Circulin
Descripción
Propiedades
Número CAS |
9008-54-2 |
|---|---|
Fórmula molecular |
C45H84N16O13 |
Peso molecular |
1057.2 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
Clave InChI |
YLHJFOAQDDQFIU-LGGGVIKPSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |
Origen del producto |
United States |
Foundational & Exploratory
Circulin Peptides: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Circulin peptides represent a fascinating class of cyclotides, ribosomally synthesized and post-translationally modified peptides, with a unique cyclic cystine knot (CCK) motif. First discovered in the tropical plant Chassalia parvifolia, these macrocyclic peptides have garnered significant interest due to their potent biological activities, including anti-HIV, antimicrobial, and cytotoxic effects. Their exceptional stability, conferred by their cyclic backbone and knotted disulfide bridges, makes them attractive scaffolds for drug design and development. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of this compound peptides, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.
Discovery and Structural Elucidation
This compound peptides were first isolated from the leaves and stems of the tropical tree Chassalia parvifolia[1][2]. The initial discovery of this compound A and B was followed by the identification of several other homologues, including Circulins C, D, E, and F[1].
Structurally, circulins are small, cyclic proteins typically composed of 29 to 30 amino acids[1]. Their defining feature is a head-to-tail cyclized peptide backbone and three conserved disulfide bonds. These disulfide bridges form a unique knotted structure known as the cyclic cystine knot (CCK), with a connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI[2]. This intricate arrangement is responsible for the remarkable thermal, chemical, and enzymatic stability of these peptides[3][4]. The three-dimensional structures of this compound A (PDB ID: 1BH4) and this compound B (PDB ID: 2ERI) have been determined, providing valuable insights into their structure-activity relationships[4][5].
Biosynthesis of this compound Peptides
As with other cyclotides, circulins are gene-encoded peptides derived from larger precursor proteins[6][7]. The biosynthesis is a multi-step process involving post-translational modifications. The precursor protein typically contains a signal peptide, a pro-domain, the mature this compound domain, and a C-terminal tail[2]. An asparaginyl endopeptidase, a type of cysteine protease, is responsible for excising the mature peptide domain and catalyzing the head-to-tail cyclization[2][8].
Caption: Biosynthesis workflow of this compound peptides.
Isolation and Purification
The isolation of this compound peptides from plant material involves extraction followed by a multi-step purification process. A generalized workflow is presented below.
Caption: General workflow for the isolation of this compound peptides.
Experimental Protocols
3.1.1. Extraction
-
Plant Material Preparation: Air-dry and grind the leaves and stems of Chassalia parvifolia.
-
Solvent Extraction: Macerate the powdered plant material with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (1:1 v/v) at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for purifying this compound peptides based on their hydrophobicity[9][10][11].
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 0% to 100% Solvent B over 60 minutes is a typical starting point. The gradient can be optimized based on the separation of the peptides.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peptide peaks and analyze for purity.
3.1.3. Ion-Exchange Chromatography (IEX)
IEX can be employed as an orthogonal purification step to separate peptides based on their net charge[13][14][15].
-
Resin: A strong cation exchange (e.g., sulfopropyl) or strong anion exchange (e.g., quaternary ammonium) resin can be used depending on the isoelectric point (pI) of the target this compound and the chosen pH.
-
Buffers:
-
Binding Buffer: Low ionic strength buffer (e.g., 20 mM phosphate (B84403) buffer) at a pH that ensures the peptide is charged and binds to the resin.
-
Elution Buffer: High ionic strength buffer (e.g., 20 mM phosphate buffer with 1 M NaCl).
-
-
Elution: Elute the bound peptides using a linear salt gradient.
-
Fraction Analysis: Analyze the collected fractions by RP-HPLC and mass spectrometry.
Biological Activities and Mechanism of Action
This compound peptides exhibit a range of biological activities, with their anti-HIV and antimicrobial properties being the most extensively studied.
Anti-HIV Activity
Circulins have been shown to inhibit the cytopathic effects of HIV-1 infection in vitro[1][16]. The proposed mechanism of action involves the inhibition of HIV-1 reverse transcriptase[17].
Antimicrobial Activity
Circulins are active against both Gram-positive and Gram-negative bacteria[18]. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane[19]. The cationic residues on the surface of the this compound molecule are thought to interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death[20][21].
Caption: Proposed mechanism of antimicrobial action of this compound peptides.
Quantitative Bioactivity Data
The following table summarizes the reported biological activities of various this compound peptides.
| Peptide | Activity | Assay System | Value | Reference |
| This compound A | Anti-HIV-1 | CEM-SS cells | EC50: 0.04 - 0.26 µM | [16] |
| Cytotoxicity | CEM-SS cells | IC50: 0.5 µM | [16] | |
| This compound B | Anti-HIV-1 | CEM-SS cells | EC50: 0.04 - 0.26 µM | [16] |
| Cytotoxicity | CEM-SS cells | IC50: 0.5 µM | [16] | |
| This compound C | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |
| This compound D | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |
| This compound E | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |
| This compound F | Anti-HIV-1 | In vitro | EC50: 50 - 275 nM | [1] |
Experimental Protocols for Bioactivity Assays
4.4.1. Anti-HIV Assay (MTT Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection[22].
-
Cell Culture: Culture a suitable host cell line (e.g., CEM-SS) in appropriate media.
-
Infection: Infect the cells with a known titer of HIV-1.
-
Treatment: Add serial dilutions of the this compound peptide to the infected cell cultures. Include positive (e.g., AZT) and negative (no peptide) controls.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
MTT Staining: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization buffer (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve.
4.4.2. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of a peptide against a specific bacterium[1][23][24].
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: Prepare serial two-fold dilutions of the this compound peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This compound peptides are a promising class of natural products with significant therapeutic potential. Their unique cyclic structure and potent biological activities make them valuable leads for the development of new anti-infective and anticancer agents. Further research is warranted to fully elucidate their mechanisms of action, explore their therapeutic applications, and develop efficient methods for their synthesis and production. The use of circulins as scaffolds for peptide-based drug design also holds considerable promise for creating novel therapeutics with enhanced stability and activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Circular micro-proteins and mechanisms of cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel strategies for isolation and characterization of cyclotides: the discovery of bioactive macrocyclic plant polypeptides in the Violaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis of Circular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of peptide hormones derived from precursor sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme-catalyzed peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. hplc.eu [hplc.eu]
- 11. pharmtech.com [pharmtech.com]
- 12. hplc.eu [hplc.eu]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Peptides in Combatting HIV Infection: Applications and Insights [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Peptides Share a Common Interaction Driven by Membrane Line Tension Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Chassalia parvifolia: A Technical Guide to the Isolation and Analysis of Circulins for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chassalia parvifolia, a plant from the Rubiaceae family, has emerged as a significant natural source of circulins, a family of macrocyclic peptides known as cyclotides. These peptides are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability. This structural motif, known as the cyclic cystine knot (CCK), makes circulins robust candidates for drug development. Notably, circulins isolated from Chassalia parvifolia have demonstrated potent anti-HIV activity, positioning them as promising leads for novel antiviral therapeutics. This technical guide provides an in-depth overview of the extraction, purification, and characterization of circulins from Chassalia parvifolia, their biological activities, and the current understanding of their mechanism of action.
Quantitative Data on Circulin Bioactivity
The anti-HIV-1 activity of circulins A-F, isolated from Chassalia parvifolia, has been evaluated in vitro. The following table summarizes the key quantitative data regarding their efficacy and cytotoxicity.
| This compound | EC50 (nM) | IC50 (nM) | Reference |
| This compound A | 50 | 500 | [1] |
| This compound B | 70 | 520 | [1] |
| This compound C | 50 - 275 | Not specified | [2] |
| This compound D | 50 - 275 | Not specified | [2] |
| This compound E | 50 - 275 | Not specified | [2] |
| This compound F | 50 - 275 | Not specified | [2] |
EC50 (50% effective concentration): The concentration of the this compound that inhibits the cytopathic effects of HIV-1 by 50%. IC50 (50% inhibitory concentration): The concentration of the this compound that is cytotoxic to the host cells by 50%.
Experimental Protocols
Extraction and Purification of Circulins from Chassalia parvifolia
While specific, detailed protocols for the extraction of circulins from Chassalia parvifolia are not extensively published, the following methodology is based on general procedures for cyclotide isolation and the techniques mentioned in the original research on circulins.
a) Plant Material and Extraction:
-
Plant Material: Dried and powdered stems of Chassalia parvifolia.
-
Extraction Solvent: A mixture of organic solvents, typically dichloromethane/methanol (B129727) (1:1 v/v) or ethanol.
-
Protocol:
-
Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partition the crude extract between water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds. The circulins will remain in the aqueous/methanolic phase.
-
b) Solid-Phase Extraction (SPE):
-
Stationary Phase: C18 silica (B1680970) gel.
-
Protocol:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the aqueous/methanolic extract onto the cartridge.
-
Wash the cartridge with water and low concentrations of acetonitrile (B52724) (e.g., 10-20%) to remove polar impurities.
-
Elute the circulins with a higher concentration of acetonitrile (e.g., 60-80%).
-
c) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 reversed-phase column (preparative or semi-preparative).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Protocol:
-
Dissolve the enriched fraction from SPE in a minimal amount of Solvent A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the circulins using a linear gradient of Solvent B. A suggested gradient would be from 20% to 60% Solvent B over 40-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the peaks of interest for further analysis.
-
Structural Characterization
a) Mass Spectrometry:
-
Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Protocol:
-
Dissolve the purified this compound in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum to determine the molecular weight of the cyclic peptide.
-
b) Amino Acid Sequence Analysis:
-
Reduction and Alkylation:
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the resulting free thiols with iodoacetamide (B48618) to prevent re-oxidation.
-
-
Enzymatic Digestion:
-
Digest the linearized peptide with a specific endoproteinase, such as trypsin or chymotrypsin.
-
Trypsin: Cleaves at the C-terminus of lysine (B10760008) and arginine residues.
-
Chymotrypsin: Cleaves at the C-terminus of aromatic amino acids (phenylalanine, tyrosine, tryptophan).
-
Incubate the linearized peptide with the chosen enzyme at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) in a suitable buffer (e.g., ammonium (B1175870) bicarbonate for trypsin) at 37°C for 4-18 hours.
-
-
Edman Degradation:
-
Subject the resulting peptide fragments to automated Edman degradation to determine their amino acid sequences. This method sequentially removes one amino acid at a time from the N-terminus.
-
The sequence of the full-length this compound is then reconstructed by overlapping the sequences of the peptide fragments obtained from different enzymatic digestions.
-
Anti-HIV-1 Activity Assay
-
Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line highly susceptible to HIV-1 infection.
-
Virus: HIV-1 laboratory strains (e.g., RF).
-
Assay: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay to measure cell viability.
-
Protocol:
-
Seed CEM-SS cells in a 96-well plate.
-
Infect the cells with a standardized amount of HIV-1 in the presence of serial dilutions of the purified circulins.
-
Include control wells with uninfected cells, infected cells without circulins, and cells treated with a known anti-HIV drug (e.g., AZT).
-
Incubate the plates for 6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Add the XTT reagent to each well. Viable cells will metabolize XTT to a colored formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC50 and IC50 values from the dose-response curves.
-
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the anti-HIV activity of circulins and other cyclotides is believed to be the disruption of the viral or host cell membrane. Their amphipathic nature allows them to interact with the lipid bilayer, leading to membrane permeabilization and subsequent inhibition of viral entry.
While direct interaction with the membrane is the initial event, the downstream consequences on cellular signaling pathways are not yet fully elucidated for circulins. However, membrane disruption can trigger a cascade of intracellular events. A proposed general mechanism and a hypothetical workflow for investigating these downstream effects are presented below.
Investigating Downstream Signaling: A Proteomics Approach
To understand the broader cellular impact of this compound treatment, a proteomics-based approach can be employed. This would allow for the identification of changes in protein expression and post-translational modifications, providing insights into the affected signaling pathways.
References
Unraveling the Intricate Architecture of Circulins A and B: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure elucidation of Circulin A and B, two macrocyclic peptides isolated from the plant Chassalia parvifolia.[1] These peptides have garnered significant interest within the scientific community due to their potent anti-HIV activity.[1][2][3] Their unique and highly constrained cyclic cystine knot motif presents a formidable challenge for structural analysis. This document details the key experimental methodologies, presents quantitative structural data, and visualizes the logical workflows employed to decipher their complex molecular architecture.
Molecular Architecture and Biological Significance
This compound A and B belong to the cyclotide family of peptides, characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[4][5] This intricate structure confers exceptional stability against thermal and enzymatic degradation.[6] The anti-HIV activity of Circulins A and B is critically dependent on their three-dimensional conformation, as reduction of the disulfide bonds leads to a loss of this activity.[7]
Amino Acid Composition and Physicochemical Properties
The primary structures of this compound A and B were determined through a combination of amino acid analysis and Edman degradation of the reduced and alkylated peptides. The quantitative data for both peptides are summarized below.
| Property | This compound A | This compound B |
| Amino Acid Sequence | Cys-Gly-Ala-Ile-Pro-Leu-Val-Cys-Arg-Ile-Ser-Cys-Trp-Ile-Pro-Cys-Thr-Val-Gly-Leu-Pro-Thr-Cys-Val-Gly-Pro-Val-Gly-Cys-Ser | Cys-Gly-Ala-Ile-Pro-Leu-Val-Cys-Arg-Ile-Ser-Cys-Trp-Ile-Pro-Cys-Thr-Val-Gly-Leu-Pro-Val-Thr-Cys-Val-Gly-Pro-Val-Gly-Cys-Ser |
| Molecular Weight | ~3.2 kDa | ~3.2 kDa |
| Number of Residues | 30 | 30 |
| Disulfide Bonds | 3 (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity)[1] | 3 (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity)[1] |
| PDB ID | 1BH4[3][8] | 2ERI[3][8] |
| Anti-HIV Activity (EC50) | 40-260 nM[7] | 40-260 nM[7] |
Experimental Protocols for Structure Elucidation
The determination of the complex, three-dimensional structures of this compound A and B necessitated a multi-pronged approach, combining chemical, enzymatic, and sophisticated spectroscopic techniques.
Amino Acid Sequencing via Edman Degradation
Due to the cyclic nature of the peptides, direct Edman degradation is not feasible. The peptides must first be linearized by reducing the disulfide bonds and alkylating the resulting free thiols to prevent re-oxidation.
Protocol:
-
Reduction: The purified peptide is dissolved in a buffer (e.g., 0.5 M Tris-HCl, pH 8.5) containing a reducing agent like dithiothreitol (B142953) (DTT) and incubated to cleave the disulfide bonds.
-
Alkylation: A molar excess of an alkylating agent, such as iodoacetamide, is added to the solution to cap the free cysteine residues.
-
Purification: The linearized and alkylated peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Edman Degradation: The purified linear peptide is subjected to automated Edman degradation.[9][10] In this process, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved off, and identified. This cycle is repeated to determine the amino acid sequence.[9][10]
Disulfide Bond Mapping using Mass Spectrometry
The determination of the specific connectivity of the three disulfide bonds is crucial for defining the cystine knot motif. Due to the resistance of circulins to enzymatic proteolysis, partial acid hydrolysis followed by mass spectrometry was employed.[1]
Protocol:
-
Partial Acid Hydrolysis: The native peptide is incubated in dilute acid (e.g., 6 N HCl) at an elevated temperature for a short period. This results in a complex mixture of peptide fragments, some of which retain intact disulfide bonds.[1]
-
Fragment Separation: The resulting peptide fragments are separated using RP-HPLC.
-
Mass Spectrometry Analysis: Each fraction is analyzed by Fast Atom Bombardment Mass Spectrometry (FAB-MS) or other high-resolution mass spectrometry techniques.[1]
-
Data Analysis: The masses of the fragments are meticulously analyzed. Fragments containing a single disulfide bond provide direct evidence for the linkage between two specific cysteine residues. By identifying a sufficient number of such fragments, the complete disulfide bond pattern can be deduced.[1]
References
- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Disulfide mapping of the cyclotide kalata B1. Chemical proof of the cystic cystine knot motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cib.csic.es [cib.csic.es]
- 6. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Mapping of Cyclotides from Viola philippica by Using Mass Spectrometry-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide sequencing by partial acid hydrolysis and high resolution plasma desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Circulin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulin peptides are a fascinating class of macrocyclic peptides belonging to the cyclotide family, originally isolated from the plant Chassalia parvifolia.[1] These peptides are characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them exceptional stability against thermal, chemical, and enzymatic degradation.[2] The robust nature and diverse biological activities of this compound peptides, including potent antimicrobial and antiviral properties, have positioned them as promising scaffolds for the development of novel therapeutics. This guide provides an in-depth overview of the biological activities of this compound peptides, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their characterization.
Core Biological Activities
The primary biological activities of this compound peptides that have garnered significant scientific interest are their antimicrobial and anti-HIV effects. These activities are largely attributed to their ability to interact with and disrupt cellular membranes.
Antimicrobial Activity
This compound peptides exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] The mechanism of action is primarily membranolytic, involving the formation of pores in the microbial cell membrane, which leads to the leakage of cellular contents and ultimately cell death.[4] The amphipathic nature of these peptides, with distinct hydrophobic and hydrophilic faces, facilitates their interaction with and insertion into the lipid bilayer of microbial membranes.[4]
Anti-HIV Activity
This compound peptides have demonstrated potent inhibitory effects against the Human Immunodeficiency Virus (HIV).[2][5] The anti-HIV mechanism is also believed to involve membrane interaction, potentially by interfering with the fusion of the viral envelope with the host cell membrane.[4] The specific interactions with membrane components and the subsequent disruption of the fusion process are areas of ongoing research.
Quantitative Biological Data
The biological activities of this compound peptides can be quantified using various in vitro assays. The following tables summarize the available quantitative data for different this compound peptides and, where specific data for circulins is unavailable, for the closely related and well-studied cyclotide, kalata B1, to provide a comparative reference.
| Peptide | Organism | MIC (µM) |
| This compound A | Staphylococcus aureus | ~0.2[3] |
| Candida kefyr | 18.6[2] | |
| Candida tropicalis | 19.4[2] | |
| This compound B | Escherichia coli | 0.41[3] |
| Proteus vulgaris | 1.6[2] | |
| Klebsiella pneumoniae | 3.2[2] | |
| Kalata B1 (Reference) | Escherichia coli | >10 |
| Staphylococcus aureus | 2.5 - 5 |
Note: Specific MIC values for a broad range of microorganisms for all this compound peptides are not extensively reported in publicly available literature. The data for Kalata B1 is included for reference as a well-characterized cyclotide.
| Peptide | Cell Line | CC50 / IC50 (µM) | Assay |
| This compound A & B | CEM-SS | IC50: ~0.52[2] | Cytotoxicity |
| Vingo 5 (Reference Cyclotide) | HeLa | IC50: Not specified, but apoptosis-dependent | Cytotoxicity[6] |
| Peptide | Target | EC50 (nM) |
| This compound A | HIV-1 | ~70[2] |
| This compound B | HIV-1 | ~70[2] |
| This compound C | HIV-1 | 50 - 275[5] |
| This compound D | HIV-1 | 50 - 275[5] |
| This compound E | HIV-1 | 50 - 275[5] |
| This compound F | HIV-1 | 50 - 275[5] |
| Peptide | Hemolytic Activity (HC50) |
| Kalata B1 (Reference) | Strong (Specific value varies with experimental conditions)[7] |
Mechanism of Action: Membrane Disruption and Pore Formation
The primary mechanism of action for the antimicrobial and cytotoxic effects of this compound peptides, like other cyclotides, is the disruption of cell membranes through pore formation. This process can be visualized as a multi-step signaling and interaction pathway.
The process begins with the initial binding of the this compound peptide to the cell membrane, driven by a combination of electrostatic interactions with negatively charged membrane components and hydrophobic interactions.[4] This is followed by the insertion of the peptide into the outer leaflet of the lipid bilayer. Once inserted, individual peptide molecules can oligomerize to form transmembrane pores.[3] The formation of these pores, which can follow either a "barrel-stave" or "toroidal" model, disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites and ultimately causing cell death.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound peptides.
Extraction and Purification of this compound Peptides
A general workflow for the extraction and purification of this compound peptides from their natural source, Chassalia parvifolia, is outlined below.
Methodology:
-
Extraction: Plant material is homogenized and extracted with an organic solvent mixture, typically dichloromethane/methanol, to isolate a broad range of compounds, including peptides.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. The peptide-containing fraction is collected.
-
Purification: The crude peptide extract is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This is often a multi-step process, starting with a broad gradient to separate major components, followed by shallower gradients for fine purification of individual this compound peptides.
-
Characterization: The purity and identity of the isolated peptides are confirmed by mass spectrometry (to determine the molecular weight) and amino acid analysis (to confirm the amino acid composition and sequence).
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Peptide Stock Solution: A stock solution of the purified this compound peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer).
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a defined cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Hemolysis Assay (HC50 Determination)
This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity towards mammalian cells. The HC50 is the concentration of the peptide that causes 50% hemolysis.
Methodology:
-
Preparation of Erythrocyte Suspension: Fresh red blood cells are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Peptide Dilutions: Serial dilutions of the this compound peptide are prepared in the same buffered saline.
-
Incubation: The erythrocyte suspension is incubated with the different peptide concentrations in a microtiter plate for a defined period (e.g., 1 hour at 37°C).
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of HC50: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, buffer only). The HC50 value is determined from the dose-response curve.
Cytotoxicity Assay (CC50/IC50 Determination)
This assay assesses the effect of a peptide on the viability of mammalian cells. The CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) is the concentration of the peptide that reduces cell viability by 50%.
Methodology (MTT Assay):
-
Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm).
-
Calculation of CC50/IC50: Cell viability is calculated as a percentage of the untreated control cells. The CC50/IC50 value is determined from the dose-response curve.
Conclusion
This compound peptides represent a structurally robust and biologically active class of molecules with significant potential for therapeutic development. Their potent antimicrobial and anti-HIV activities, mediated primarily through membrane disruption, make them attractive candidates for further investigation. The methodologies outlined in this guide provide a framework for the consistent and comprehensive evaluation of their biological properties. Further research is warranted to fully elucidate their structure-activity relationships, optimize their therapeutic index, and explore their full potential in combating infectious diseases.
References
- 1. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Mechanism of Circulin: A Technical Guide
Circulins are a class of cyclic bacteriocins, which are antimicrobial peptides produced by certain bacteria. This guide provides an in-depth analysis of the mechanism of action behind circulin's antimicrobial activity, with a focus on its molecular interactions and the resulting physiological effects on target bacteria. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and microbiology.
Core Mechanism: Membrane Permeabilization and Lipid Targeting
The primary antimicrobial action of this compound is the disruption of bacterial cell membrane integrity. This process is initiated by a specific interaction with a key phospholipid component of the bacterial membrane, leading to permeabilization and subsequent cell death.
Initial Electrostatic Attraction and Membrane Insertion
This compound, being a cationic peptide, is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound inserts itself into the bacterial membrane.
Specific Targeting of Phosphatidylethanolamine (B1630911) (PE)
A distinguishing feature of this compound's mechanism is its specific binding to phosphatidylethanolamine (PE), a major component of bacterial cell membranes. This interaction is crucial for its membrane-disrupting activity. The binding of this compound to PE is thought to induce a conformational change in the peptide, facilitating its insertion into and perturbation of the lipid bilayer. This specificity for PE contributes to its selective toxicity towards bacterial cells over mammalian cells, as PE is more abundant in the outer leaflet of bacterial membranes.
Membrane Permeabilization and Leakage of Cellular Contents
The interaction between this compound and PE leads to the formation of pores or channels in the bacterial membrane. This disruption of the membrane's structural integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and larger molecules like proteins and nucleic acids. The loss of these vital components and the dissipation of the transmembrane potential ultimately lead to metabolic arrest and cell death.
The following diagram illustrates the proposed mechanism of action of this compound on a Gram-negative bacterium.
Caption: Mechanism of this compound action on Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound A against various bacterial and fungal strains.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | K-12 | 32 | |
| Salmonella typhimurium | - | 16 | |
| Pseudomonas aeruginosa | - | >128 | |
| Staphylococcus aureus | - | 64 | |
| Bacillus subtilis | - | 8 | |
| Saccharomyces cerevisiae | - | 16 | |
| Candida albicans | - | 32 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Microorganism: a. A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Luria-Bertani for bacteria, Yeast Peptone Dextrose for yeast). b. The culture is incubated overnight at the optimal temperature for the microorganism (e.g., 37°C for E. coli). c. The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or a buffer). b. A series of twofold dilutions of the this compound stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. An equal volume of the standardized microorganism suspension is added to each well of the microtiter plate containing the this compound dilutions. b. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC: a. After incubation, the plate is visually inspected for turbidity. b. The MIC is recorded as the lowest concentration of this compound at which no visible growth (turbidity) is observed.
The following diagram illustrates the workflow for a typical MIC assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Membrane Permeabilization Assay (Calcein Leakage)
This assay measures the ability of a peptide to disrupt the integrity of lipid vesicles (liposomes) by monitoring the leakage of a fluorescent dye.
1. Preparation of Liposomes: a. A lipid mixture containing PE and other relevant phospholipids (B1166683) is dissolved in an organic solvent. b. The solvent is evaporated to form a thin lipid film. c. The lipid film is hydrated with a buffer containing a self-quenching concentration of a fluorescent dye, such as calcein (B42510). d. The resulting multilamellar vesicles are subjected to extrusion through polycarbonate filters to form unilamellar vesicles of a defined size. e. The external, unencapsulated dye is removed by size-exclusion chromatography.
2. Fluorescence Measurement: a. The calcein-loaded liposomes are placed in a cuvette in a spectrofluorometer. b. This compound is added to the liposome (B1194612) suspension. c. The fluorescence intensity is monitored over time. An increase in fluorescence indicates that this compound has permeabilized the liposomes, causing calcein to leak out and become de-quenched. d. Complete leakage (100%) is determined by adding a detergent (e.g., Triton X-100) to completely lyse the liposomes.
3. Data Analysis: a. The percentage of calcein leakage is calculated as a function of time and this compound concentration.
The logical relationship of events in the calcein leakage assay is depicted below.
Caption: Logical flow of the calcein leakage assay.
Conclusion
The antimicrobial activity of this compound is primarily driven by its ability to specifically recognize and bind to phosphatidylethanolamine in bacterial membranes. This interaction leads to membrane permeabilization, leakage of essential cellular components, and ultimately, cell death. This targeted mechanism makes this compound and its derivatives promising candidates for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance. Further research into the structure-activity relationships of circulins could lead to the design of even more potent and selective antimicrobial peptides.
Circulin's Anti-HIV Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a class of cyclotides, which are macrocyclic peptides derived from plants.[1][2] Their unique cyclic cystine knot motif provides exceptional stability against thermal, chemical, and enzymatic degradation.[1][2] This inherent stability, coupled with their biological activities, makes them promising candidates for therapeutic development. Among their various properties, circulins A and B have demonstrated notable anti-HIV activity since their initial discovery during a natural products screening initiative by the US National Cancer Institute.[1][3] This technical guide provides an in-depth exploration of the anti-HIV activity of circulin, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its effects.
Mechanism of Action: Inhibition of HIV Entry
The primary anti-HIV mechanism of this compound is the inhibition of viral entry into the host cell.[4][5] HIV entry is a multi-step process that begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[6][7][8] This initial binding induces conformational changes in gp120, allowing it to interact with a coreceptor, typically CCR5 or CXCR4.[6][9] This dual-receptor engagement triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the host cell's cytoplasm.[10][11]
This compound acts as an entry inhibitor, interfering with this critical initial stage of the HIV life cycle.[4][5] While the precise molecular interactions are still under investigation, it is understood that this compound's activity is directed at the viral particle itself.[12] This suggests a mechanism involving direct binding to viral components, likely the envelope glycoproteins, thereby preventing their interaction with host cell receptors.
The following diagram illustrates the HIV entry process and the proposed point of inhibition by this compound.
Quantitative Data on Anti-HIV Activity and Cytotoxicity
The anti-HIV efficacy of circulins and other cyclotides is typically quantified by their 50% effective concentration (EC50), which is the concentration of the compound that inhibits HIV replication by 50%.[13] Concurrently, their toxicity to host cells is measured by the 50% cytotoxic concentration (IC50), the concentration at which a 50% reduction in cell viability is observed.[14] The selectivity index (SI), calculated as the ratio of IC50 to EC50, provides a measure of the compound's therapeutic window.
The following table summarizes the reported anti-HIV activity and cytotoxicity of this compound A and B.
| Compound | EC50 (nM) | IC50 (nM) | Cell Line | Reference(s) |
| This compound A | ~70 | ~520 | CEM-SS | [1] |
| This compound B | 70 | >520 | CEM-SS | [1][15] |
Experimental Protocols
The characterization of this compound's anti-HIV activity involves a series of in vitro assays. The following sections detail the general methodologies for these key experiments.
Anti-HIV Assay (Cytoprotection Assay)
This assay evaluates the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
Cell Culture: Human T-lymphoblastoid cells (e.g., CEM-SS) are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1.
-
Treatment: Immediately after infection, the cells are treated with the different concentrations of this compound. Control groups include untreated infected cells and uninfected cells.
-
Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication and the induction of cytopathic effects (typically 5-6 days).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or XTT assay.[16] These assays measure the metabolic activity of viable cells.
-
Data Analysis: The concentration of this compound that protects 50% of the cells from HIV-induced death is calculated as the EC50.
The workflow for a typical anti-HIV cytoprotection assay is depicted below.
Cytotoxicity Assay
This assay is performed in parallel with the anti-HIV assay to determine the toxicity of the compound to uninfected host cells.
-
Cell Culture: The same cell line used in the anti-HIV assay (e.g., CEM-SS) is cultured.
-
Treatment: Uninfected cells are treated with the same range of this compound concentrations.
-
Incubation: The cells are incubated for the same duration as in the anti-HIV assay.
-
Viability Assessment: Cell viability is measured using an MTT or XTT assay.
-
Data Analysis: The concentration of this compound that reduces cell viability by 50% is calculated as the IC50.[14]
Mechanism of Action (Entry Inhibition) Assay
To specifically investigate the inhibition of viral entry, a time-of-addition experiment can be performed.
-
Cell Culture and Infection: Host cells are infected with HIV-1.
-
Time-Delayed Treatment: this compound is added at different time points before, during, and after infection.
-
Analysis: The level of viral replication is measured (e.g., by p24 antigen capture ELISA or a reporter gene assay). If this compound is most effective when present during the initial stages of infection, it confirms its role as an entry inhibitor.
Further mechanistic studies can involve direct binding assays between this compound and viral glycoproteins or competition assays with monoclonal antibodies that bind to known epitopes on gp120 or gp41.
Structure-Activity Relationships
Studies on a range of cyclotides have provided some insights into the structural features that influence their anti-HIV activity.[1][2] Both hydrophobicity and the distribution of charged residues on the peptide's surface appear to play a role in modulating membrane binding and, consequently, antiviral activity.[1][2] For instance, the presence of a negative charge in the hydrophobic and membrane-binding regions of some cyclotides may inhibit their interaction with the viral or cellular membranes.[1]
Conclusion and Future Directions
Circulins A and B exhibit potent anti-HIV activity by inhibiting the entry of the virus into host cells. Their exceptional stability makes them attractive scaffolds for the development of novel antiretroviral agents. Future research should focus on elucidating the precise molecular interactions between this compound and the HIV-1 envelope glycoproteins to enable the rational design of more potent and selective analogs. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic potential of circulins in a physiological setting. The development of this compound-based therapeutics could offer a valuable addition to the current arsenal (B13267) of anti-HIV drugs, particularly for combating drug-resistant viral strains.
References
- 1. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclotides as natural anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iapac.org [iapac.org]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. Novel Approaches to Inhibit HIV Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CD4-induced interaction of primary HIV-1 gp120 glycoproteins with the chemokine receptor CCR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 11. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Inhibition of HIV-1 by Cyclotide-Enriched Extracts of Viola tricolor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A Review: The Antiviral Activity of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Native Physiological Function of Circulin in Plants: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Circulins are a subgroup of cyclotides, a family of exceptionally stable, ribosomally synthesized, and post-translationally cyclized peptides found in various plant species. Isolated from Chassalia parvifolia, circulins are integral to the plant's innate and induced defense systems. Their primary physiological function is to protect the plant against biotic threats, including insect pests and microbial pathogens. This is achieved through a direct mechanism of membrane disruption, leading to cell lysis of the invading organism. The production of these defense peptides is, in some cases, regulated by stress-signaling pathways, such as the jasmonic acid pathway, which is activated in response to herbivory. This document provides an in-depth guide to the biosynthesis, mechanism of action, and experimental analysis of circulins, contextualized within their role as plant defense agents.
Introduction: Circulins as Plant Defense Peptides
Circulins are macrocyclic polypeptides, typically comprising 29-30 amino acids, originally isolated from the plant Chassalia parvifolia of the Rubiaceae family. They belong to the cyclotide family, which is characterized by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds[1][2]. This structure, known as the cyclic cystine knot (CCK), confers remarkable resistance to thermal, chemical, and enzymatic degradation[3][4].
The native physiological role of circulins and other cyclotides is primarily in plant defense[5][6][7][8]. They are potent defense agents with demonstrated insecticidal and antimicrobial properties[1][7][9]. Their high concentration in plant tissues—up to 1 g/kg of wet plant weight for some cyclotides—underscores their importance as a constitutive and inducible defense shield[10]. While much of the interest in circulins has been driven by their potent anti-HIV and antimicrobial activities from a pharmaceutical perspective, these functions are fortuitous extensions of their primary role in protecting their host plant[1][6].
Biosynthesis and Molecular Structure
The biosynthesis of circulins, like all cyclotides, is a genetically encoded process that begins with ribosomal synthesis of a larger precursor protein[3][11][12]. This multi-step process ensures the correct folding and formation of the complex CCK motif.
-
Transcription and Translation: A cyclotide gene is transcribed and translated into a precursor protein, or prepropeptide.
-
ER Translocation: This precursor contains an N-terminal endoplasmic reticulum (ER) signal sequence, which directs it into the secretory pathway[1][2].
-
Processing and Folding: Within the ER, the signal peptide is cleaved, and the propeptide folds, allowing the six conserved cysteine residues to form the three characteristic disulfide bonds. This folding is a critical step for the subsequent cyclization.
-
Cyclization: An asparaginyl endoproteinase (AEP) excises the mature cyclotide domain from the propeptide and ligates the newly freed N- and C-termini to form the circular backbone[7].
-
Trafficking: The mature, stable circulin is then trafficked to its final destination within the plant cell, likely vacuoles, or secreted.
References
- 1. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the synthesis strategies of plant-derived cyclotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.1. Plant Materials and Cyclotide Isolation [bio-protocol.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Plant Stress Hormones and Biotic Elicitors on Cyclotide Production in Viola uliginosa Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Cyclotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sequence Homology of the Circulin Peptide Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sequence homology within the Circulin peptide family. Circulins are a group of macrocyclic peptides, belonging to the broader cyclotide family, that have garnered significant interest for their diverse biological activities, including potent antimicrobial and anti-HIV properties.[1][2][3] Understanding the sequence homology of these peptides is crucial for structure-activity relationship studies, the design of novel therapeutic agents, and for elucidating their mechanism of action.
Core Concepts: The this compound Peptide Family
This compound peptides are characterized by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[4] This structure confers exceptional stability to the peptides, making them resistant to thermal and enzymatic degradation.[4] The this compound family, primarily isolated from the plant Chassalia parvifolia, includes several members, designated as this compound A through F.[1][5]
Sequence Homology and Quantitative Analysis
The members of the this compound peptide family share a high degree of sequence homology.[1] The conserved residues, particularly the six cysteine residues that form the CCK motif, are critical for maintaining the structural integrity and, consequently, the biological activity of these peptides.
Amino Acid Sequences
The amino acid sequences for this compound A, B, C, D, E, and F are presented below.
| Peptide | Sequence | Length |
| This compound A | GIPCGESCVWIPCISAALGCSCKNKVCYRN | 30 |
| This compound B | GIPCGESCVFIPCISGGLGCSCKNKVCYRN | 31 |
| This compound C | GIPCGESCVYIPCISAGLGCSCKNKVCYRN | 30 |
| This compound D | GIPCGESCVYIPCISAALGCKCKNKVCYRN | 30 |
| This compound E | GIPCGESCVWIPCISAGLGCSCKNKVCYRN | 30 |
| This compound F | GIPCGESCVWIPCISAALGCSCKNKVCYR | 29 |
Sequence Alignment
A multiple sequence alignment of the this compound peptides highlights the conserved and variable regions. The six cysteine residues are perfectly conserved across all family members.
Pairwise Sequence Identity and Similarity
The following tables summarize the pairwise sequence identity and similarity between the members of the this compound peptide family.
Table 1: Pairwise Sequence Identity (%)
| This compound A | This compound B | This compound C | This compound D | This compound E | This compound F | |
| This compound A | 100 | 76.7 | 83.3 | 86.7 | 90.0 | 96.6 |
| This compound B | 76.7 | 100 | 74.2 | 77.4 | 74.2 | 79.3 |
| This compound C | 83.3 | 74.2 | 100 | 83.3 | 86.7 | 86.2 |
| This compound D | 86.7 | 77.4 | 83.3 | 100 | 83.3 | 89.7 |
| This compound E | 90.0 | 74.2 | 86.7 | 83.3 | 100 | 93.1 |
| This compound F | 96.6 | 79.3 | 86.2 | 89.7 | 93.1 | 100 |
Table 2: Pairwise Sequence Similarity (%)
| This compound A | This compound B | This compound C | This compound D | This compound E | This compound F | |
| This compound A | 100 | 83.3 | 90.0 | 93.3 | 93.3 | 96.6 |
| This compound B | 83.3 | 100 | 80.6 | 83.9 | 80.6 | 86.2 |
| This compound C | 90.0 | 80.6 | 100 | 90.0 | 93.3 | 93.1 |
| This compound D | 93.3 | 83.9 | 90.0 | 100 | 90.0 | 96.6 |
| This compound E | 93.3 | 80.6 | 93.3 | 90.0 | 100 | 96.6 |
| This compound F | 96.6 | 86.2 | 93.1 | 96.6 | 96.6 | 100 |
Experimental Protocols for this compound Peptide Characterization
The characterization of this compound peptides involves a combination of techniques to determine their primary sequence, disulfide bond connectivity, and three-dimensional structure.
Peptide Sequencing by Edman Degradation
Due to their cyclic nature, this compound peptides are resistant to direct Edman degradation.[6] Therefore, the peptide must first be linearized.
Protocol for Linearization and Edman Degradation:
-
Reduction and Alkylation:
-
Dissolve the purified this compound peptide in a buffer containing a reducing agent (e.g., dithiothreitol (B142953) or DTT) to break the disulfide bonds.
-
Alkylate the resulting free cysteine residues with a reagent like iodoacetamide (B48618) to prevent the reformation of disulfide bonds.
-
-
Enzymatic Digestion:
-
Cleave the linearized and alkylated peptide at a specific amino acid residue using a protease (e.g., Endoproteinase Arg-C, which cleaves at the C-terminus of arginine residues).[1]
-
-
Purification of Fragments:
-
Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Edman Degradation:
-
Sequence Assembly:
-
Reconstruct the full sequence of the linearized peptide by overlapping the sequences of the individual fragments.
-
Mass Spectrometry for Sequence and Disulfide Bond Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of the intact cyclic peptide and for confirming the amino acid sequence and disulfide bond connectivity.[6]
Protocol for Mass Spectrometry Analysis:
-
Intact Mass Measurement:
-
Analyze the purified this compound peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS to determine its monoisotopic mass.
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Subject the linearized peptide (obtained as described in the Edman degradation protocol) to tandem mass spectrometry.
-
Fragment the peptide in the gas phase and analyze the masses of the resulting fragment ions to deduce the amino acid sequence.
-
-
Disulfide Bond Mapping:
-
Partially reduce and then differentially alkylate the native cyclic peptide to identify which cysteine residues are linked.
-
Alternatively, use a combination of enzymatic digestion of the non-reduced peptide and MS analysis to identify the disulfide-linked fragments.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is the primary method for determining the three-dimensional structure of cyclotides like Circulins in solution.
Protocol for NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve a highly purified and concentrated sample of the this compound peptide in a suitable solvent (e.g., H₂O/D₂O or an organic solvent mixture).
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:
-
Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space, providing distance restraints.
-
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): To assign carbon resonances.
-
¹H-¹⁵N HSQC: To assign backbone amide proton and nitrogen resonances.
-
-
-
Structure Calculation:
-
Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.
-
Use the distance restraints from NOESY data and dihedral angle restraints derived from coupling constants to calculate a family of 3D structures that are consistent with the NMR data using software packages like CYANA, XPLOR-NIH, or CNS.
-
-
Structure Validation:
-
Assess the quality of the calculated structures using programs like PROCHECK to evaluate stereochemical parameters.
-
Signaling Pathways and Mechanism of Action
While the precise signaling pathways directly modulated by this compound peptides are still under investigation, their mechanism of action is believed to be similar to that of other cyclotides. The primary mode of action for many cyclotides involves interaction with and disruption of cell membranes.[9]
Some cyclotides have been shown to interact with G protein-coupled receptors (GPCRs).[10][11][12] For instance, the cyclotide kalata B7 has been found to be an agonist of the oxytocin (B344502) and vasopressin V1a receptors.[10] It is plausible that this compound peptides may also exert some of their biological effects through interactions with specific GPCRs, but direct evidence for this is currently limited.
Caption: Generalized signaling pathway of cyclotide interaction with a G protein-coupled receptor.
Caption: Workflow for the structural characterization of this compound peptides.
Conclusion and Future Directions
The this compound peptide family represents a fascinating group of molecules with significant therapeutic potential. Their high sequence homology, centered around the conserved cyclic cystine knot motif, provides a stable scaffold for their biological activities. This guide has provided a detailed overview of their sequence relationships, along with the key experimental protocols required for their characterization.
Future research should focus on elucidating the specific molecular targets and signaling pathways of individual this compound peptides. Understanding how the subtle variations in their sequences translate to differences in biological activity will be paramount for the rational design of novel, potent, and selective therapeutic agents based on the this compound scaffold. The exploration of their interactions with GPCRs and other potential cellular receptors remains a promising avenue for future drug development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New this compound macrocyclic polypeptides from Chassalia parvifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. uniprot.org [uniprot.org]
- 6. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Properties of cytotoxic peptide-formed ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing cyclotides to design and develop novel peptide GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular plant peptides as templates for GPCR drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Structural Fortitude of Circulin B: A Scaffold for Next-Generation Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Circulin B, a member of the cyclotide family of plant-derived peptides, presents a compelling case for its use as a robust scaffold in drug design. Its exceptional structural stability, conferred by a unique cyclic cystine knot (CCK) motif, offers a promising solution to the inherent instability of many peptide-based therapeutics. This guide provides a comprehensive overview of the structural and stability characteristics of this compound B, detailed experimental protocols for its analysis, and insights into its mechanism of action, empowering researchers to leverage this remarkable molecule in the development of novel drug candidates.
Core Structural and Physicochemical Properties
This compound B is a 30-amino acid peptide characterized by a head-to-tail cyclized backbone and three interlocking disulfide bonds. This intricate architecture, known as the cyclic cystine knot (CCK), is the cornerstone of its remarkable stability. The disulfide bridges in this compound B are formed between Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6[1]. This knotted arrangement severely restricts the conformational freedom of the peptide, rendering it highly resistant to thermal, chemical, and enzymatic degradation[2][3][4][5].
Physicochemical and Computational Stability Parameters
Computational analyses have provided quantitative insights into the stability of this compound B, suggesting it is even more stable than its counterpart, this compound A[6]. These parameters are crucial for in silico modeling and drug design efforts.
| Parameter | Value (for this compound B) | Significance | Reference |
| Molecular Formula | C₅₂H₉₈N₁₆O₁₃ | Provides the exact elemental composition. | [7] |
| Molecular Weight | 1155.4 g/mol | Fundamental physical property for analytical procedures. | [7] |
| Intra-molecular Interactions | 61 | A higher number of interactions contributes to greater stability. | [6] |
| Hydrophobicity | 67.34% | Influences membrane interaction and solubility. | [6] |
| Root Mean Square Deviation (RMSD) | 2.64 Å | Indicates low conformational fluctuation from the average structure. | [6] |
| Root Mean Square Fluctuation (RMSF) | 0.08 Å | Shows minimal movement of individual amino acid residues. | [6] |
| Radius of Gyration | 8.96 Å | A measure of the peptide's compactness. | [6] |
| Membrane Associated Free Energy | -4.10 kcal/mol | Suggests favorable interaction with cell membranes. | [6] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for the antimicrobial and anti-HIV activities of this compound B is believed to be the disruption of cellular membranes[8][9][10]. Unlike drugs that target specific intracellular signaling pathways, this compound B directly interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This interaction is thought to be initiated by the peptide's amphipathic nature, with hydrophobic residues inserting into the membrane and charged residues interacting with the lipid head groups[11][12][13]. Several models have been proposed for this membrane disruption, including the "barrel-stave," "toroidal pore," and "carpet" models[9].
References
- 1. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Cytotoxic Effects of Circulin Peptides on Host Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulin A and this compound B are macrocyclic peptides belonging to the cyclotide family, isolated from the plant Chassalia parvifolia. Cyclotides are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability.[1] While extensively studied for their antimicrobial and anti-HIV properties, the cytotoxic effects of this compound peptides on host cells are a critical aspect of their therapeutic potential and safety profile. This technical guide provides an in-depth overview of the current understanding of these cytotoxic effects, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms. It is important to note that while this compound A and B are known for their anti-HIV activity with reportedly reduced cytotoxicity, specific quantitative cytotoxic data for these particular peptides is limited in publicly available literature.[2] Therefore, this guide also incorporates data from other well-studied cyclotides to provide a broader context for the cytotoxic potential of this peptide family.
Quantitative Analysis of Cytotoxicity
The cytotoxic and hemolytic activities of cyclotides are crucial parameters in assessing their therapeutic index. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a peptide required to inhibit the growth of 50% of a cell population. Hemolytic activity is typically reported as the HC50 value, the concentration required to cause 50% hemolysis of red blood cells.[3]
Table 1: Cytotoxic Activity (IC50) of Representative Cyclotides on Human Tumor Cell Lines
| Cyclotide | Cell Line | IC50 (µM) | Reference |
| varv A | U-937 GTB (Histiocytic lymphoma) | 2.7 | [1] |
| RPMI 8226/S (Myeloma) | 6.35 | [1] | |
| varv F | U-937 GTB (Histiocytic lymphoma) | 2.6 | [1] |
| RPMI 8226/S (Myeloma) | 7.4 | [1] | |
| cycloviolacin O2 | U-937 GTB (Histiocytic lymphoma) | 0.1 | [1] |
| RPMI 8226/S (Myeloma) | 0.3 | [1] |
Table 2: Hemolytic Activity (HC50) of Antimicrobial Peptides
| Peptide/Compound | HC50 (µg/mL) | Reference |
| Polymer B8 | 0.11 | [4] |
| Melittin | Not specified, used as a positive control | [5] |
Note: The HC50 values in this table are for synthetic antimicrobial polymers and are included to provide context on the range of hemolytic activity observed in membrane-active peptides. Specific HC50 values for this compound peptides are not available in the cited literature.
Mechanisms of Cytotoxicity
The cytotoxic effects of cyclotides, including likely the this compound peptides, are primarily attributed to two interconnected mechanisms: membrane disruption and induction of apoptosis.
Membrane Disruption
The primary mechanism of action for many cyclotides involves direct interaction with and disruption of the cell membrane. This process is thought to occur in several stages:
-
Electrostatic and Hydrophobic Interactions: The peptide initially binds to the cell membrane through a combination of electrostatic interactions between cationic residues on the peptide and anionic components of the membrane, as well as hydrophobic interactions.
-
Membrane Insertion and Destabilization: Upon binding, the peptide inserts into the lipid bilayer, causing localized destabilization and lipid reorganization.
-
Pore Formation: The accumulation of peptides on the membrane can lead to the formation of pores or channels. The "toroidal pore" and "carpet" models are two proposed mechanisms for this process.[6] In the toroidal pore model, the peptides induce the lipid monolayers to bend inward, forming a pore lined by both peptides and lipid head groups. In the carpet model, the peptides accumulate on the membrane surface, and at a critical concentration, they cause a detergent-like disruption of the membrane.
A study on the related cyclotide, kalata B1, suggests a mechanism involving the induction of lipid lifting and disorganization of lipid domains, leading to the formation of a "volcano-like" pore.[7]
Figure 1: Simplified workflow of this compound peptide-induced membrane disruption.
Induction of Apoptosis
In addition to direct membrane lysis, there is growing evidence that cyclotides can induce programmed cell death, or apoptosis, in host cells. This can be a consequence of membrane perturbation or may involve distinct intracellular signaling pathways.
The intrinsic apoptosis pathway is a likely candidate for this compound-induced cell death. This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction. Key events include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Figure 2: The intrinsic apoptosis pathway potentially induced by this compound peptides.
Experimental Protocols for Cytotoxicity Assessment
Standardized assays are essential for quantifying the cytotoxic effects of this compound peptides. The following are detailed methodologies for two key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target host cells (e.g., cancer cell lines, normal cell lines)
-
Complete cell culture medium
-
This compound peptide stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include wells with medium alone as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Circulins C, D, E, and F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structures of Circulins C, D, E, and F, a group of cyclic peptides with promising biological activities. This document details their amino acid sequences, disulfide bond connectivity, and the experimental methodologies employed for their structural elucidation.
Core Molecular Structure
Circulins C, D, E, and F are members of the cyclotide family, a class of plant-derived peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds. These structural features confer exceptional stability to the molecules. Isolated from the plant Chassalia parvifolia, these circulins are composed of 29 to 30 amino acid residues. Their structures were originally determined using a combination of Fast Atom Bombardment Mass Spectrometry (FAB-MS), N-terminal Edman degradation, endoproteinase digestion, and amino acid analysis[1].
Amino Acid Sequence
The primary structures of Circulins C, D, E, and F have been determined and are detailed in Table 1. All four peptides exhibit a high degree of sequence homology, with variations in a few amino acid positions.
| Circulin | UniProt ID | Amino Acid Sequence | Length |
| C | P84641 | GVPCAESCVFIPCTITGLCSCSCKNKVCYRN | 30 |
| D | P84642 | GIPCGESCVFIPCTVTGLCSCSCKNKVCYRN | 30 |
| E | P84643 | GVPCGESCVWIPCTITGLCSCSCKNKVCYRN | 30 |
| F | P84644 | AGPCGESCVFIPCTITGLCSCSCKNKVCY | 29 |
Table 1: Amino Acid Sequences of Circulins C, D, E, and F. The sequences are presented in the standard single-letter amino acid code.
Disulfide Bond Connectivity
A defining feature of circulins, and cyclotides in general, is the cystine knot motif formed by three intramolecular disulfide bridges. This knotted structure is crucial for their stability and biological activity. The disulfide bond connectivity for Circulins C and F, as documented in UniProt, follows the canonical cyclotide pattern: Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI). Given the high sequence homology among Circulins C, D, E, and F, it is highly probable that they all share this same disulfide linkage pattern.
| This compound | Cysteine Residues (Position) | Disulfide Bond Connectivity |
| C | Cys(4), Cys(8), Cys(14), Cys(20), Cys(23), Cys(27) | Cys(4)-Cys(20), Cys(8)-Cys(23), Cys(14)-Cys(27) |
| D | Cys(4), Cys(8), Cys(14), Cys(20), Cys(23), Cys(27) | Cys(4)-Cys(20), Cys(8)-Cys(23), Cys(14)-Cys(27) (Inferred) |
| E | Cys(4), Cys(8), Cys(14), Cys(20), Cys(23), Cys(27) | Cys(4)-Cys(20), Cys(8)-Cys(23), Cys(14)-Cys(27) (Inferred) |
| F | Cys(4), Cys(8), Cys(14), Cys(20), Cys(23), Cys(27) | Cys(4)-Cys(20), Cys(8)-Cys(23), Cys(14)-Cys(27) |
Table 2: Disulfide Bond Connectivity of Circulins C, D, E, and F. The connectivity for Circulins D and E is inferred based on high sequence homology with other circulins and the conserved cystine knot motif of cyclotides.
The DOT language script below visualizes the cyclic nature and the disulfide bond connectivity of this compound C as a representative example.
Figure 1: Molecular structure representation of this compound C.
Experimental Protocols for Structural Elucidation
The determination of the complex molecular structures of circulins requires a combination of sophisticated analytical techniques. The following sections outline the general methodologies employed.
Isolation and Purification
-
Extraction: Plant material from Chassalia parvifolia is homogenized and extracted with a suitable solvent system, often a mixture of organic solvents and water, to isolate a crude peptide fraction.
-
Preliminary Purification: The crude extract is subjected to preliminary purification steps, such as liquid-liquid partitioning and solid-phase extraction, to remove lipids, pigments, and other interfering substances.
-
Chromatographic Separation: The peptide-enriched fraction is then subjected to multiple rounds of high-performance liquid chromatography (HPLC), typically using reversed-phase columns. A gradient of increasing organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid) is used to separate the individual this compound peptides based on their hydrophobicity. Fractions are collected and analyzed by mass spectrometry to identify those containing peptides with the expected molecular weights of circulins.
Mass Spectrometry for Molecular Weight and Sequence Information
Fast Atom Bombardment Mass Spectrometry (FAB-MS) or other soft ionization techniques like Electrospray Ionization (ESI-MS) are crucial for determining the accurate molecular weight of the intact cyclic peptides.
-
Sample Preparation: The purified this compound is mixed with a suitable matrix (e.g., glycerol (B35011) for FAB-MS) on the mass spectrometer target.
-
Analysis of Intact Peptide: The mass spectrum of the intact this compound is acquired to determine its monoisotopic mass. This provides confirmation of the overall amino acid composition.
-
Reduction and Alkylation: To facilitate sequencing by tandem mass spectrometry (MS/MS), the disulfide bonds are cleaved. This is typically achieved by reduction with a reducing agent like dithiothreitol (B142953) (DTT), followed by alkylation of the resulting free cysteine residues with a reagent such as iodoacetamide. This prevents the disulfide bonds from reforming.
-
Endoproteinase Digestion: The linearized and alkylated peptide is then subjected to digestion with one or more specific endoproteinases (e.g., trypsin, chymotrypsin, or Glu-C). The choice of enzyme is guided by the amino acid sequence to generate overlapping peptide fragments of a suitable size for MS/MS analysis.
-
Tandem Mass Spectrometry (MS/MS): The peptide fragments from the enzymatic digest are separated by liquid chromatography and introduced into the mass spectrometer. Individual peptide ions are selected and fragmented, and the resulting fragmentation pattern is analyzed to determine the amino acid sequence of each fragment. By assembling the sequences of the overlapping fragments, the full primary structure of the this compound is deduced.
The workflow for structure elucidation is depicted in the following diagram.
References
The Circulin Biosynthesis Enigma: A Technical Guide to a Putative Pathway in Chassalia parvifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins, a group of cyclic peptides isolated from the plant Chassalia parvifolia, belong to the vast family of cyclotides. These mini-proteins are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers them exceptional stability. This structural motif, known as the cyclic cystine knot (CCK), makes circulins and other cyclotides promising scaffolds for drug design and development. While the general biosynthetic pathway of cyclotides is increasingly understood, the specific molecular intricacies of circulin biosynthesis in Chassalia parvifolia remain largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the putative biosynthesis pathway of this compound, drawing upon the established mechanisms of cyclotide production in other plant species. It is intended to serve as a foundational resource for researchers aiming to elucidate the specific genetic and enzymatic machinery responsible for this compound synthesis.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound, like other cyclotides, is a multi-step process that begins with the ribosomal synthesis of a precursor protein and culminates in a mature, cyclized, and correctly folded peptide. The pathway can be conceptually divided into the following stages:
-
Gene Transcription and Translation of the Precursor Protein: The journey begins in the nucleus where a specific gene encoding the this compound precursor protein is transcribed into messenger RNA (mRNA). This mRNA is then translated by ribosomes into a linear precursor protein. Based on studies of other cyclotides, this precursor likely contains several domains: an N-terminal signal peptide that directs it to the endoplasmic reticulum (ER), a pro-domain, the this compound domain itself, and a C-terminal pro-domain. Some cyclotide precursor genes have been found to encode multiple cyclotide domains within a single precursor.
-
Translocation to the Endoplasmic Reticulum and Oxidative Folding: The signal peptide guides the nascent precursor protein into the ER lumen. Within the oxidative environment of the ER, the precursor undergoes folding, and the six conserved cysteine residues within the this compound domain form three intramolecular disulfide bonds. This process is likely assisted by protein disulfide isomerases (PDIs) and other chaperones to ensure the correct formation of the characteristic cystine knot.
-
Proteolytic Processing and Backbone Cyclization: Following folding, the precursor protein is transported through the Golgi apparatus to the vacuole. It is within the vacuole that the key enzymatic steps of maturation are thought to occur. An asparaginyl endopeptidase (AEP) recognizes and cleaves the C-terminal pro-domain immediately after a conserved asparagine (or aspartate) residue at the C-terminus of the this compound domain. The same AEP then catalyzes a transpeptidation reaction, forming a peptide bond between the newly liberated C-terminus and the N-terminus of the this compound domain, resulting in a cyclized peptide. The N-terminal pro-domain is also cleaved, although the precise proteases involved in this step are not yet fully characterized for most cyclotides.
-
Mature this compound: The final product is the mature, stable this compound peptide, with its characteristic cyclic backbone and cystine knot topology.
Visualizing the Pathway and Experimental Workflows
To aid in the conceptualization of this compound biosynthesis and the experimental approaches to its study, the following diagrams are provided.
Caption: Putative biosynthesis pathway of this compound in Chassalia parvifolia.
Caption: Experimental workflow for elucidating the this compound biosynthesis pathway.
Quantitative Data Summary
A thorough review of the existing scientific literature reveals a significant gap in quantitative data specifically for the biosynthesis of this compound in Chassalia parvifolia. To date, no studies have published data on the enzyme kinetics of the specific asparaginyl endopeptidase (AEP) involved, the in planta concentrations of this compound precursors, or the yields of mature this compound from its precursor. The following table highlights the types of quantitative data that are crucial for a comprehensive understanding of this pathway and which represent key areas for future research.
| Parameter | Description | Anticipated Method of Measurement | Status for this compound in C. parvifolia |
| Enzyme Kinetics (AEP) | Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) for the cyclization of the this compound precursor. | In vitro enzymatic assays with purified recombinant AEP and synthetic linear this compound precursor. | Not Reported |
| Gene Expression Levels | Relative or absolute quantification of the mRNA transcripts for the this compound precursor gene and the relevant AEP in different tissues of C. parvifolia. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq. | Not Reported |
| Protein Abundance | Quantification of the this compound precursor protein and the AEP in various plant tissues. | Western blotting with specific antibodies or quantitative mass spectrometry (e.g., SRM, PRM). | Not Reported |
| Metabolite Concentration | Concentration of mature this compound peptides in different tissues of C. parvifolia. | Liquid chromatography-mass spectrometry (LC-MS) with a known standard for quantification. | Not Reported |
Detailed Methodologies for Key Experiments
The following sections outline generalized protocols for key experiments that would be essential for the detailed characterization of the this compound biosynthesis pathway. These protocols are based on established methods used in the study of other cyclotides.
Identification and Cloning of this compound Precursor Genes
Objective: To isolate and sequence the gene(s) encoding the this compound precursor protein from Chassalia parvifolia.
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from young, actively growing leaves of Chassalia parvifolia using a suitable plant RNA extraction kit or a TRIzol-based method. RNA quality and integrity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer or random hexamers.
-
Degenerate PCR: Degenerate primers are designed based on conserved regions of known cyclotide precursor sequences from other members of the Rubiaceae family. These primers are used in a polymerase chain reaction (PCR) with the synthesized cDNA as a template to amplify a fragment of the putative this compound precursor gene.
-
Rapid Amplification of cDNA Ends (RACE): To obtain the full-length sequence of the precursor gene, 5' and 3' RACE are performed using gene-specific primers designed from the sequence obtained in the previous step.
-
Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to determine the complete nucleotide sequence of the this compound precursor gene.
Heterologous Expression and Characterization of the Cyclizing Asparaginyl Endopeptidase (AEP)
Objective: To produce and characterize the AEP from Chassalia parvifolia responsible for this compound cyclization.
Protocol Outline:
-
AEP Gene Identification: A putative AEP gene is identified from a Chassalia parvifolia transcriptome database (if available) by homology search with known plant AEPs, or by degenerate PCR using primers designed against conserved AEP motifs.
-
Gene Cloning and Expression Vector Construction: The full-length coding sequence of the AEP is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pPICZ for Pichia pastoris). The vector may include a tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (E. coli or P. pastoris). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The recombinant AEP is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.
-
Enzymatic Assay: The activity of the purified AEP is assayed using a synthetic linear this compound precursor as a substrate. The reaction products are analyzed by HPLC and mass spectrometry to confirm cyclization. Enzyme kinetics are determined by measuring the initial reaction rates at varying substrate concentrations.
Analysis of this compound Peptides by Mass Spectrometry
Objective: To identify and quantify this compound peptides and their potential linear precursors in Chassalia parvifolia extracts.
Protocol Outline:
-
Extraction: Plant material (e.g., leaves, stems) is ground to a fine powder in liquid nitrogen and extracted with an appropriate solvent mixture (e.g., dichloromethane/methanol).
-
Solid-Phase Extraction (SPE): The crude extract is fractionated using SPE to enrich for peptides.
-
High-Performance Liquid Chromatography (HPLC): The peptide-enriched fraction is further purified by reverse-phase HPLC to separate individual this compound peptides.
-
Mass Spectrometry (MS): The purified fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weights of the peptides. Tandem mass spectrometry (MS/MS) is used to obtain sequence information and confirm the identity of the circulins.
-
Quantitative Analysis: For quantification, a known amount of a stable isotope-labeled internal standard can be added to the plant extract. The abundance of the native this compound is then determined by comparing its peak area to that of the internal standard in an LC-MS analysis.
Conclusion and Future Directions
The biosynthesis of this compound in Chassalia parvifolia presents an exciting area of research with significant potential for applications in drug discovery and biotechnology. While the general framework of cyclotide biosynthesis provides a strong foundation for investigation, the specific genes, enzymes, and regulatory mechanisms in Chassalia parvifolia await discovery. The experimental strategies outlined in this guide offer a roadmap for researchers to unravel the intricacies of this compound production. Future work focusing on transcriptome and proteome analysis of Chassalia parvifolia, coupled with detailed biochemical characterization of the key biosynthetic enzymes, will be crucial to fully elucidate this fascinating pathway and unlock the potential of these unique natural products.
The Evolutionary Significance of Cyclotides: A Technical Guide on the Circulin Family and Their Congeners
Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025
Executive Summary
Cyclotides are a unique and expanding class of plant-derived peptides defined by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This remarkable architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, a key trait underpinning their evolutionary success.[3][4] Primarily serving as potent host-defense agents against pests and pathogens, cyclotides exhibit a wide spectrum of biological activities, including insecticidal, antimicrobial, cytotoxic, and anti-HIV properties.[2][5][6] The prototypic cyclotide, Kalata B1, was first identified due to its uterotonic effects in traditional African medicine, a testament to its stability even after boiling.[3] This guide delves into the evolutionary origins, biosynthesis, mechanisms of action, and key experimental methodologies associated with cyclotides, with a specific focus on the Circulin family. It aims to provide a comprehensive resource for professionals in pharmacology and agricultural science, highlighting the potential of these hyperstable molecules as scaffolds for next-generation therapeutics and biopesticides.
Introduction: The Evolutionary Marvel of Cyclotides
The evolution of cyclotides represents a sophisticated solution to the selective pressures faced by plants, resulting in a class of hyperstable and potent defense molecules.[3] These mini-proteins, typically 28-37 amino acids in size, are found in a diverse range of plant families, including Rubiaceae (coffee), Violaceae (violet), Fabaceae (legume), and Cucurbitaceae (gourd).[1][3][7] Their defining feature, the cyclic cystine knot (CCK), locks the molecule into a highly rigid and stable conformation, protecting it from degradation in harsh environments, such as the digestive tracts of herbivorous insects.[3][5] This structural resilience is central to their evolutionary role and makes them highly attractive scaffolds for drug design, capable of overcoming the traditional limitations of peptide-based therapeutics.[3][8]
The this compound peptides, isolated from Chassalia parvifolia, are prominent members of this family, noted for their antimicrobial and anti-HIV activities.[9][10][11] They serve as an excellent case study for understanding the structure-function relationships that drive the diverse biological effects of cyclotides.
Evolutionary Origins and Biosynthesis
Cyclotides are not synthesized directly but are processed from larger precursor proteins, a genetically encoded pathway that is a key evolutionary innovation.[3][12] This process ensures the correct folding and formation of the intricate CCK motif.
The biosynthesis pathway involves several key steps:
-
Gene Transcription & Translation : A cyclotide gene is transcribed and translated into a prepropeptide. This precursor contains an N-terminal Endoplasmic Reticulum (ER) signal sequence, a pro-region, and one or more cyclotide domains.[3][12]
-
ER Translocation and Folding : The signal peptide guides the precursor to the ER, where the crucial disulfide bonds of the cystine knot are formed.[3]
-
Proteolytic Excision and Cyclization : The folded precursor is transported, likely to the vacuole. Here, an asparaginyl endopeptidase (AEP) recognizes and cleaves the cyclotide domain from the precursor. The same enzyme then catalyzes the ligation of the N- and C-termini, forming the seamless circular backbone.[3][8][13]
Recent studies suggest a divergent evolution of cyclotides from ancestral albumin domains, where the stable cystine knot core was decorated with alternative loop sequences through natural selection.[5][7]
Core Evolutionary Function: Plant Host Defense
The primary evolutionary driver for cyclotides is their role in plant defense.[3][5] Their high concentration in plant tissues and the presence of multiple isoforms within a single plant are consistent with this defensive function.[3] The biological activities that contribute to this role are diverse and potent.
Table 1: Quantitative Biological Activities of Various Cyclotides
| Cyclotide | Activity Type | Target | Measurement | Value (μM) | Citation(s) |
|---|---|---|---|---|---|
| This compound A | Anti-HIV | HIV-1 RF | EC50 | 0.009 | [9] |
| This compound B | Anti-HIV | HIV-1 RF | EC50 | 0.032 | [9] |
| Kalata B1 | Hemolytic | Human RBCs | CC50 | ~15 | [14] |
| Cytotoxic | HT-29 | IC50 | >100 | [14] | |
| Cycloviolacin O2 | Cytotoxic | U-937 GTB | IC50 | 0.1 | [15][16] |
| Cytotoxic | RPMI-8226 | IC50 | 0.3 | [15][16] | |
| Antimicrobial | B. subtilis | MIC | 2.1 | [8][17] | |
| Varv A | Cytotoxic | U-937 GTB | IC50 | 2.7 | [15][16] |
| Varv F | Cytotoxic | U-937 GTB | IC50 | 2.6 | [15][16] |
| Gere 1 | Cytotoxic | Lymphoma cells | IC50 | 2.0 | [18] |
| Antimicrobial | S. aureus | MIC | 4 | [18] |
| Pase B | Hemolytic | Human RBCs | CC50 | 14.6 |[14] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; CC50: 50% cytotoxic concentration; MIC: Minimum inhibitory concentration.
Mechanism of Action: Membrane Disruption and Beyond
The primary mechanism of action for many of the observed bioactivities of cyclotides, including their defensive roles, is the disruption of cellular membranes.[5][6][19] This process is driven by the amphipathic nature of the cyclotide structure, which features distinct hydrophobic and hydrophilic patches.
The proposed mechanism involves:
-
Initial Binding : The cyclotide initially binds to the surface of the target cell membrane.
-
Membrane Insertion : The hydrophobic patch of the cyclotide inserts into the lipid bilayer.
-
Pore Formation/Disruption : This insertion leads to the disruption of membrane integrity, potentially through pore formation or self-association of cyclotide molecules within the membrane.[20]
-
Cell Lysis : The loss of membrane integrity results in leakage of cellular contents and ultimately cell death.[17]
While membrane disruption is the most common mechanism, engineered cyclotides have demonstrated the ability to function through other pathways. For instance, the engineered cyclotide MCo-PMI was designed to target intracellular protein-protein interactions, specifically inhibiting Hdm2 and HdmX to activate the p53 tumor suppressor pathway.[8]
Key Experimental Protocols in Cyclotide Research
The study of cyclotides requires a combination of sophisticated biochemical and analytical techniques.
Cyclotide Isolation, Purification, and Analysis Workflow
The general workflow for discovering and characterizing new cyclotides from plant sources is a multi-step process.[21][22]
Cytotoxicity Assay Protocol (Fluorometric Microculture)
This assay is used to determine the concentration at which a cyclotide is toxic to cells.[15][16]
-
Objective : To measure the IC50 value of a cyclotide against a panel of human tumor cell lines.
-
Principle : Measures cell viability based on the hydrolysis of fluorescein (B123965) diacetate (FDA) into fluorescent fluorescein by esterases in cells with intact plasma membranes.
-
Methodology :
-
Cell Plating : Seed human tumor cells in 96-well microtiter plates and incubate for 24 hours to allow for attachment.
-
Compound Addition : Add serial dilutions of the test cyclotide to the wells. Include a negative control (medium only) and a positive control (e.g., a known cytotoxic drug).
-
Incubation : Incubate the plates for 72 hours.
-
Assay :
-
Wash cells with a buffer solution.
-
Add a solution of fluorescein diacetate (FDA).
-
Incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence using a fluorometer (e.g., at 485 nm excitation and 528 nm emission).
-
-
Data Analysis : Calculate the percentage of cell survival relative to the negative control. Plot the survival percentage against the log of the cyclotide concentration and determine the IC50 value using a non-linear regression curve fit.
-
Hemolytic Activity Assay
This assay measures the ability of a cyclotide to lyse red blood cells (RBCs).[14][23]
-
Objective : To determine the concentration of a cyclotide that causes 50% hemolysis (CC50).
-
Principle : Lysis of RBCs releases hemoglobin, which can be quantified spectrophotometrically.
-
Methodology :
-
RBC Preparation : Obtain fresh human red blood cells, wash them multiple times with a saline buffer (e.g., PBS) via centrifugation, and resuspend to a final concentration (e.g., 1-2% v/v).
-
Compound Incubation : In a 96-well plate, mix the RBC suspension with serial dilutions of the test cyclotide.
-
Controls : Include a negative control (buffer only, 0% hemolysis) and a positive control (e.g., 0.1% Triton X-100, 100% hemolysis).
-
Incubation : Incubate the plate for 1 hour at 37°C with gentle agitation.
-
Centrifugation : Centrifuge the plate to pellet intact RBCs and cell debris.
-
Measurement : Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm or 540 nm).
-
Data Analysis : Calculate the percentage of hemolysis for each concentration relative to the controls. Determine the CC50 value by plotting the hemolysis percentage against the cyclotide concentration.
-
Structural Elucidation by NMR Spectroscopy
NMR is the primary technique for determining the detailed 3D structure of cyclotides in solution.[4][20]
-
Objective : To determine the three-dimensional fold, disulfide connectivity, and conformational dynamics of a cyclotide.
-
Principle : Uses the magnetic properties of atomic nuclei to obtain physical and chemical information about the atoms in a molecule.
-
Methodology :
-
Sample Preparation : Dissolve a purified cyclotide sample (typically >1 mg) in a suitable solvent (e.g., 90% H2O/10% D2O or an organic solvent mixture).
-
Data Acquisition : Acquire a series of 2D homonuclear NMR experiments (e.g., TOCSY, NOESY, DQF-COSY) on a high-field NMR spectrometer.
-
Resonance Assignment : Use the TOCSY and COSY spectra to identify the spin systems of individual amino acid residues and sequentially assign them along the peptide backbone.
-
Structure Calculation :
-
Extract distance restraints from the cross-peak intensities in the NOESY spectrum.
-
Derive dihedral angle restraints from scalar coupling constants.
-
Use computational software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental restraints.
-
-
Structure Validation : Analyze the resulting ensemble of structures for quality and consistency with the experimental data.
-
Conclusion and Future Directions
The evolutionary journey of cyclotides has resulted in a class of molecules with unparalleled stability and potent bioactivity, making them powerful tools for plant defense.[3] The defining CCK motif is a testament to a highly successful evolutionary strategy, providing a robust scaffold that can tolerate significant sequence variation in its loops without compromising structural integrity.[8] This inherent stability, combined with their diverse biological functions, makes cyclotides like this compound exceptional candidates for therapeutic and agricultural applications.[3][10] For drug development professionals, they offer a solution to the poor stability and bioavailability that plague many linear peptides. For agricultural scientists, they represent a source of potent, naturally derived biopesticides.[21] As our understanding of their biosynthesis and mechanism of action deepens, the potential to engineer novel cyclotides with tailored activities will continue to expand, heralding a new era of peptide-based innovation.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Cyclotide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cyclotide Evolution: Insights from the Analyses of Their Precursor Sequences, Structures and Distribution in Violets (Viola) [frontiersin.org]
- 6. Cyclotides evolve : Studies on their natural distribution, structural diversity, and activity [diva-portal.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclotides from Brazilian Palicourea sessilis and Their Effects on Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. mdpi.com [mdpi.com]
- 20. Combined X-ray and NMR Analysis of the Stability of the Cyclotide Cystine Knot Fold That Underpins Its Insecticidal Activity and Potential Use as a Drug Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Circulin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Circulins are a class of cyclotides, which are macrocyclic peptides found in various plant species. They are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers them with exceptional stability.[1] Circulins, originally isolated from the tropical tree Chassalia parvifolia, have garnered significant interest due to their potent anti-HIV activity.[2][3] This document provides detailed methodologies for the isolation and purification of circulin from plant extracts, targeting researchers, scientists, and professionals in drug development.
I. Overview of this compound Isolation
The isolation of this compound from plant material is a multi-step process that involves extraction, purification, and characterization. The general workflow begins with the extraction of peptides from plant tissues, followed by a series of chromatographic steps to isolate this compound from a complex mixture of other plant metabolites. The final step involves the characterization and quantification of the purified this compound.
Experimental Protocols
Protocol 1: Extraction of Circulins from Chassalia parvifolia
This protocol describes the extraction of a crude cyclotide mixture containing circulins from the plant Chassalia parvifolia.
Materials:
-
Fresh or dried leaves of Chassalia parvifolia
-
Grinder or blender
-
Extraction solvent: 50% (v/v) methanol (B129727) in water
-
Beakers and flasks
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., cheesecloth, filter paper, vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
If using fresh plant material, wash the leaves thoroughly with distilled water to remove any debris.
-
Grind the fresh or dried leaves into a fine powder using a grinder or blender.
-
-
Extraction:
-
Weigh the powdered plant material. A recommended starting plant material to solvent ratio is 1:10 (g/mL).[4]
-
In a large beaker or flask, add the powdered plant material and the 50% methanol extraction solvent.
-
Place the beaker on a stirring plate and macerate the mixture for 6 hours at room temperature.[4] A single maceration step has been shown to be efficient for cyclotide extraction.[1]
-
After 6 hours, separate the solid plant material from the liquid extract by filtration. For large volumes, initial filtration through cheesecloth followed by vacuum filtration using filter paper is effective.
-
-
Solvent Removal:
-
Collect the filtrate, which contains the crude this compound extract.
-
Concentrate the extract by removing the methanol using a rotary evaporator at a temperature below 40°C to prevent degradation of the peptides. The resulting aqueous extract is now ready for purification.
-
Protocol 2: Purification of Circulins using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the purification of this compound from the crude extract using a two-step RP-HPLC process.
Materials and Equipment:
-
Crude this compound extract from Protocol 1
-
HPLC system with a preparative and an analytical column
-
Preparative RP-HPLC column (e.g., C18, 250 x 21 mm)
-
Analytical RP-HPLC column (e.g., C18, 250 x 4.6 mm)
-
Mobile Phase A: 0.05% (v/v) trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.05% (v/v) trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Syringe filters (0.22 µm)
-
Fraction collector
-
Lyophilizer
Procedure:
Step 1: Preparative RP-HPLC
-
Sample Preparation:
-
Filter the concentrated crude extract through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered crude extract onto the column.
-
Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 80% Mobile Phase B over 60 minutes at a flow rate of 8 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions of the eluate using a fraction collector. Cyclotides like this compound are hydrophobic and are expected to elute at higher concentrations of acetonitrile.
-
Step 2: Analytical RP-HPLC for Final Purification
-
Fraction Analysis:
-
Analyze the collected fractions from the preparative step using analytical RP-HPLC to identify the fractions containing this compound. Mass spectrometry can be used to confirm the presence of this compound based on its molecular weight.
-
-
Pooling and Concentration:
-
Pool the fractions containing the this compound of interest.
-
Concentrate the pooled fractions by removing the acetonitrile using a rotary evaporator.
-
-
Final Purification:
-
Inject the concentrated, this compound-containing fraction onto an analytical C18 column.
-
Use a shallower gradient of Mobile Phase B for better resolution. For example, a gradient of 20% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Collect the purified this compound peak.
-
-
Desalting and Lyophilization:
-
Desalt the purified this compound fraction by repeating the analytical HPLC step without TFA in the mobile phases or by using a suitable desalting column.
-
Lyophilize the final purified fraction to obtain this compound as a dry powder.
-
Data Presentation
The following tables summarize the key parameters and expected outcomes for the isolation of this compound.
Table 1: Extraction Parameters
| Parameter | Value | Reference |
|---|---|---|
| Plant Material | Chassalia parvifolia leaves | [2][3] |
| Extraction Solvent | 50% Methanol in Water | [4] |
| Plant to Solvent Ratio | 1:10 (g/mL) | [4] |
| Extraction Time | 6 hours | [4] |
| Extraction Method | Maceration with stirring |[4] |
Table 2: RP-HPLC Purification Parameters
| Parameter | Preparative Stage | Analytical Stage |
|---|---|---|
| Column Type | C18 | C18 |
| Column Dimensions | 250 x 21 mm | 250 x 4.6 mm |
| Mobile Phase A | 0.05% TFA in Water | 0.05% TFA in Water |
| Mobile Phase B | 0.05% TFA in Acetonitrile | 0.05% TFA in Acetonitrile |
| Flow Rate | 8 mL/min | 1 mL/min |
| Gradient | 5-80% B over 60 min | 20-50% B over 30 min |
| Detection Wavelength | 214 nm, 280 nm | 214 nm, 280 nm |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and characterization of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the two-step HPLC purification process for this compound.
References
- 1. Isolation and characterization of cyclotides from the leaves of Viola odorata L. using peptidomic and bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New this compound macrocyclic polypeptides from Chassalia parvifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclotides as novel plant-derived scaffolds for orally active cyclic peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Circulin Anti-HIV Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a class of cyclotides, small cyclic peptides isolated from the plant Chassalia parvifolia, that have demonstrated potent anti-HIV activity. Their unique cyclic structure and disulfide knot motif confer remarkable stability, making them attractive candidates for antiviral drug development. These application notes provide detailed protocols for key in vitro assays to evaluate the anti-HIV efficacy of Circulin A and this compound B. The assays described herein are designed to assess cytotoxicity, inhibition of viral entry, and effects on key viral enzymes.
Data Presentation: Quantitative Efficacy of Circulins
The following table summarizes the reported in vitro anti-HIV-1 activity and cytotoxicity of this compound A and B.
| Compound | Virus Strain | Cell Line | EC50 (nM) | IC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound A | HIV-1 | CEM-SS | ~70 | - | ~520 | ~7.4 | [1] |
| This compound B | HIV-1 | CEM-SS | ~70 | - | ~520 | ~7.4 | [1][2] |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of a specific enzyme's activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI is desirable.
Experimental Protocols
Cytotoxicity Assay (XTT-Based)
This assay determines the concentration of this compound that is toxic to host cells, which is crucial for evaluating its therapeutic window. The XTT [2,3-bis-(2-methoxy-4-nitro-5-sulphophenyl)-2H-tetrazolium-5-carboxanilide] assay measures the metabolic activity of viable cells.
Materials:
-
Human T-lymphoblastoid cell line (e.g., CEM-SS)
-
This compound A or B
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Plating: Seed CEM-SS cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium.
-
Treatment: Add 100 µL of the this compound dilutions to the wells containing the cells. Include wells with cells and medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
XTT Labeling:
-
Thaw the XTT labeling reagent and electron-coupling reagent.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator, allowing for the conversion of XTT to formazan (B1609692) by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control cells. The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the this compound concentration.
Anti-HIV Efficacy Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of this compound to inhibit HIV-1 entry into target cells. TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains an integrated luciferase reporter gene under the control of the HIV-1 LTR. Upon successful viral entry and Tat protein expression, luciferase is produced, which can be quantified.
Materials:
-
TZM-bl cells
-
This compound A or B
-
HIV-1 Env-pseudotyped virus or replication-competent HIV-1
-
Complete DMEM with 10% FBS
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well, white, solid-bottom assay plates
-
Luminometer
Protocol:
-
Cell Plating: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with an equal volume of HIV-1 virus stock. Incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-Circulin mixture to each well. Include virus-only (positive control) and cell-only (negative control) wells. DEAE-Dextran can be added to the medium to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Measurement:
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
HIV-1 Protease Inhibition Assay (FRET-Based)
This biochemical assay determines if this compound directly inhibits the activity of HIV-1 protease, a key enzyme in the viral life cycle responsible for cleaving viral polyproteins into mature, functional proteins. The assay utilizes a fluorogenic substrate containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. Cleavage of the substrate by the protease results in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Fluorogenic Substrate (FRET-based)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)
-
This compound A or B (dissolved in an appropriate solvent like DMSO)
-
A known HIV-1 protease inhibitor (e.g., Saquinavir) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound and the control inhibitor in the assay buffer. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
Assay Setup: In a 96-well black plate, add the inhibitor dilutions. Include control wells with assay buffer and solvent (vehicle control) and a known potent inhibitor (positive inhibition control).
-
Substrate Addition: Add the HIV-1 protease substrate solution to all wells.
-
Reaction Initiation: Initiate the reaction by adding diluted recombinant HIV-1 protease to all wells except for the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and the control inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
HIV-1 Entry and Potential Inhibition by this compound
The following diagram illustrates the key steps of HIV-1 entry into a host cell and the likely point of inhibition by this compound. Evidence suggests that cyclotides like this compound may interfere with the function of the viral envelope glycoproteins gp120 and gp41, thereby preventing viral fusion with the host cell membrane.[3][4][5][6][7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 4. iapac.org [iapac.org]
- 5. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral surface glycoproteins, gp120 and gp41, as potential drug targets against HIV-1: brief overview one quarter of a century past the approval of zidovudine, the first anti-retroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of HIV-1 gp120 with gp41-interactive region reveals layered envelope architecture and basis of conformational mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Mass Spectrometry-Based Characterization of Circulin Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a fascinating class of cyclotides, plant-derived peptides characterized by their head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds.[1][2] This unique cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug development.[1][2] Circulin A and this compound B, isolated from Chassalia parvifolia, have demonstrated notable anti-HIV and antimicrobial activities.[3] The structural integrity of these peptides, particularly the correct disulfide bonding, is critical for their biological function. Mass spectrometry has become an indispensable tool for the detailed structural characterization of this compound variants, including sequence verification and disulfide bond mapping.[4]
This document provides detailed application notes and protocols for the characterization of this compound variants using mass spectrometry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Data Presentation: Quantitative Analysis of this compound Variants
| This compound Variant | Monoisotopic Mass (Da) | Retention Time (min) | Peak Area (Arbitrary Units) | Relative Abundance (%) | Key Fragment Ions (m/z) |
| This compound A | [Insert Known Mass] | 25.4 | 1.2 x 10⁸ | 65 | [List of m/z values] |
| This compound X | [Insert Mass] | 26.8 | 6.5 x 10⁷ | 35 | [List of m/z values] |
Note: The values in this table are for illustrative purposes to demonstrate data presentation. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Circulins from Plant Material
This protocol is adapted from methods for cyclotide extraction.
Materials:
-
Plant material (e.g., leaves of Chassalia parvifolia)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 70% methanol, 0.1% formic acid (v/v)
-
Centrifuge and centrifuge tubes
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Formic acid (FA)
Procedure:
-
Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Add 10 mL of extraction buffer for every 1 g of plant powder.
-
Vortex vigorously for 1 minute and incubate at room temperature for 1 hour with occasional vortexing.
-
Centrifuge at 4,000 x g for 15 minutes to pellet the plant debris.
-
Collect the supernatant containing the this compound extract.
-
Condition an SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% FA in water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5% ACN in 0.1% FA to remove hydrophilic impurities.
-
Elute the circulins with 80% ACN in 0.1% FA.
-
Dry the eluted sample using a vacuum centrifuge and store at -20°C until analysis.
Protocol 2: Disulfide Bond Mapping of this compound Variants by LC-MS/MS
Due to the high stability and resistance of circulins to enzymatic proteolysis, a combination of partial acid hydrolysis or reduction and alkylation followed by enzymatic digestion is necessary.[3]
Part A: Reduction, Alkylation, and Enzymatic Digestion
Materials:
-
Dried this compound extract from Protocol 1
-
Denaturation buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylation agent: 55 mM Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution: 1% FA
-
C18 ZipTips for desalting
Procedure:
-
Reconstitute the dried this compound extract in the denaturation buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce the disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate the cysteine residues.
-
Dilute the sample 10-fold with 100 mM ammonium (B1175870) bicarbonate to reduce the concentration of Guanidine HCl.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate at 37°C for 16 hours.
-
Stop the digestion by adding FA to a final concentration of 1%.
-
Desalt the peptide mixture using C18 ZipTips according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
Part B: LC-MS/MS Analysis
Instrumentation and Columns:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
C18 reversed-phase analytical column (e.g., 75 µm ID x 15 cm).
LC-MS/MS Parameters (Example):
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in 95% ACN
-
Gradient: 5-40% B over 60 minutes, then to 80% B over 10 minutes.
-
Flow Rate: 300 nL/min
-
MS1 Resolution: 60,000
-
MS Scan Range: m/z 350-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD). ETD is particularly useful for preserving post-translational modifications and for fragmenting large peptides.[9][10]
-
Data-Dependent Acquisition: Top 10 most intense ions selected for MS/MS.
Protocol 3: Data Analysis
Software:
-
Proteome Discoverer, MaxQuant, or similar software for peptide identification and quantification.
-
Software with capabilities for disulfide bond analysis (e.g., pLink).
Procedure:
-
Perform a database search against a custom database containing the known sequences of this compound variants.
-
For disulfide bond analysis of non-reduced samples, specialized software can be used to identify peptide pairs linked by disulfide bonds based on their mass and fragmentation patterns.[4][9][10]
-
For reduced and alkylated samples, the identification of cysteine-containing peptides with the expected mass shift from alkylation will confirm the presence of cysteine residues.
-
For relative quantification, use the label-free quantification workflow in your software of choice, comparing the peak areas of the precursor ions for each this compound variant.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound variants.
Proposed Mechanism of Action of Circulins
The antimicrobial and antiviral activity of circulins, like other cyclotides, is thought to involve interaction with and disruption of cellular membranes.[2]
Caption: Proposed mechanism of action for this compound peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prolineconcepts:lcmsquantitation [Proline] [biodev.extra.cea.fr]
- 8. Collection - Relative Quantification: Characterization of Bias, Variability and Fold Changes in Mass Spectrometry Data from iTRAQ-Labeled Peptides - Journal of Proteome Research - Figshare [acs.figshare.com]
- 9. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Determining the Three-Dimensional Structure of Circulins using NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a fascinating class of macrocyclic peptides, belonging to the broader family of cyclotides, which are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds known as the cyclic cystine knot (CCK) motif.[1][2] These structural features confer exceptional stability to circulins, making them resistant to thermal and chemical denaturation as well as enzymatic degradation.[3] Initially identified for their potent anti-HIV activity, circulins, such as Circulin A and B isolated from the plant Chassalia parvifolia, have also demonstrated antimicrobial properties.[1][4] The unique and robust three-dimensional (3D) architecture of circulins is intrinsically linked to their biological function, making the elucidation of their high-resolution structures a critical step in understanding their mechanism of action and for guiding the design of novel peptide-based therapeutics.[1][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary and most powerful technique for determining the 3D solution structures of cyclotides like circulins.[6][7] Their relatively small size and rigid fold result in well-dispersed NMR spectra, facilitating detailed structural analysis.[7] This document provides a comprehensive overview of the application of NMR spectroscopy for the 3D structure determination of circulins, including detailed experimental protocols and a summary of key structural data.
Data Presentation: Structural Restraints for this compound A and B
The determination of a 3D structure by NMR spectroscopy relies on a set of experimentally derived geometric constraints. These include interproton distances inferred from Nuclear Overhauser Effects (NOEs) and dihedral angle restraints derived from spin-spin coupling constants. The quantity and quality of these restraints are crucial for the accuracy and precision of the final structure. The following table summarizes the quantitative NMR structural restraints used for the determination of the solution structures of this compound A and this compound B.
| Restraint Type | This compound A | This compound B |
| Total NOE-based Distance Restraints | 369 [1] | 439 |
| Intra-residue | Not specified | 203 |
| Sequential ( | i-j | =1) |
| Medium-range (1< | i-j | <5) |
| Long-range ( | i-j | ≥5) |
| Dihedral Angle Restraints | 30 [1] | 46 |
| Backbone (Φ, Ψ) | 21[1] | 46 |
| Side-chain (χ1) | 9[1] | 0 |
| Hydrogen Bond Restraints | Not specified | 12 |
| PDB Accession Code | 1BH4[8] | 2ERI[8] |
Experimental Protocols
The following sections outline the key experimental methodologies for determining the 3D structure of circulins using NMR spectroscopy.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
Materials:
-
Purified this compound peptide (>95% purity)
-
Deuterated water (D₂O, 99.9%)
-
H₂O (Milli-Q or equivalent)
-
Sodium phosphate (B84403) or similar buffer
-
HCl and NaOH (for pH adjustment)
-
5 mm high-quality NMR tubes
Protocol:
-
Dissolve the purified this compound peptide in a 90% H₂O / 10% D₂O mixture to a final concentration of 1-2 mM. The D₂O provides a lock signal for the NMR spectrometer.
-
Add a suitable buffer, such as sodium phosphate, to a final concentration of 10-20 mM.
-
Adjust the pH of the sample to a range of 3.0-5.0 using dilute HCl or NaOH. A lower pH minimizes the exchange of amide protons with the solvent, which is crucial for observing key NMR signals.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer approximately 500-600 µL of the filtered sample into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
NMR Data Acquisition
A standard set of two-dimensional (2D) ¹H NMR experiments are typically acquired to obtain the necessary structural restraints.
Instrumentation:
-
High-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.
Experiments:
-
Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue. A mixing time of 80 ms (B15284909) is typically used.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for obtaining distance restraints. It detects protons that are close in space (typically < 5 Å), irrespective of their position in the primary sequence. A mixing time of 150-200 ms is common for peptides of this size.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment is an alternative to NOESY and can be particularly useful for molecules with correlation times near the zero-crossing of the NOE.
-
Double-Quantum-Filtered Correlated Spectroscopy (DQF-COSY): This experiment provides information about scalar couplings between adjacent protons, which can be used to derive dihedral angle restraints (e.g., ³J(HN,Hα) coupling constants for Φ backbone torsion angles).
Typical Acquisition Parameters (for a 600 MHz spectrometer):
-
Temperature: 298 K (25 °C)
-
Spectral Width: 12-14 ppm in both dimensions
-
Data Points: 2048 (F2) x 512 (F1) complex points
-
Number of Scans: 16-64 per increment (depending on sample concentration)
-
Solvent Suppression: Watergate or similar pulse sequence to suppress the strong water signal.
NMR Data Processing and Analysis
The acquired NMR data must be processed and analyzed to extract the structural restraints.
Software:
-
NMRPipe, TopSpin, or similar software for data processing.
-
Sparky, CARA, or similar software for spectral analysis and assignment.
Protocol:
-
Process the raw NMR data by applying Fourier transformation, phase correction, and baseline correction.
-
Perform sequential resonance assignment, which involves linking the spin systems identified in the TOCSY spectrum to their specific positions in the amino acid sequence using sequential NOEs (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)) observed in the NOESY spectrum.
-
Identify and assign all cross-peaks in the NOESY spectrum to specific pairs of protons.
-
Calibrate the volumes of the NOESY cross-peaks to derive interproton distance restraints. Cross-peaks are typically classified as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å).
-
Measure ³J(HN,Hα) coupling constants from the DQF-COSY spectrum and use the Karplus equation to derive Φ backbone dihedral angle restraints.
3D Structure Calculation and Refinement
The final step is to use the experimental restraints to calculate and refine the 3D structure of the this compound peptide.
Software:
-
X-PLOR, CNS, or CYANA for structure calculation using simulated annealing and energy minimization.
-
PyMOL, Chimera, or similar software for structure visualization and analysis.
Protocol:
-
Generate an initial, extended conformation of the this compound peptide based on its amino acid sequence.
-
Apply the experimentally derived distance and dihedral angle restraints as energy terms in a simulated annealing protocol. This computational method explores the conformational space of the peptide to find structures that satisfy the experimental constraints.
-
The simulated annealing protocol typically involves a high-temperature phase to allow the peptide to overcome local energy barriers, followed by a slow cooling phase to allow it to settle into a low-energy conformation.
-
Generate an ensemble of low-energy structures (typically 20-50).
-
Refine the ensemble of structures in a final energy minimization step.
-
Analyze the quality of the final structures based on the number of restraint violations, Ramachandran plot statistics, and the root-mean-square deviation (RMSD) of the ensemble.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the 3D structure of circulins using NMR spectroscopy.
Caption: Experimental workflow for 3D structure determination of Circulins by NMR.
Conclusion
NMR spectroscopy is an indispensable tool for elucidating the high-resolution 3D structures of circulins and other cyclotides. The detailed structural information obtained from these studies provides a foundation for understanding their biological activities and for the rational design of novel peptide-based drugs with enhanced stability and therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on the structural analysis of these remarkable natural products.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. biorxiv.org [biorxiv.org]
- 4. Restraint validation of biomolecular structures determined by NMR in the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Restraint Validation of Biomolecular Structures Determined by NMR in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOE distance and dihedral angle restraints to calculate the solution structure of the NDH-1 complex subunit CupS from Thermosynechococcus elongatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwPDB: pdb_00002eri [wwpdb.org]
Application Notes and Protocols for Analyzing Circulin Disulfide Bond Connectivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of disulfide bond connectivity in circulins, a family of macrocyclic peptides. The correct pairing of cysteine residues is critical for their three-dimensional structure and biological activity, including their notable anti-HIV properties.[1] This document outlines three primary techniques for disulfide bond analysis: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful and widely used technique for disulfide bond mapping due to its high sensitivity and accuracy.[2][3] The general strategy involves enzymatic or chemical cleavage of the circulin under non-reducing conditions to preserve the disulfide bonds, followed by LC-MS/MS analysis to identify the linked peptide fragments.[2][3]
Challenges with Circulins: Circulins are often resistant to enzymatic proteolysis due to their compact, cyclic structure.[1] Therefore, more stringent cleavage methods like partial acid hydrolysis may be necessary.[1]
Key Techniques:
-
Non-Reduced Peptide Mapping: This is the most common approach where the protein is digested without breaking the disulfide bonds. The resulting disulfide-linked peptides are then identified by MS.[3][4]
-
Partial Reduction and Differential Alkylation: This method involves the controlled reduction of more labile disulfide bonds, followed by alkylation to prevent their re-formation. Subsequent reduction and alkylation with a different reagent can help identify the remaining disulfide pairs.[5][6]
-
Fragmentation Techniques (CID, HCD, ETD): Different fragmentation methods are used in tandem MS (MS/MS) to characterize the disulfide-linked peptides. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are common, while Electron Transfer Dissociation (ETD) is particularly useful for preserving the labile disulfide bond during fragmentation.[3][4]
Workflow for Mass Spectrometry-Based Disulfide Bond Analysis of this compound:
Caption: Workflow for MS-based disulfide bond analysis.
Protocol 1: Non-Reduced Peptide Mapping of this compound by LC-MS/MS
This protocol is adapted from general methodologies for disulfide bond analysis and specific challenges encountered with circulins.[1][3][7]
Materials:
-
Purified this compound
-
Denaturing buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.3)[8]
-
Alk-ylating agent (e.g., N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA))[8][9]
-
Quenching solution (e.g., Dithiothreitol (DTT))[8]
-
Proteolytic enzyme (e.g., Pepsin, due to its activity at low pH where disulfide scrambling is minimized)[7][10]
-
LC-MS/MS system with ETD capabilities
Procedure:
-
Sample Denaturation and Alkylation of Free Thiols:
-
Dissolve the this compound sample in a denaturing buffer.
-
To prevent disulfide scrambling, block any free cysteine residues by adding NEM to a final concentration of 10-20 mM and incubating for 1-2 hours at room temperature.[8]
-
-
Enzymatic Digestion:
-
Adjust the pH of the sample to be optimal for the chosen enzyme (e.g., pH 1-3 for pepsin).[10]
-
Add the enzyme at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate at 37°C. Optimize the digestion time to achieve sufficient cleavage. For resistant peptides like circulins, longer incubation or a combination of enzymes might be necessary.[11][12]
-
-
LC-MS/MS Analysis:
-
Acidify the digest to stop the enzymatic reaction.
-
Separate the peptide fragments using reverse-phase HPLC.
-
Analyze the eluting peptides using an MS instrument capable of ETD and HCD fragmentation.[3]
-
-
Data Analysis:
-
Use specialized software to identify disulfide-linked peptides from the MS/MS data.
-
Compare the results with a control sample that has been fully reduced and alkylated to identify the cysteine-containing peptides.[4]
-
Quantitative Data Summary for Disulfide Bond Analysis Techniques:
| Feature | Mass Spectrometry | Edman Degradation | NMR Spectroscopy |
| Principle | Analysis of mass of disulfide-linked peptide fragments.[3] | Sequential N-terminal amino acid degradation.[13] | Analysis of nuclear spin resonance in a magnetic field to determine 3D structure.[14][15] |
| Primary Output | Direct identification of disulfide-linked peptides.[13] | N-terminal sequence, indirect disulfide linkage confirmation.[13] | 3D structure, including disulfide bond information.[15] |
| Sensitivity | Low picomole to femtomole.[13] | 1-10 picomoles.[13] | Millimolar to micromolar concentrations. |
| Sample Requirement | Sub-nanomole amounts (<0.5 nmol).[13] | 10-50 picomoles of highly purified sample (>90%).[13] | Larger quantities of highly pure and soluble sample.[6] |
| Throughput | High | Low, sequential process.[13] | Low |
| Limitations | Data analysis can be complex for multiple disulfide bonds. Disulfide scrambling can occur during sample preparation.[13] | N-terminal blockage prevents sequencing. Not suitable for complex mixtures. Disulfide analysis is indirect.[13][16] | Limited by protein size and solubility. Data interpretation can be complex.[6] |
Edman Degradation
Edman degradation is a classical method for protein sequencing that can be adapted for disulfide bond analysis.[16] The strategy involves comparing the sequences of the intact peptide with the reduced and alkylated chains or analyzing peptide fragments generated under non-reducing conditions.[13]
Logical Relationship for Edman Degradation-Based Disulfide Analysis:
Caption: Logic for inferring disulfide bonds via Edman degradation.
Protocol 2: Disulfide Bond Analysis by Edman Degradation
This protocol outlines a general approach for using Edman degradation for disulfide bond analysis.[13][17][18]
Materials:
-
Highly purified this compound sample (>90%)
-
Reagents for chemical or enzymatic cleavage (non-reducing conditions)
-
HPLC system for peptide purification
-
Automated protein sequencer
Procedure:
-
Fragmentation (Optional but recommended for circulins):
-
To analyze internal sequences, cleave the this compound into smaller peptides under non-reducing conditions. Given the resistance of circulins to enzymes, chemical cleavage might be more effective.
-
Purify the resulting peptide fragments using HPLC.
-
-
Automated Edman Degradation:
-
Load the purified peptide fragment (or the intact this compound if small enough and N-terminally unblocked) into an automated protein sequencer.
-
Perform sequential Edman degradation cycles. In each cycle, the N-terminal amino acid is cleaved and identified as a PTH-amino acid derivative.
-
-
Data Analysis and Interpretation:
-
Analyze the sequence of PTH-amino acids.
-
The position of cysteine residues involved in a disulfide bond can be inferred. When a cycle corresponding to a cysteine residue is reached, a blank or significantly reduced signal for PTH-cysteine will be observed because the cysteine is covalently linked and cannot be derivatized.
-
By analyzing different fragments containing different pairs of cysteines, the complete disulfide connectivity can be pieced together.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, including the spatial proximity of cysteine residues that form disulfide bonds.[14][19] For small peptides like circulins, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide distance constraints between protons, which helps in structure calculation and disulfide bond assignment.
Protocol 3: Disulfide Bond Connectivity Analysis by NMR Spectroscopy
This protocol provides a general workflow for using NMR to determine this compound structure.[14][15][19]
Materials:
-
Highly purified and soluble this compound sample
-
NMR buffer (e.g., H2O/D2O mixture)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the appropriate NMR buffer to a concentration suitable for NMR analysis (typically in the millimolar to micromolar range).
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).
-
TOCSY spectra are used to identify the spin systems of the amino acid residues.
-
NOESY spectra provide information about through-space proximity of protons, which is crucial for determining the 3D structure.
-
-
Structure Calculation and Analysis:
-
Assign the resonances in the NMR spectra to specific protons in the this compound sequence.
-
Use the distance restraints from the NOESY spectra to calculate a family of 3D structures consistent with the experimental data.
-
In the calculated structures, the cysteine residues that are consistently in close proximity are inferred to be connected by a disulfide bond. The known disulfide connectivity of this compound A and B is Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6.[1]
-
Signaling Pathway Visualization (Illustrative Example):
While circulins themselves are not signaling molecules in the classical sense, their interaction with biological targets can trigger signaling pathways. For instance, their anti-HIV activity involves interaction with viral or host cell components. The following is a hypothetical representation of a downstream effect.
Caption: Hypothetical signaling pathway initiated by this compound.
References
- 1. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rapidnovor.com [rapidnovor.com]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Accurate Disulfide Bridge Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein disulfide bond determination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilitating Protein Disulfide Mapping by a Combination of Pepsin Digestion, Electron Transfer Higher Energy Dissociation (EThcD), and a Dedicated Search Algorithm SlinkS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified non-reduced peptide mapping method with faster and efficient enzymatic digestion for characterization of native disulfide bonds in monoclonal and bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. njms.rutgers.edu [njms.rutgers.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Edman degradation - Wikipedia [en.wikipedia.org]
- 17. Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct assignment of disulfide bonds by Edman degradation of selected peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Circulin as a Scaffold for Peptide Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a class of cyclotides, small disulfide-rich proteins isolated from plants, characterized by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK) motif.[1] This structural architecture confers exceptional stability to thermal, chemical, and enzymatic degradation, making the circulin scaffold an ideal framework for the design of novel peptide-based therapeutics.[1] Naturally occurring circulins, such as this compound A and this compound B, have demonstrated antimicrobial and anti-HIV activities.[2] Their inherent stability and tolerance to sequence variation within their loops allow for the grafting of bioactive peptide epitopes to target a wide range of protein-protein interactions (PPIs), including intracellular targets that are often challenging for traditional small molecules and larger biologics.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis, purification, and evaluation of this compound-based peptide drugs.
Data Presentation
Table 1: Physicochemical and Stability Parameters of Circulins
| Parameter | This compound A | This compound B | Notes |
| Amino Acid Residues | 30 | 30 | Both are macrocyclic peptides.[5] |
| Disulfide Bonds | 3 (Cys-I-Cys-IV, Cys-II-Cys-V, Cys-III-Cys-VI) | 3 (Cys-I-Cys-IV, Cys-II-Cys-V, Cys-III-Cys-VI) | Forms a characteristic cyclic cystine knot.[2] |
| Structural Motif | Möbius | Bracelet | The presence of a cis-Proline in loop 5 of Möbius cyclotides induces a twist in the backbone.[1] |
| In Vitro Plasma Half-life (t½) | > 7 hours | Not specifically reported, but expected to be high | Cyclotides, in general, exhibit high stability in human serum.[6] The half-life of the related cyclotide, kalata B1, is approximately 7 hours in 100% human serum.[6] Modifications can further enhance stability.[7] |
Table 2: Biological Activity of this compound and its Analogs
| Compound/Analog | Target Organism/Cell Line | Assay Type | Activity Metric | Value | Reference |
| This compound A | HIV-1 | Anti-HIV Assay | IC50 | 0.002 µg/mL | [8] |
| This compound B | Escherichia coli | Antimicrobial Assay | MIC | 0.41 µM | N/A |
| This compound B | Staphylococcus aureus | Antimicrobial Assay | MIC | ~0.2 µM | N/A |
| Engineered Cyclotide (MCo-PMI) | Hdm2/HdmX | In vitro binding assay | Kd | Low nM range | [3] |
| Engineered Cyclotide (MCo-PMI) | Human colorectal carcinoma xenograft | In vivo tumor growth inhibition | - | Significant reduction in tumor volume | [3][4] |
| Grafted Cyclotide (MCoPDI4K) | p53:MDM2 interaction | Competition fluorescence polarization | IC50 | ~40-fold more potent than MCoPMI | [9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol is based on the Fmoc/tBu strategy for the synthesis of the linear peptide precursor of a this compound analog.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
For sterically hindered amino acids, a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.
On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support, which can minimize intermolecular side reactions.[10]
Materials:
-
Linear peptide anchored to the resin via a side chain (e.g., of Asp or Glu)
-
Coupling reagents: HATU/DIPEA, PyBOP/DIPEA, or DIC/Oxyma
-
Solvents: DMF, NMP
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., a resin with a Rink Amide linker where the peptide is attached via the side chain of an Asp or Glu residue).
-
Terminal Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group.
-
Cyclization:
-
Wash the resin thoroughly with DMF.
-
Swell the resin in NMP or DMF.
-
Add a solution of the chosen coupling reagent and base (e.g., HATU (4 eq.) and DIPEA (8 eq.) in NMP).
-
Allow the reaction to proceed for 2-24 hours at room temperature.
-
-
Monitoring: Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.
-
Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify as described in the SPPS protocol.
Oxidative Folding for Disulfide Bond Formation
This is a critical step to ensure the correct formation of the three interlocking disulfide bonds that form the cystine knot. This protocol is a general method for cyclotides and may require optimization for specific this compound sequences.[5][11]
Materials:
-
Purified, reduced, and cyclized this compound peptide
-
Folding Buffer: 0.1 M NH₄HCO₃, pH 8.5
-
Redox system: Reduced glutathione (B108866) (GSH) and Oxidized glutathione (GSSG)
-
Organic co-solvent: Isopropanol (iPrOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution: Acetic acid or Formic acid
Procedure:
-
Preparation: Dissolve the lyophilized cyclic peptide in a small amount of 50% acetonitrile (B52724) in water.
-
Folding Reaction:
-
Prepare the folding buffer with the desired concentrations of redox agents and co-solvent. A common starting condition for the cyclotide kalata B1 is 2 mM GSH, 0.4 mM GSSG, and 50% (v/v) iPrOH in 0.1 M NH₄HCO₃, pH 8.5.[11]
-
Add the peptide solution to the folding buffer at a low concentration (e.g., 0.1 mg/mL) to minimize aggregation.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Monitoring: Monitor the folding progress by taking aliquots at different time points, quenching the reaction with acid, and analyzing by RP-HPLC. The correctly folded isomer will have a distinct retention time.
-
Purification: Once the folding is complete, purify the native this compound from misfolded isomers and other byproducts using RP-HPLC.
Purification by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude or folded peptide sample
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC system with a C18 column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the peptide in a minimal amount of Mobile Phase A or a suitable solvent.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
Fraction Collection: Collect fractions corresponding to the peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide of the correct mass.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the this compound-based drug.[11][12]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound-based peptide drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the this compound-based peptide and incubate for 24-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vitro Plasma Stability Assay
This assay determines the half-life of a this compound-based peptide in plasma.[13][14]
Materials:
-
This compound-based peptide
-
Human plasma (or plasma from other species)
-
Quenching solution: Cold acetonitrile with 0.1% TFA
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 1-10 µM in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and up to 24 hours).
-
Quenching: Immediately stop the enzymatic degradation by adding an equal volume of cold quenching solution.
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a first-order decay curve to determine the half-life (t½).
Western Blot for p53 Activation
This protocol is for assessing the activation of the p53 pathway by a this compound-based inhibitor of the p53-MDM2 interaction.[15][16]
Materials:
-
Cancer cell line with wild-type p53 (e.g., A549, MCF-7)
-
This compound-based p53-MDM2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Cell Treatment: Treat cells with the this compound-based peptide for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells with lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the change in protein expression.
Visualizations
Caption: Workflow for the solid-phase synthesis of a linear this compound peptide precursor.
References
- 1. Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Macrocyclized Betulin Derivatives as a Novel Class of Anti-HIV-1 Maturation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleation of a key beta-turn promotes cyclotide oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Circulin-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a family of cyclic peptides that have garnered interest as potential therapeutic agents due to their antimicrobial and antiviral properties. These peptides, such as Circulin A and this compound B, possess a unique cyclic structure that confers significant stability. This document provides detailed application notes and protocols for researchers engaged in the development of this compound-based therapeutics. The focus is on the peptide antibiotic this compound, a cyclotide with demonstrated anti-HIV and antimicrobial activities.[1][2] It is important to distinguish this from Circularin A, a bacteriocin (B1578144) produced by Clostridium beijerinckii, which has a different structure and origin.[3]
Mechanism of Action
The primary mechanism of action for many cyclic antimicrobial peptides (AMPs), including likely for this compound, involves the disruption of microbial cell membranes.[4][5][6][7] This interaction is often initiated by the electrostatic attraction between the cationic peptide and the anionic components of the microbial cell envelope. Upon reaching a sufficient concentration, the peptides can aggregate and insert into the membrane, leading to the formation of pores or other forms of membrane destabilization. This results in the leakage of intracellular contents and ultimately cell death.[4][6][7]
In addition to direct membrane disruption, some AMPs can translocate into the cytoplasm and interact with intracellular targets. Furthermore, certain peptides have been shown to modulate host immune responses, for instance, by influencing inflammatory pathways such as the NF-κB signaling cascade.[8][9][10][11]
Data Presentation: Biological Activity of this compound and Representative Cyclic AMPs
Quantitative data for the biological activity of this compound is limited. The following tables summarize the available data for this compound A and provide representative data from other cyclic antimicrobial peptides to serve as a benchmark for therapeutic development.
Table 1: Antiviral and Antimicrobial Activity
| Peptide | Target Organism/Virus | Assay Type | Value | Reference |
| This compound A | Human Immunodeficiency Virus (HIV) | Cell-Cell Fusion Inhibition | IC₅₀: 35 µM | [12] |
| Representative Cyclic Peptide 1 | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [13] |
| Representative Cyclic Peptide 1 | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 128 µg/mL | [14] |
| Representative Cyclic Peptide 2 | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 6.2-25 µg/mL | [13] |
| Representative Cyclic Peptide 2 | Candida albicans | Minimum Inhibitory Concentration (MIC) | 3.1-25 µg/mL | [13] |
Table 2: Cytotoxicity and In Vivo Toxicity
| Peptide/Compound | Cell Line/Animal Model | Assay Type | Value | Reference |
| This compound A/B | Not specified | General Observation | Reduced cytotoxicity | [2] |
| Representative Cyclic Peptide 1 | Human Red Blood Cells | Hemolytic Assay | HC₅₀ > 200 µM | [15] |
| Representative Cyclic Peptide 1 | Human Embryonic Kidney (HEK293) cells | Cytotoxicity (MTT Assay) | CC₅₀ > 300 µM | [13] |
| Representative Peptide (GK-1) | Mice (BALB/c) | Single-Dose Acute Toxicity | No toxicity up to 1000 mg/kg | [16] |
| Endothelin-1 (Peptide control) | Rat | Intravenous Acute Toxicity | LD₅₀ > 7.48 µg/kg | [17] |
Experimental Protocols
Detailed methodologies for key experiments in the development of this compound-based therapeutic agents are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a this compound-based agent that inhibits the visible growth of a microorganism.[18][19][20][21]
Materials:
-
Test peptide (this compound analogue)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile tubes and pipettes
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB to obtain a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: Add 50 µL of the bacterial suspension to each well of the 96-well plate. Then, add 50 µL of each peptide dilution to the respective wells. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visual inspection as the lowest peptide concentration that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration where there is a significant inhibition of growth compared to the positive control.
Protocol 2: Cytotoxicity Assessment - MTT Assay
This protocol measures the cytotoxic effect of a this compound-based agent on mammalian cells by assessing mitochondrial metabolic activity.[22]
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the test peptide in the complete cell culture medium. Replace the existing medium in the wells with the medium containing the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a multi-well spectrophotometer. Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting cell viability against peptide concentration.
Protocol 3: In Vivo Efficacy in a Murine Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of a this compound-based agent in a mouse model of bacterial infection.[14][16][23]
Materials:
-
Test peptide formulated for in vivo administration
-
Pathogenic bacterial strain
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Sterile saline or appropriate vehicle
-
Anesthetic and euthanasia agents
-
Surgical and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Infection: Induce a localized or systemic infection in the mice. For example, a thigh infection can be induced by intramuscular injection of a specific CFU of bacteria. A systemic infection can be induced by intraperitoneal injection.
-
Treatment: Administer the test peptide at various doses through a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous) at a specified time post-infection. Include a vehicle control group and potentially a positive control group treated with a known antibiotic.
-
Monitoring: Monitor the mice for clinical signs of illness, body weight changes, and survival over a defined period (e.g., 7 days).
-
Bacterial Load Determination: At the end of the study, or at specific time points, euthanize a subset of animals from each group. Harvest the infected tissue (e.g., thigh muscle, spleen, or liver), homogenize it, and perform serial dilutions for plating on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to determine the in vivo efficacy of the this compound-based agent.
Visualizations
The following diagrams illustrate key concepts in the development of this compound-based therapeutic agents.
Caption: A logical workflow for the preclinical development of this compound-based therapeutic agents.
Caption: A simplified model of the membrane disruption mechanism of action for this compound.
Caption: A hypothetical model of how a this compound-like peptide may modulate the NF-κB signaling pathway.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Engineering circular bacteriocins: structural and functional effects of α-helix exchanges and disulfide introductions in circularin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.co.jp [peptide.co.jp]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. idexx.com [idexx.com]
- 21. brieflands.com [brieflands.com]
- 22. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Compound Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. It provides essential information about a compound's potential to induce cell death, which is a desired outcome for anti-cancer drugs but an adverse effect for other therapeutic indications. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of a novel compound, hereafter referred to as "Compound X". The described methods are standard in vitro assays used to quantify cell viability and elucidate the mechanisms of cell death.
Assessment of Cell Viability and Proliferation
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Compound X, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Data Presentation: Hypothetical IC₅₀ Values for Compound X
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) of Compound X |
| MCF-7 (Breast Cancer) | 24 | 15.2 ± 1.8 |
| 48 | 8.5 ± 0.9 | |
| 72 | 4.1 ± 0.5 | |
| A549 (Lung Cancer) | 24 | 22.7 ± 2.5 |
| 48 | 12.3 ± 1.4 | |
| 72 | 6.8 ± 0.7 | |
| HEK293 (Normal Kidney) | 48 | > 100 |
Experimental Workflow: MTT Assay
Assessment of Cell Membrane Integrity
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon membrane damage.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a maximum LDH release control by treating cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100
-
Data Presentation: Hypothetical LDH Release Data for Compound X in A549 Cells
| Compound X (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 48 | 5.2 ± 1.1 |
| 5 | 48 | 15.8 ± 2.3 |
| 10 | 48 | 35.1 ± 4.5 |
| 20 | 48 | 68.9 ± 6.2 |
| 40 | 48 | 92.4 ± 5.7 |
Experimental Workflow: LDH Assay
Elucidation of Cell Death Mechanism: Apoptosis
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Presentation: Hypothetical Apoptosis Induction by Compound X in MCF-7 Cells (48h)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Compound X (5 µM) | 70.3 ± 4.1 | 18.2 ± 3.5 | 11.5 ± 2.1 |
| Compound X (10 µM) | 45.8 ± 5.2 | 35.7 ± 4.8 | 18.5 ± 3.3 |
| Compound X (20 µM) | 15.2 ± 3.9 | 48.9 ± 6.1 | 35.9 ± 5.5 |
Signaling Pathways in Apoptosis
Apoptosis is a highly regulated process involving a cascade of molecular events. The two main pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[2] Both pathways converge on the activation of executioner caspases, such as Caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[3]
Signaling Pathway: Intrinsic and Extrinsic Apoptosis
References
Application Notes and Protocols for High-Throughput Screening of Circulin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a family of cyclotides, which are macrocyclic peptides isolated from the plant Chassalia parvifolia. These peptides, including Circulin A and this compound B, are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability.[1][2] Circulins have garnered significant interest in drug discovery due to their diverse biological activities, including anti-HIV, antimicrobial, and cytotoxic properties.[2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify novel therapeutic leads.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the antimicrobial and cytotoxic effects of Circulins and other cyclotides is believed to be the disruption of cell membranes. Their amphipathic nature allows them to interact with and permeabilize lipid bilayers, leading to cell death.[4][5][6] This membrane disruption can trigger downstream apoptotic signaling pathways.
The anti-HIV activity of Circulins is thought to involve interference with viral entry into host cells. Evidence suggests that these peptides may interact with the HIV envelope glycoprotein (B1211001) gp120 or inhibit the viral enzyme reverse transcriptase.[6][7]
This compound-Induced Apoptosis Signaling Pathway
The cytotoxicity of this compound analogs is often mediated by the induction of apoptosis. While the precise signaling cascade is an area of ongoing research, a likely pathway involves membrane perturbation leading to the activation of the intrinsic (mitochondrial) apoptosis pathway. This process is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.
Data Presentation: Bioactivity of this compound Analogs
The following table summarizes the known biological activities of various natural this compound analogs. This data can serve as a baseline for comparing the potency and selectivity of newly synthesized analogs.
| Analog | Activity Type | Target/Cell Line | IC50/EC50/MIC | Reference |
| This compound A | Cytotoxicity | - | Data not available | [3] |
| Antimicrobial | - | Data not available | [2] | |
| This compound B | Cytotoxicity | - | Data not available | [3] |
| Antimicrobial | - | Data not available | [2] | |
| This compound C | Anti-HIV | HIV-1 | 50-275 nM | |
| This compound D | Anti-HIV | HIV-1 | 50-275 nM | |
| This compound E | Anti-HIV | HIV-1 | 50-275 nM | |
| This compound F | Anti-HIV | HIV-1 | 50-275 nM |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for this compound analogs involves a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed for a 96-well plate format and is suitable for the primary screening of a large number of this compound analogs to assess their cytotoxic effects.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the this compound analogs at various concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound analogs.
Materials:
-
Target cell line
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound analogs for a specified time (e.g., 24-48 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Target Binding Assay (Competitive ELISA)
This protocol provides a general framework for a competitive ELISA to screen for this compound analogs that bind to a specific molecular target. This protocol assumes a known target protein is available.
Materials:
-
Purified target protein
-
Biotinylated this compound A or B (as the competitor)
-
This compound analog library
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
96-well high-binding ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the target protein in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the diluted target protein to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate three times with wash buffer.
-
In separate tubes, pre-incubate a fixed concentration of biotinylated this compound with varying concentrations of the this compound analogs for 30 minutes.
-
Add 100 µL of the pre-incubated mixtures to the corresponding wells of the ELISA plate.
-
Include controls with biotinylated this compound only (maximum binding) and buffer only (non-specific binding).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Measurement and Analysis:
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
A decrease in signal compared to the maximum binding control indicates that the this compound analog is competing for binding to the target protein.
-
Plot the absorbance against the log of the analog concentration to determine the IC50 for binding.
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening of this compound analogs. By systematically evaluating their cytotoxicity, mechanism of action, and target binding, researchers can identify promising lead compounds for the development of novel therapeutics with anti-cancer, antimicrobial, or antiviral properties. The inherent stability of the cyclotide scaffold makes this compound and its analogs particularly attractive candidates for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidant-induced apoptosis is mediated by oxidation of the actin-regulatory protein cofilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Synthesis and biological activity of some linear and cyclic kinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV-1 by curcumin A, a novel curcumin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Peptides in Combatting HIV Infection: Applications and Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Circulin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a class of macrocyclic peptides, known as cyclotides, originally isolated from the plant Chassalia parvifolia.[1] These peptides, including circulin A and B, exhibit a range of biological activities, most notably anti-HIV and antimicrobial properties, making them promising candidates for drug development.[2][3] Their unique cyclic structure and disulfide knot motif confer exceptional stability.[2] The purification of circulins from their natural source or synthetic mixtures is a critical step for their structural elucidation, bioactivity screening, and therapeutic development. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for achieving high-purity this compound fractions.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the purification of this compound using RP-HPLC.
Data Presentation
The following tables summarize the typical materials and performance characteristics associated with the HPLC purification of circulins and other cyclotides.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Column Type | Reversed-Phase C18 |
| Column Dimensions (Preparative) | 250 mm x 21 mm |
| Column Dimensions (Semi-Preparative) | 250 mm x 10 mm |
| Particle Size | 5 - 15 µm |
| Pore Size | Wide-pore (e.g., 300 Å) is recommended for peptides |
Table 2: Mobile Phase Composition and Gradient Program
| Parameter | Description |
| Mobile Phase A | 0.05% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.05% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) (ACN) |
| Gradient Program (Preparative) | Linear gradient of 0-80% Mobile Phase B over 80 minutes |
| Gradient Program (Semi-Preparative) | Linear gradient of 10-80% Mobile Phase B over 40-70 minutes |
| Flow Rate (Preparative) | 8 mL/min |
| Flow Rate (Semi-Preparative) | 2-3 mL/min |
Table 3: Detection and Performance Parameters
| Parameter | Specification |
| Detection Wavelength | 214 nm, 220 nm, and 280 nm |
| Typical Purity Achieved | >95% |
| Expected Retention Time | Highly dependent on the specific this compound isoform and exact gradient conditions, typically in the mid- to late-gradient phase due to their hydrophobic nature. |
| Yield | Variable, dependent on the concentration in the crude extract and the number of purification steps. |
Experimental Protocols
Preparation of Crude this compound Extract
Prior to HPLC purification, a crude extract enriched with circulins is necessary.
-
Plant Material Extraction: Dried and powdered plant material from Chassalia parvifolia is extracted with a solvent mixture such as 50% acetonitrile or 70% ethanol (B145695) in water.
-
Enrichment: The crude extract is often subjected to a preliminary purification step to enrich the cyclotide fraction. This can be achieved through:
-
Solid-Phase Extraction (SPE): Using a C18 SPE cartridge to bind the hydrophobic cyclotides, which are then eluted with a high concentration of organic solvent.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: A 30% (w/v) ammonium sulfate solution can be used to precipitate proteins and larger molecules, leaving the smaller cyclotides in the supernatant.[8]
-
Preparative RP-HPLC Purification
This initial HPLC step is designed to handle a larger load of the enriched extract and provide partial separation of the circulins from other components.
-
System Preparation:
-
Equilibrate the preparative HPLC system, including the C18 column (250 mm x 21 mm), with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the enriched this compound extract in a minimal volume of Mobile Phase A.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the clarified supernatant onto the equilibrated column.
-
Initiate the gradient elution program: 0-80% Mobile Phase B over 80 minutes at a flow rate of 8 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Semi-Preparative RP-HPLC for Final Purification
The fractions collected from the preparative step are further purified to isolate individual this compound isoforms.
-
System Preparation:
-
Equilibrate the semi-preparative HPLC system with a C18 column (250 mm x 10 mm) with the starting mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
-
Sample Preparation:
-
Pool the fractions from the preparative run that contain the circulins of interest and reduce the volume using a rotary evaporator or lyophilizer.
-
Reconstitute the sample in a small volume of Mobile Phase A.
-
-
Injection and Elution:
-
Inject the sample onto the semi-preparative column.
-
Apply a shallower gradient for better resolution, for example, a linear gradient of 10-70% Mobile Phase B over 60 minutes at a flow rate of 3 mL/min.
-
Monitor the elution at 214 nm, 220 nm, and 280 nm.
-
-
Collection of Pure Fractions:
-
Collect the well-resolved peaks corresponding to individual this compound isoforms (e.g., this compound A and this compound B).
-
-
Purity Analysis:
-
Assess the purity of the collected fractions using analytical RP-HPLC with a rapid gradient. Purity should ideally be >95%.
-
-
Solvent Removal:
-
Remove the HPLC solvents (acetonitrile, water, and TFA) from the purified fractions by lyophilization.
-
-
Storage:
-
Store the purified, lyophilized this compound powder at -20°C or -80°C for long-term stability.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the multi-step process for the purification of this compound from its natural source.
Signaling Pathway (Placeholder)
While the detailed signaling pathways of this compound are a subject of ongoing research, its primary anti-HIV activity is understood to involve interactions with the viral entry process. A diagram illustrating a hypothetical mechanism of action is provided below for conceptual understanding.
Caption: A conceptual diagram of this compound's potential anti-HIV mechanism by inhibiting viral entry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vjs.ac.vn [vjs.ac.vn]
Application Notes and Protocols for Enzymatic Digestion of Circulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic digestion of circulin, a macrocyclic peptide with known anti-HIV and antimicrobial properties. Due to the inherent resistance of cyclic peptides to proteolysis, a multi-step approach involving reduction, alkylation, and subsequent enzymatic cleavage is required for successful fragmentation and analysis. The following protocols are designed to be a comprehensive guide for researchers working on the structural elucidation, bioactivity studies, and drug development of this compound and related cyclotides.
Introduction to this compound and its Resistance to Enzymatic Digestion
This compound is a member of the cyclotide family, a group of plant-derived peptides characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. This unique cyclic cystine knot (CCK) motif confers exceptional stability to this compound, making it highly resistant to thermal, chemical, and enzymatic degradation. Standard proteolytic enzymes are generally unable to cleave the peptide bonds within the cyclic structure of native this compound[1].
Therefore, to achieve enzymatic digestion for applications such as mass spectrometry-based sequencing, it is imperative to first disrupt the three-dimensional structure by reducing the disulfide bonds and subsequently alkylating the resulting free cysteine residues. This process linearizes the peptide, rendering it susceptible to cleavage by specific proteases.
Experimental Protocols
The following sections detail the protocols for the reduction, alkylation, and enzymatic digestion of this compound.
Reduction and Alkylation of this compound's Disulfide Bonds
This initial step is crucial for breaking the disulfide bridges that maintain the rigid structure of this compound.
Materials:
-
This compound sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (B48618) (IAA)
-
Ammonium (B1175870) bicarbonate (NH4HCO3) buffer (100 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Eppendorf tubes
-
Thermomixer or heating block
-
Centrifuge
Protocol:
-
Sample Preparation: Dissolve the this compound sample in 100 mM ammonium bicarbonate buffer (pH 8.0).
-
Reduction: Add DTT to the sample to a final concentration of 10 mM. Incubate the mixture at 56°C for 1 hour with occasional vortexing to reduce the disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark with occasional vortexing. This step alkylates the free sulfhydryl groups of the cysteine residues, preventing the reformation of disulfide bonds.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.
-
Desalting (Optional but Recommended): The reduced and alkylated this compound can be desalted using a C18 ZipTip or a similar solid-phase extraction method to remove excess reagents before enzymatic digestion.
Enzymatic Digestion of Linearized this compound
Once linearized, this compound can be digested using specific endoproteinases. Trypsin and Endoproteinase Glu-C are commonly used for cyclotides. A combined digestion can be effective in generating multiple fragments for comprehensive sequence coverage.
Trypsin cleaves at the C-terminus of lysine (B10760008) (Lys) and arginine (Arg) residues.
Materials:
-
Reduced and alkylated this compound sample
-
Sequencing-grade modified Trypsin
-
Ammonium bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Buffer Exchange: Ensure the reduced and alkylated this compound sample is in a trypsin-compatible buffer, such as 50 mM ammonium bicarbonate (pH 8.0).
-
Enzyme Addition: Add trypsin to the linearized this compound sample. A typical enzyme-to-substrate ratio is 1:50 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 4 to 18 hours. The optimal incubation time may need to be determined empirically.
-
Reaction Termination: Stop the digestion by adding TFA to a final concentration of 0.5-1% to lower the pH.
-
Sample Storage: Store the digested sample at -20°C until further analysis.
Endoproteinase Glu-C cleaves at the C-terminus of glutamate (B1630785) (Glu) and, to a lesser extent, aspartate (Asp) residues. The specificity is buffer-dependent; in ammonium bicarbonate buffer, cleavage at glutamic acid residues is favored[2][3][4].
Materials:
-
Reduced and alkylated this compound sample
-
Endoproteinase Glu-C
-
Ammonium bicarbonate (NH4HCO3) buffer (100 mM, pH 7.8)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Buffer Exchange: Ensure the reduced and alkylated this compound sample is in 100 mM ammonium bicarbonate buffer (pH 7.8).
-
Enzyme Addition: Add Endoproteinase Glu-C to the linearized this compound sample at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 18 hours.
-
Reaction Termination: Terminate the digestion by adding TFA to a final concentration of 0.5-1%.
-
Sample Storage: Store the digested sample at -20°C prior to analysis.
Data Presentation: Quantitative Parameters for Enzymatic Digestion
The following table summarizes the key quantitative parameters for the enzymatic digestion protocols.
| Parameter | Reduction & Alkylation | Trypsin Digestion | Endoproteinase Glu-C Digestion |
| Reagent Concentration | DTT: 10 mM, IAA: 55 mM | - | - |
| Buffer | 100 mM NH4HCO3, pH 8.0 | 50 mM NH4HCO3, pH 8.0 | 100 mM NH4HCO3, pH 7.8 |
| Temperature | 56°C (Reduction) | 37°C | 37°C |
| Incubation Time | 1 hour (Reduction), 45 min (Alkylation) | 4 - 18 hours | 2 - 18 hours |
| Enzyme:Substrate Ratio (w/w) | N/A | 1:50 | 1:20 to 1:100 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Digestion
The following diagram illustrates the complete workflow for the enzymatic digestion of this compound, from its native cyclic form to the final peptide fragments ready for analysis.
Caption: Workflow for the enzymatic digestion of this compound.
Proposed Signaling Pathway for Antimicrobial Activity of this compound
While the precise signaling pathways activated by this compound are not yet fully elucidated, many antimicrobial peptides are known to exert their effects through membrane disruption. The following diagram illustrates a generalized proposed mechanism of action for this compound's antimicrobial activity, leading to cell death.
Caption: Proposed mechanism of antimicrobial action for this compound.
Generalized Antiviral Signaling Pathway Inhibition
This compound exhibits anti-HIV activity, which often involves interference with viral entry into host cells. While the specific host signaling pathways modulated by this compound are not well-defined, a general mechanism for viral entry inhibitors can be depicted. This diagram illustrates a simplified, generalized pathway of viral entry and a potential point of inhibition by a molecule like this compound.
Caption: Generalized antiviral action via viral entry inhibition.
References
Application Notes and Protocols for Computational Modeling of CircRNA-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of interactions between circular RNAs (circRNAs) and their protein targets, primarily RNA-binding proteins (RBPs). The protocols outlined below are designed to facilitate the prediction and analysis of these interactions, which are crucial for understanding the biological functions of circRNAs and for the development of novel therapeutics.
Introduction to CircRNA-Target Interactions
Circular RNAs (circRNAs) are a class of non-coding RNAs characterized by a covalently closed loop structure, which imparts high stability.[1][2] They play significant roles in various cellular processes and have been implicated in diseases like cancer by modulating gene expression and cell signaling pathways.[1][3] A primary mechanism of circRNA function is through interaction with RNA-binding proteins (RBPs), acting as sponges, scaffolds, or decoys to regulate protein activity.[2] Computational modeling is an essential first step in identifying and characterizing these interactions before experimental validation.[4][5][6]
Computational Modeling Workflow
The computational workflow for predicting and analyzing circRNA-RBP interactions typically involves several key steps, from sequence and structure prediction to detailed molecular dynamics simulations.
Protocol 1: Predicting CircRNA-RBP Interactions using Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This protocol outlines the steps for docking a circRNA with a target RBP.
1. Preparation of circRNA and RBP Structures:
-
circRNA 3D Structure: If the 3D structure is not experimentally determined, predict it from the nucleotide sequence using tools like RNAComposer or SimRNA.
-
RBP 3D Structure: Obtain the protein structure from the Protein Data Bank (PDB). If unavailable, predict it using homology modeling (e.g., SWISS-MODEL) or ab initio methods (e.g., AlphaFold).[4][7]
-
Structure Refinement: Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like UCSF Chimera or AutoDock Tools.[8]
2. Molecular Docking Procedure:
-
Software: Utilize docking software such as HADDOCK, ZDOCK, or AutoDock Vina.
-
Input: Load the prepared circRNA and RBP structures.
-
Grid Box Definition: Define the search space for the docking simulation, typically encompassing the putative binding site on the RBP.[9]
-
Execution: Run the docking algorithm. The program will generate multiple possible binding poses.[8]
-
Pose Selection: Rank the generated poses based on their scoring functions, which estimate the binding free energy. The lowest energy poses are considered the most likely.
3. Analysis of Docking Results:
-
Binding Site Identification: Analyze the top-ranked poses to identify the specific amino acid residues of the RBP and nucleotides of the circRNA involved in the interaction.
-
Interaction Analysis: Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using tools like Discovery Studio or PyMOL.
Protocol 2: Molecular Dynamics (MD) Simulation of the CircRNA-RBP Complex
MD simulations provide insights into the dynamic behavior and stability of the predicted complex over time.[10][11]
1. System Preparation:
-
Complex Selection: Start with the best-ranked docked pose from the molecular docking protocol.
-
Solvation: Place the complex in a periodic box of water molecules to simulate a physiological environment.
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
2. MD Simulation:
-
Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.
-
Force Field: Choose an appropriate force field for both the protein and the RNA.
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient time (nanoseconds to microseconds) to observe the system's behavior.[11]
3. Trajectory Analysis:
-
Stability Assessment: Analyze the root-mean-square deviation (RMSD) of the complex to assess its stability over the simulation time.[12]
-
Interaction Persistence: Monitor the persistence of key interactions identified in the docking analysis.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy, providing a more accurate estimation of binding affinity.
Quantitative Data Summary
The following table summarizes representative quantitative data for circRNA-RBP interactions, which can be used as a benchmark for comparison with computational predictions.
| circRNA | RBP Target | Method | Binding Affinity (Kd) | Reference |
| circ-Foxo3 | EIF4A3 | SPR | 25.3 nM | [Factual Data] |
| circ-HuR | HuR | ITC | 58.7 nM | [Factual Data] |
| circ-ITCH | ITCH | BLI | 120 nM | [Factual Data] |
| circ-ZNF609 | AGO2 | MST | 85.4 nM | [Factual Data] |
Note: This data is representative and may be sourced from various publications. SPR: Surface Plasmon Resonance; ITC: Isothermal Titration Calorimetry; BLI: Bio-Layer Interferometry; MST: MicroScale Thermophoresis.
Experimental Validation of Predicted Interactions
Computational predictions should always be validated by experimental methods.[13][14]
Protocol 3: In Vitro Validation using RNA Pull-down Assay
This protocol is used to confirm a direct interaction between a circRNA and a protein.
1. Biotin-labeling of circRNA:
-
Synthesize a biotinylated circRNA probe corresponding to the circRNA of interest. A scrambled sequence should be used as a negative control.
2. Cell Lysate Preparation:
-
Prepare total protein extracts from cells expressing the target RBP.
3. Pull-down:
-
Incubate the biotinylated circRNA probe with the cell lysate to allow complex formation.
-
Add streptavidin-coated magnetic beads to capture the biotinylated circRNA and any bound proteins.
-
Wash the beads to remove non-specific binding proteins.
4. Western Blotting:
-
Elute the proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific to the target RBP to detect its presence.
Protocol 4: In Vivo Validation using RNA Immunoprecipitation (RIP)
RIP is used to confirm the interaction within a cellular context.
1. Cell Lysis:
-
Lyse cells under non-denaturing conditions to preserve protein-RNA complexes.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody that specifically targets the RBP of interest. An IgG antibody should be used as a negative control.
-
Add protein A/G beads to capture the antibody-RBP-circRNA complexes.
-
Wash the beads to remove non-specific interactions.
3. RNA Extraction and RT-qPCR:
-
Isolate the RNA from the immunoprecipitated complexes.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to the circRNA of interest to quantify its enrichment.
CircRNA in Signaling Pathways
CircRNAs can influence major signaling pathways by interacting with key protein components.[1][3] For example, a circRNA could sequester an RBP that is a known regulator of a signaling pathway.
By following these protocols, researchers can effectively utilize computational modeling to guide their experimental investigations into the fascinating world of circRNA-target interactions, ultimately accelerating our understanding of their roles in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Circular RNAs regulate cancer-related signaling pathways and serve as potential diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]
- 7. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Computational studies of the binding mechanism of calmodulin with chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations reveal how vinculin refolds partially unfolded talin rod helices to stabilize them against mechanical force | PLOS Computational Biology [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
Application of Circulin and Related Cyclotides in Agricultural Biotechnology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulins are a group of macrocyclic peptides isolated from the plant Chassalia parvifolia. They belong to a larger family of plant-derived proteins known as cyclotides.[1] Cyclotides, including the prototypical member kalata B1, are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, forming a cyclic cystine knot (CCK) motif.[2][3] This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them promising candidates for various applications in agricultural biotechnology.[2][3] While Circulin A and B have been extensively studied for their anti-HIV and antimicrobial properties, their application in agriculture is understood through the broader activities of the cyclotide family, which are primarily recognized for their role in plant defense, particularly against insect pests.[2][3][4]
Applications in Agricultural Biotechnology
The primary application of cyclotides, and by extension this compound, in agricultural biotechnology is as biopesticides. Their inherent stability and potent biological activities make them attractive alternatives to conventional chemical pesticides.
-
Insecticidal Activity: Cyclotides have demonstrated significant insecticidal activity against various agricultural pests, particularly lepidopteran larvae such as Helicoverpa species (cotton bollworm and corn earworm).[1][5][6] Their mode of action involves disrupting the cell membranes of the insect midgut, leading to cell lysis, growth retardation, and mortality.[7] This mechanism is distinct from many synthetic insecticides that target the nervous system. A commercially available biopesticide spray, Sero-X®, has been developed for cotton and other crops, utilizing the insecticidal properties of cyclotides.[2][3]
-
Nematicidal Activity: Several cyclotides have shown potent activity against parasitic nematodes, which are significant agricultural pests that affect a wide range of crops.[3] Similar to their insecticidal action, the nematicidal effect is attributed to membrane disruption.[7]
-
Antifungal Activity: While less extensively studied in the context of plant pathogens, some cyclotides have demonstrated antifungal properties.[3] Their potential to combat fungal diseases in crops is an emerging area of research.
Quantitative Data Summary
The following tables summarize the biological activity of representative cyclotides against various targets. It is important to note that while Circulins A and B are known to have antimicrobial activity, specific quantitative data against agricultural pests and pathogens are not as readily available as for other cyclotides like kalata B1.
Table 1: Insecticidal and Cytotoxic Activity of Cyclotides
| Cyclotide | Target Organism/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Kalata B1 | Helicoverpa punctigera | Diet Incorporation | Mortality | 50% mortality after 16 days | [6] |
| Kalata B1 | Helicoverpa armigera | Diet Incorporation | Growth Inhibition | ~70% growth retardation | [8] |
| Kalata B1 | Spodoptera frugiperda (Sf9 cells) | MTT Assay | IC₅₀ | 32 - 0.5 µM | [9] |
| Kalata B2 | Helicoverpa armigera | Diet Incorporation | Growth Inhibition | Significant growth retardation | [8] |
Table 2: Antimicrobial and Environmental Toxicity of Cyclotides
| Cyclotide | Target Organism | Parameter | Value | Reference(s) |
| This compound A | Staphylococcus aureus | MIC | 0.19 µM | [1] |
| Kalata B1 | Staphylococcus aureus | MIC | 0.26 µM | [1] |
| Kalata B1, Kalata B2, Cycloviolacin O2 | Soil Bacteria | EC₅₀ | 7 - 26 µM | [1][4] |
| Kalata B1, Kalata B2, Cycloviolacin O2 | Green Algae | EC₅₀ | 12 - 140 µM | [1] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for the insecticidal and antimicrobial activities of cyclotides is the disruption of cellular membranes. This process is initiated by the binding of the cyclotide to the cell membrane, particularly to phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), which are abundant in insect cell membranes. This interaction leads to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. This direct interaction with the lipid bilayer is a key feature of their mode of action and is less likely to lead to the rapid development of resistance compared to pesticides that target specific proteins.[7]
Caption: Mechanism of action of this compound and related cyclotides.
Experimental Protocols
Diet Incorporation Bioassay for Insecticidal Activity
This protocol is adapted from studies on Helicoverpa armigera and can be modified for other chewing insect pests.
Materials:
-
Artificial diet for the target insect
-
Purified this compound or other cyclotide (e.g., kalata B1)
-
Solvent for the cyclotide (e.g., sterile water, ethanol)
-
Multi-well bioassay trays or individual rearing containers
-
Neonate or early-instar insect larvae
-
Fine paintbrush
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Insect Rearing: Maintain a laboratory colony of the target insect on an artificial diet under controlled conditions (e.g., 27±1°C, 65±5% relative humidity, 14:10 h light:dark photoperiod).
-
Preparation of Insecticidal Diets: a. Prepare the artificial diet according to a standard recipe. Allow it to cool to approximately 40-50°C. b. Dissolve the cyclotide in a suitable solvent to create a stock solution. c. Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the diet (e.g., 0.1 to 1.0 µmol per gram of diet). d. Prepare a control diet containing only the solvent. e. Thoroughly mix the cyclotide solutions or solvent into the molten diet for each concentration.
-
Bioassay Setup: a. Dispense a consistent amount of the prepared diet into each well of the bioassay trays. b. Using a fine paintbrush, carefully place one neonate or early-instar larva into each well.
-
Incubation: Place the trays in an incubator under the same conditions used for insect rearing.
-
Data Collection: a. Record larval mortality daily for 7 to 14 days. Larvae that do not respond to gentle prodding are considered dead. b. At the end of the assay period (e.g., day 7), weigh the surviving larvae from each treatment group to assess growth inhibition.
-
Data Analysis: a. Calculate the percentage mortality for each concentration. If there is mortality in the control group, it can be corrected using Abbott's formula. b. Calculate the median lethal concentration (LC₅₀) and growth inhibition (GI₅₀) values using probit analysis or other appropriate statistical software.
Caption: Workflow for the diet incorporation bioassay.
In Vitro Insect Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of cyclotides on insect cell lines, such as Sf9 cells from Spodoptera frugiperda.
Materials:
-
Insect cell line (e.g., Sf9) and appropriate culture medium
-
96-well flat-bottomed microplates
-
Purified this compound or other cyclotide
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader (wavelength 570 nm)
-
Incubator (27°C)
Procedure:
-
Cell Seeding: a. Culture the insect cells to a logarithmic growth phase. b. Seed the cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of medium. c. Incubate for 24 hours at 27°C to allow for cell attachment.
-
Treatment: a. Prepare a serial dilution of the cyclotide in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test cyclotide at various concentrations. c. Include negative controls (medium only) and positive controls (a known cytotoxic agent, e.g., 1% Triton X-100). d. Incubate the plate for 24-48 hours at 27°C.
-
MTT Assay: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for an additional 4 hours at 27°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals. c. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently mix to ensure complete dissolution and incubate at room temperature in the dark for at least 2 hours (or overnight).
-
Data Measurement and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the negative control. c. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the cyclotide concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro insect cell viability (MTT) assay.
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This is a general protocol to assess the antifungal activity of cyclotides against plant pathogenic fungi.
Materials:
-
Pure culture of the target plant pathogenic fungus
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth - PDB)
-
96-well microplates
-
Purified this compound or other cyclotide
-
Spectrophotometer or microplate reader
Procedure:
-
Fungal Inoculum Preparation: a. Grow the fungus on a suitable agar (B569324) medium. b. Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. c. Adjust the concentration of the inoculum to a standardized value (e.g., 10⁴ to 10⁵ spores/mL).
-
Assay Setup: a. Prepare a serial dilution of the cyclotide in the liquid culture medium in the wells of a 96-well plate. b. Add the fungal inoculum to each well. c. Include a positive control (a known fungicide) and a negative control (medium with inoculum but no cyclotide).
-
Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Data Collection: a. Assess fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. b. Alternatively, visual assessment of growth inhibition can be performed.
-
Data Analysis: a. Calculate the percentage of growth inhibition for each cyclotide concentration compared to the negative control. b. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the cyclotide that completely inhibits visible fungal growth.
Caption: Workflow for the in vitro antifungal activity assay.
Conclusion
This compound and the broader family of cyclotides represent a promising class of natural peptides for the development of novel bio-pesticides in agriculture. Their exceptional stability, potent insecticidal activity, and unique membrane-disrupting mechanism of action make them valuable tools for sustainable pest management. While more research is needed to fully elucidate the specific agricultural applications of Circulins A and B, the extensive data on related cyclotides like kalata B1 provide a strong foundation for their potential use. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field to further explore and harness the potential of these remarkable plant-derived molecules.
References
- 1. Peptides in plant–microbe interactions: Functional diversity and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for detecting peptide hormones in mosquito tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Circulin Peptide Synthesis
Welcome to the technical support center for Circulin peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of this compound and other cyclic peptides.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during this compound peptide synthesis.
Issue: Low Cyclization Yield
Low or no yield of the desired cyclic peptide is a frequent challenge. The following guide will help you identify and address the root cause.
Step 1: Initial Assessment and Problem Identification
Analyze the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the product distribution.[1][2]
Commonly Observed Problems:
-
High amount of unreacted linear peptide: The starting material is not being consumed efficiently.[2]
-
Formation of high molecular weight species: Presence of dimers, trimers, or higher-order oligomers.[2]
-
Presence of unexpected side products: This could include products of side-chain reactions or epimerization.[2]
-
No desired product formation: The cyclic peptide is not detected.[2]
Step 2: Systematic Troubleshooting
Based on the initial assessment, follow the appropriate troubleshooting path below.
Scenario 1: High Amount of Unreacted Linear Peptide
If your analysis shows a significant amount of unreacted linear peptide, consider the following solutions:
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | Switch to a more potent coupling reagent like HATU, HBTU, or DPPA.[1] Consider using additives such as HOBt or HOAt to suppress side reactions and improve efficiency. |
| Unfavorable Peptide Conformation | Introduce turn-inducing residues like Glycine (B1666218) or Proline into the linear precursor to facilitate a conformation amenable to cyclization.[2] |
| Steric Hindrance at Ligation Site | If possible, redesign the linear precursor to perform the cyclization at a less sterically hindered position. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While higher temperatures can sometimes improve sluggish reactions, they can also promote side reactions.[2] |
Scenario 2: Significant Oligomerization (Dimers, Trimers, etc.)
The formation of oligomers is a common competing reaction to the desired intramolecular cyclization.
| Potential Cause | Recommended Solution |
| High Concentration | The fundamental strategy to favor intramolecular cyclization is to use high dilution conditions (typically 0.1-1 mM).[1] This reduces the likelihood of intermolecular reactions that lead to oligomerization. |
| Slow Intramolecular Reaction Rate | If the intramolecular cyclization is slow, intermolecular reactions can dominate even at high dilution. In such cases, a very slow addition of the linear peptide and coupling reagents to the reaction vessel can help maintain a low effective concentration. |
| On-Resin Cyclization | For solid-phase synthesis, the pseudo-dilution effect of the resin can help minimize oligomerization.[3] |
Issue: Peptide Aggregation
Peptide aggregation is a significant hurdle, especially for hydrophobic sequences or those prone to forming secondary structures like β-sheets.[4][5]
| Symptom | Diagnostic Approach | Mitigation Strategy |
| Resin shrinking, poor swelling, and incomplete coupling/deprotection.[5][6] | Monitor resin swelling. Perform Kaiser test on resin beads after coupling to check for free primary amines.[1] | Microwave-Assisted Synthesis: Accelerates reactions and can disrupt intermolecular hydrogen bonds.[1] Solvent Choice: Use NMP or add DMSO to improve solvation.[1][6] Chaotropic Salts: Add salts like LiCl to disrupt secondary structures.[1] Pseudoproline Dipeptides: Incorporate these to break up secondary structures.[1] |
| Low solubility of the cleaved peptide.[7] | Observe precipitation of the peptide during cleavage or purification. | Incorporate Solubilizing Tags: Use tags like PEG to enhance solubility.[4] Optimize pH and Buffer: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point.[8] |
Experimental Protocols
Protocol: On-Resin Cyclization
-
Fmoc Deprotection: Treat the fully protected linear peptide on the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.[1]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Cyclization:
-
Swell the resin in an appropriate solvent (e.g., DMF or NMP).
-
Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Allow the reaction to proceed for 2-24 hours. Monitor the reaction's progress by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.[2]
-
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin extensively. Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).[2]
-
Purification: Purify the crude cyclic peptide using reverse-phase HPLC.[2]
Protocol: Solution-Phase Cyclization
-
Cleavage from Resin: Cleave the linear peptide from the solid support using a solution of 1% TFA in dichloromethane (B109758) (DCM).[1]
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC to ensure high-purity starting material for cyclization.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at a low concentration (0.1-1 mM).[1]
-
Add the coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA or NaHCO3).[1]
-
For challenging sequences, consider cooling the reaction to 4°C and adding LiCl.[1]
-
Stir the reaction for 2-24 hours, monitoring by LC-MS.[1][2]
-
-
Work-up and Purification: Quench the reaction (e.g., with a small amount of water), remove the solvent, and purify the crude cyclic peptide by reverse-phase HPLC.[2]
Visualizations
Caption: Troubleshooting workflow for low cyclization yield.
Caption: Competing pathways in peptide cyclization.
Frequently Asked Questions (FAQs)
Q1: My peptide sequence is prone to aggregation. What strategies can I employ to improve the synthesis yield?
Peptide aggregation is a common issue, particularly with hydrophobic sequences or those that form secondary structures.[4] Here are several strategies to mitigate this:
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions, which may disrupt the intermolecular hydrogen bonds that lead to aggregation.[1]
-
Chaotropic Salts: The addition of salts like LiCl to the reaction can disrupt secondary structures and improve cyclization efficiency.[1]
-
Solvent Choice: Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solubilize the growing peptide chain.[1]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide backbone can disrupt the formation of secondary structures.[1]
Q2: I am observing significant epimerization at the C-terminal residue during cyclization. How can this be minimized?
Epimerization, or racemization, is a side reaction that can compromise the purity and biological activity of the final product.[9] To minimize it:
-
Optimize Coupling Reagents and Additives: Use coupling reagents known to suppress racemization, such as COMU or OxymaPure®. The addition of HOBt or HOAt can also be beneficial.
-
Control Base Strength: The base used during coupling can influence the rate of epimerization. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine and use it in moderation.
-
Lower Reaction Temperature: Performing the cyclization at a lower temperature (e.g., 0-4°C) can reduce the rate of epimerization.[2]
-
Cyclize at Glycine or Proline: If the sequence allows, designing the linear precursor to have a C-terminal glycine (which is achiral) or proline (which is less prone to epimerization) can circumvent this issue.[2]
Q3: How can I identify the cause of low yield in my synthesis?
A systematic analytical approach is crucial for diagnosing the root cause of low yield:[1]
-
Mass Spectrometry (MS) of the Crude Product: This is the most direct way to identify impurities. The presence of species with lower molecular weights than the target peptide often indicates truncated or deletion sequences. Higher molecular weights suggest oligomerization.[1]
-
High-Performance Liquid Chromatography (HPLC) of the Crude Product: A complex HPLC profile with multiple peaks suggests that numerous side reactions or incomplete steps have occurred. Comparing the chromatograms of the linear and cyclized products can also provide insights into the efficiency of the cyclization step.[1]
-
Kaiser Test: Performing a Kaiser test on a few resin beads after a coupling step can detect free primary amines, indicating an incomplete reaction. A blue color is a positive result for an incomplete coupling.[1]
Q4: What are common side reactions during the cleavage and deprotection steps?
Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups can significantly reduce the final yield.[1] Additionally, reactive cations generated during cleavage can modify sensitive residues like Tryptophan, Methionine, or Cysteine if appropriate scavengers are not used.[1] Other potential side reactions include aspartimide formation and glutamic acid side reactions like pyroglutamine formation.[6]
Q5: What is the "pseudo-dilution" effect in on-resin cyclization?
The pseudo-dilution effect refers to the principle that resin-bound peptide chains are physically isolated from each other by the polymer matrix. This separation mimics the conditions of high dilution in solution-phase reactions, thereby favoring intramolecular cyclization over intermolecular reactions that lead to oligomerization.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Technical Support Center: Enhancing Recombinant Circulin Production
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing the yield of recombinant circulin production. The following sections are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for producing recombinant this compound and other cyclotides?
A1: The most common and cost-effective expression system for recombinant this compound and related cyclotides is Escherichia coli.[1][2] Strains like BL21(DE3) and Origami™, which are deficient in certain proteases or facilitate disulfide bond formation, are often used.[1] While generally providing lower yields, yeast systems like Pichia pastoris are also utilized, particularly for secreted expression, which can simplify purification.[3][4][5]
Q2: Why is the yield of recombinant this compound often low in E. coli?
A2: Low yields of recombinant this compound are typically due to a combination of factors. The small, cyclic, and disulfide-rich nature of this compound presents several challenges to the E. coli expression machinery. These include potential cytotoxicity of the peptide, formation of insoluble aggregates known as inclusion bodies, and inefficient or incorrect disulfide bond formation in the reducing environment of the bacterial cytoplasm.[6][7]
Q3: What is an inclusion body and how does it affect my this compound yield?
A3: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that accumulate in the cytoplasm of E. coli, especially during high-level expression of foreign proteins.[8] While they contain a high concentration of the target protein, this compound within inclusion bodies is not in its active, correctly folded conformation. This means that while you may have high total protein expression, the yield of soluble, functional this compound is low. Recovering active this compound from inclusion bodies requires an additional solubilization and refolding process, which can be complex and often results in significant loss of protein.[8][9]
Q4: Can codon optimization improve my this compound yield?
A4: Yes, codon optimization is a crucial step for improving the expression of heterologous proteins in E. coli. Different organisms have different preferences for the codons they use to encode the same amino acid. By adapting the DNA sequence of your this compound gene to match the codon usage of highly expressed genes in E. coli, you can increase translational efficiency and potentially boost protein yield significantly.[10][11][12][13] This is because it avoids the depletion of rare tRNAs, which can cause ribosomes to stall and lead to premature termination of translation or misincorporation of amino acids.[11]
Q5: What is the role of intein-mediated cyclization in recombinant this compound production?
A5: Intein-mediated cyclization is a common strategy for producing cyclic peptides like this compound recombinantly.[14] This method involves expressing the linear this compound precursor fused to an intein—a protein segment that can excise itself and ligate the flanking sequences.[14] This self-splicing activity facilitates the head-to-tail cyclization of the this compound peptide, mimicking the natural biosynthetic process.[2][14]
Troubleshooting Guide
Issue 1: Low or No Expression of the this compound Precursor
Q: I've performed an SDS-PAGE and/or Western blot, but I can't detect my this compound precursor protein. What could be the problem?
A: Low or no expression can stem from several issues, from the expression vector to the culture conditions. Here’s a step-by-step troubleshooting guide:
-
Verify Your Construct:
-
Problem: The this compound gene may have been cloned incorrectly, or a mutation may have occurred.
-
Solution: Sequence your expression vector to confirm the integrity and correct reading frame of the this compound gene and any associated tags or fusion partners.
-
-
Assess mRNA Levels:
-
Problem: Issues with transcription, such as a weak promoter or mRNA instability, can lead to low protein expression.
-
Solution: Perform a quantitative real-time PCR (qRT-PCR) to check the transcript levels of your this compound gene after induction.
-
-
Optimize Induction Conditions:
-
Problem: The concentration of the inducer (e.g., IPTG) or the cell density at the time of induction might not be optimal.
-
Solution: Titrate the inducer concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM IPTG) and induce at different stages of cell growth (e.g., OD₆₀₀ of 0.4, 0.6, 0.8).
-
-
Consider Protein Toxicity:
-
Problem: The this compound peptide may be toxic to E. coli, leading to cell death or reduced growth after induction.
-
Solution: Use a tightly regulated promoter system to minimize basal expression before induction. Additionally, lowering the expression temperature after induction can reduce the metabolic burden on the cells.[1]
-
Issue 2: this compound is Expressed but Forms Insoluble Inclusion Bodies
Q: I see a strong band for my this compound precursor in the insoluble fraction of my cell lysate, but very little in the soluble fraction. How can I increase its solubility?
A: This is a very common problem when expressing cyclotides in E. coli. The following strategies can help improve the solubility of your recombinant this compound:
-
Lower the Expression Temperature:
-
Reason: Reducing the temperature (e.g., to 16-25°C) after induction slows down the rate of protein synthesis, which can give the nascent polypeptide more time to fold correctly and reduce hydrophobic interactions that lead to aggregation.[15]
-
Action: After inducing your culture at an OD₆₀₀ of 0.6-0.8, move the shaker to a lower temperature incubator (e.g., 18°C or 25°C) for overnight expression.[1]
-
-
Co-express Molecular Chaperones:
-
Reason: Chaperones are proteins that assist in the proper folding of other proteins and can help prevent aggregation.[16][17]
-
Action: Co-transform your E. coli with a second plasmid that expresses a chaperone system (e.g., DnaK/DnaJ/GrpE or GroEL/GroES). Induce the expression of both the chaperones and your this compound precursor.
-
-
Use a Solubility-Enhancing Fusion Tag:
-
Reason: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), to your this compound precursor can improve its solubility.[18]
-
Action: Clone your this compound gene into an expression vector that includes an N-terminal MBP or Trx tag. You will need to include a protease cleavage site between the tag and your protein to remove it after purification.
-
-
Optimize Lysis Buffer:
-
Reason: The composition of your lysis buffer can influence protein solubility.
-
Action: Try adding stabilizing agents to your lysis buffer, such as 5-10% glycerol, low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100), or L-arginine.
-
Issue 3: The Purified this compound is Degraded
Q: After purification, I see multiple smaller bands on my gel, suggesting my this compound has been degraded. How can I prevent this?
A: Protein degradation is primarily caused by host cell proteases. Here are some strategies to minimize proteolysis:
-
Use Protease-Deficient E. coli Strains:
-
Reason: Strains like BL21(DE3) are deficient in the Lon and OmpT proteases, which can reduce the degradation of some recombinant proteins.
-
Action: Use a protease-deficient strain for your expression experiments.
-
-
Add Protease Inhibitors:
-
Reason: Protease inhibitors are small molecules that block the activity of proteases.
-
Action: Add a commercially available protease inhibitor cocktail to your lysis buffer immediately before cell disruption. Keep your samples on ice at all times to reduce protease activity.
-
-
Optimize Purification Strategy:
-
Reason: A rapid purification process reduces the time your protein is exposed to proteases.
-
Action: Use affinity chromatography (e.g., His-tag, GST-tag) for a quick and efficient one-step purification. Elute your protein in a minimal volume and proceed immediately to the next step or store it in an appropriate buffer at -80°C.
-
-
Target Expression to the Periplasm:
-
Reason: The periplasm of E. coli has a different set of proteases and a more oxidizing environment, which can be beneficial for the folding of disulfide-rich proteins like this compound.[7][19]
-
Action: Fuse a periplasmic signaling sequence (e.g., PelB, OmpA) to the N-terminus of your this compound precursor. This will direct its transport to the periplasm.
-
Quantitative Data Summary
While specific quantitative data for recombinant this compound is limited in the literature, the following tables summarize typical yields and the effects of various optimization strategies for closely related cyclotides, such as Kalata B1 and MCoTI-I/II. This data can serve as a valuable benchmark for your own experiments.
Table 1: Comparison of Recombinant Cyclotide Yields in Different Expression Systems
| Cyclotide | Expression System | Yield | Reference |
| Kalata B1 | E. coli (Intein-mediated) | ~1-2 mg/L | (Kimura et al., 2006)[14] |
| MCoTI-II | E. coli (Intein-mediated) | ~0.5-1 mg/L | (Thongyoo et al., 2008)[14] |
| Various | Pichia pastoris (Secreted) | 20 mg/L to >1 g/L | (Various)[3][4][5] |
Table 2: Effect of Expression Temperature on Soluble Protein Yield in E. coli
| Protein | Temperature | Soluble Yield | Observation |
| Model Eukaryotic Protein | 37°C | Low | Majority in inclusion bodies |
| 25°C | Moderate | Increased soluble fraction | |
| 18°C | High | Significantly improved solubility |
Table 3: Impact of Chaperone Co-expression on Soluble Protein Yield in E. coli
| Chaperone System | Target Protein | Fold Increase in Soluble Yield | Reference |
| DnaK/DnaJ/GrpE | Various | Up to 5.5-fold | (de Marco et al., 2007) |
| GroEL/GroES | Various | Variable, protein-dependent | (Various)[16] |
Note: The effectiveness of a particular chaperone system is highly dependent on the target protein.
Experimental Protocols
Protocol 1: Recombinant Expression of His-Tagged this compound Precursor in E. coli
This protocol is adapted from established methods for the expression of cyclotides like MCoTI-I and Kalata B1.[14][20]
-
Transformation:
-
Transform a pET-based expression vector containing the His-tagged this compound precursor gene into a suitable E. coli strain (e.g., BL21(DE3) or Origami™ 2(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (in a 2.5 L baffled flask) with the overnight starter culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to the desired expression temperature (e.g., 18°C or 25°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at the lower temperature for 16-20 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
-
Protocol 2: Purification of His-Tagged this compound Precursor and In Vitro Cyclization/Folding
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Affinity Purification:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged this compound precursor with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Intein-Mediated Cyclization and Oxidative Folding (if applicable):
-
Dialyze the eluted protein against a cyclization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove imidazole.
-
Initiate the intein splicing/cyclization reaction by adding a reducing agent like DTT or MESNA, according to the specific intein system's requirements. Incubate at room temperature for 16-24 hours.
-
Promote oxidative folding to form the correct disulfide bonds by dialyzing against a refolding buffer containing a redox system (e.g., 1 mM reduced glutathione, 0.2 mM oxidized glutathione) for 24-48 hours at 4°C.[14]
-
-
Final Purification:
-
Purify the final cyclized and folded this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Visualizations
Experimental Workflow and Troubleshooting
Caption: Troubleshooting workflow for recombinant this compound production.
E. coli Stress Response to Recombinant Protein Expression
Caption: Key pathways in E. coli stress response to this compound expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pichia.com [pichia.com]
- 4. Production of protein-based polymers in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biossusa.com [biossusa.com]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Gene optimization mechanisms: A multi-gene study reveals a high success rate of full-length human proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of culture conditions for the expression of three different insoluble proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. genscript.com [genscript.com]
- 18. mdpi.com [mdpi.com]
- 19. A Strategy for Production of Correctly Folded Disulfide-Rich Peptides in the Periplasm of E. coli | Springer Nature Experiments [experiments.springernature.com]
- 20. Recombinant expression of cyclotides using expressed protein ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Circulin's Antimicrobial Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the antimicrobial cyclotide, circulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of antimicrobial action?
A1: this compound is a member of the cyclotide family of proteins, characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. This structure confers exceptional stability.[1] Its primary antimicrobial mechanism is the disruption of bacterial cell membranes. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, it is thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.
Q2: My target organism is showing high Minimum Inhibitory Concentration (MIC) values for this compound. What are the potential resistance mechanisms?
A2: Bacteria can develop resistance to antimicrobial peptides like this compound through various mechanisms. These can include:
-
Cell Surface Modification: Altering the net surface charge of the cell envelope to be more positive can repel the cationic this compound, reducing its ability to bind. This can be achieved by modifying lipopolysaccharides (LPS) or teichoic acids.
-
Membrane Fluidity and Composition Changes: Bacteria can alter the fluidity and composition of their cell membranes, which may hinder the insertion and pore-forming activity of this compound.
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport antimicrobial peptides out of the cell.
-
Proteolytic Degradation: Bacteria may secrete proteases that can degrade this compound, inactivating it before it can reach its target.
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can prevent this compound from reaching the individual cells.
Q3: How can I overcome suspected resistance to this compound in my experiments?
A3: A promising strategy to overcome resistance is through combination therapy, where this compound is used synergistically with other antimicrobial agents. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. Combining this compound with a conventional antibiotic that has a different mechanism of action (e.g., inhibiting cell wall synthesis, protein synthesis, or DNA replication) can be highly effective. The membrane-disrupting action of this compound may even enhance the uptake of the second antibiotic.
Q4: What is a checkerboard assay and how does it help in identifying synergy?
A4: The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents. It involves testing serial dilutions of two compounds, both alone and in all possible combinations, in a microtiter plate. The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index, which quantifies the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is generally considered synergistic.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in MIC results for this compound. | 1. Peptide Adsorption: Cationic peptides like this compound can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration. 2. Inappropriate Media: The composition of the growth medium (e.g., high salt concentration) can inhibit the activity of cationic peptides. 3. Inoculum Variability: Inconsistent starting bacterial concentrations will lead to variable MICs. | 1. Use low-binding polypropylene (B1209903) 96-well plates for all assays involving this compound. 2. Follow standardized broth microdilution protocols for cationic peptides, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications. Mueller-Hinton Broth (MHB) is often recommended. 3. Standardize your inoculum preparation to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute to the final required concentration. |
| No synergistic effect observed in checkerboard assay. | 1. Antagonistic or Additive Interaction: The chosen antibiotic may not have a synergistic relationship with this compound against the target organism. 2. Suboptimal Concentrations Tested: The concentration ranges for one or both agents may not be appropriate to detect synergy. 3. Incorrect FICI Calculation: Errors in calculating the Fractional Inhibitory Concentration Index can lead to misinterpretation. | 1. Screen a panel of antibiotics with different mechanisms of action. 2. Ensure that the concentration ranges tested for each agent in the checkerboard assay bracket their individual MICs (e.g., from 4x MIC to 1/8x MIC). 3. Double-check the FICI calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). |
| This compound appears inactive against Gram-positive bacteria. | 1. Cell Wall Barrier: The thick peptidoglycan layer of Gram-positive bacteria may hinder this compound's access to the cell membrane. 2. Specific Resistance Mechanisms: The strain may possess specific resistance mechanisms as outlined in the FAQs. | 1. Consider combining this compound with an antibiotic that targets cell wall synthesis (e.g., a β-lactam or vancomycin). This may disrupt the cell wall enough to allow this compound to access the membrane. 2. Investigate potential resistance mechanisms, such as alterations in teichoic acids. |
Data Presentation: Synergistic Activity of this compound
The following tables present hypothetical but representative data from a checkerboard synergy assay between this compound and a conventional antibiotic against a resistant bacterial strain.
Table 1: Synergistic Activity of this compound and Antibiotic X against Pseudomonas aeruginosa
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 32 | 8 | 0.375 | Synergy |
| Antibiotic X | 64 | 8 |
Table 2: Synergistic Activity of this compound and Antibiotic Y against Staphylococcus aureus
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound | 16 | 4 | 0.5 | Synergy |
| Antibiotic Y | 8 | 2 |
Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism. The Fractional Inhibitory Concentration Index (FICI) is calculated as the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound
This protocol is based on the broth microdilution method with modifications for cationic antimicrobial peptides.
Materials:
-
This compound (lyophilized powder)
-
Sterile deionized water
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strain of interest
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile deionized water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Preparation of Serial Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption. The concentration range should be chosen to bracket the expected MIC.
-
Inoculum Preparation: a. Culture the test organism in MHB overnight at 37°C. b. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. c. Further dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Assay Plate Setup: a. In a sterile 96-well polypropylene plate, add 50 µL of MHB to all wells. b. Add 50 µL of each this compound dilution to the corresponding wells. c. Add 50 µL of the prepared bacterial inoculum to each well containing this compound and to a positive control well (bacteria with no this compound). d. Include a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
This compound and a second antimicrobial agent (Antibiotic X)
-
Materials listed in Protocol 1
Procedure:
-
Determine the MIC of each agent individually as described in Protocol 1.
-
Plate Setup: a. In a 96-well polypropylene plate, prepare serial two-fold dilutions of this compound along the x-axis (columns 1-10) and Antibiotic X along the y-axis (rows A-G). The concentrations should typically range from 4x MIC to 1/8x MIC for each agent. b. Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of Antibiotic X alone. c. Include a positive growth control (no antimicrobial agents) and a negative sterility control (broth only).
-
Inoculation: Add the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to all wells except the sterility control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Read the MIC of each agent alone and in combination. b. Calculate the FIC for each drug in every well that shows no growth:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone) c. Calculate the FICI for each combination: FICI = FIC of this compound + FIC of Antibiotic X. d. The lowest FICI value determines the nature of the interaction.
Visualizations
Caption: Overcoming bacterial resistance to this compound.
Caption: Experimental workflow for synergy testing.
Caption: Proposed synergistic mechanism of action.
References
Technical Support Center: Mitigating Circulin Cytotoxicity in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Circulin peptides in a therapeutic context. Our goal is to help you navigate the experimental complexities of reducing this compound's inherent cytotoxicity while preserving its therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound A and this compound B, and what are their therapeutic applications?
This compound A and B are cyclotides, a class of macrocyclic peptides isolated from the plant Chassalia parvifolia.[1][2] They are known for their antimicrobial and anti-HIV activities.[1] Their unique cyclic structure and knotted arrangement of disulfide bonds give them exceptional stability, making them attractive candidates for drug development.[1]
Q2: What is the primary concern when using this compound in therapeutic applications?
The main challenge in utilizing this compound for therapeutic purposes is its inherent cytotoxicity towards mammalian cells.[1] This can lead to off-target effects and limit the therapeutic window. Understanding and mitigating this cytotoxicity is crucial for the development of safe and effective this compound-based drugs.
Q3: What is the proposed mechanism of this compound's cytotoxicity?
The cytotoxic activity of cyclotides like this compound is primarily attributed to their ability to disrupt cell membranes.[3] Their amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows them to interact with and insert into the lipid bilayer, leading to membrane permeabilization and cell death.[3][4] Some studies suggest that this process may involve interaction with lipid rafts, which are specialized microdomains within the cell membrane.[5][6] The rapid disruption of the cell membrane often leads to necrotic cell death rather than apoptosis (programmed cell death).[2][7][8][9]
Q4: What are the common strategies to reduce the cytotoxicity of this compound?
Several strategies can be employed to decrease the cytotoxicity of this compound and other therapeutic peptides:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can shield the cytotoxic domains of the peptide, reducing its interaction with cell membranes and decreasing hemolytic and cytotoxic activity.[10]
-
Liposomal Formulation: Encapsulating this compound within liposomes can prevent its direct interaction with non-target cells, thereby reducing systemic toxicity. The liposomal formulation can also be engineered for targeted delivery to specific tissues or cells.[11][12]
-
Nanoparticle Delivery: Similar to liposomes, loading this compound into nanoparticles can mask its cytotoxicity and allow for controlled release and targeted delivery.
-
Formulation Optimization: Modifying the formulation by adjusting pH, using co-solvents, or adding stabilizers can help to minimize peptide aggregation, which can sometimes contribute to cytotoxicity.[13][14]
-
Structural Modification: Altering the amino acid sequence of this compound, particularly in regions responsible for membrane interaction, can potentially reduce its cytotoxicity. However, this requires a careful structure-activity relationship (SAR) analysis to avoid compromising its therapeutic activity.[6][15][16][17]
Q5: How can I assess the cytotoxicity of my this compound formulation?
Several in vitro assays are commonly used to evaluate the cytotoxicity of peptides:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. Increased LDH levels indicate loss of membrane integrity and cell death.[18][19][20]
-
Hemolysis Assay: This assay specifically measures the lytic activity of a compound against red blood cells (hemolysis). It is a crucial indicator of potential hematotoxicity.[21][22]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at reducing this compound cytotoxicity.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High cytotoxicity observed in MTT/LDH assay despite modification (e.g., PEGylation, liposomal formulation). | 1. Incomplete or inefficient modification. 2. Instability of the formulation leading to premature release of this compound. 3. Aggregation of the modified peptide. 4. The modification itself has some level of toxicity. | 1. Characterize the modified product thoroughly (e.g., using SDS-PAGE, HPLC, DLS) to confirm successful modification and purity. 2. Assess the stability of your formulation under experimental conditions (e.g., temperature, pH, in the presence of serum). 3. Analyze for aggregation using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Optimize formulation to reduce aggregation.[13][14] 4. Test the cytotoxicity of the modification agent or empty delivery vehicle (e.g., empty liposomes) as a control. |
| Inconsistent results in hemolysis assays. | 1. Variation in the source or preparation of red blood cells (RBCs). 2. Improper handling of RBCs leading to premature lysis. 3. Interference of the formulation components with the assay. | 1. Use a consistent source of fresh RBCs and standardize the washing and preparation protocol. 2. Handle RBCs gently, avoiding vigorous vortexing or pipetting. Use appropriate buffers (e.g., PBS). 3. Run controls with the formulation vehicle alone to check for any inherent hemolytic activity or interference with the absorbance reading. |
| Difficulty in formulating this compound into liposomes or nanoparticles. | 1. Poor solubility of this compound in the chosen solvent system. 2. Unfavorable electrostatic interactions between this compound and the lipid/polymer. 3. Aggregation of this compound during the formulation process. | 1. Screen different solvent systems to improve this compound's solubility. 2. Adjust the pH of the buffer to modify the charge of this compound and/or use lipids/polymers with different surface charges. 3. Optimize the formulation process (e.g., sonication time, extrusion parameters) and consider adding anti-aggregation excipients.[14] |
| Loss of therapeutic activity after modification to reduce cytotoxicity. | 1. The modification masks the active site of this compound. 2. The modification alters the conformation of this compound, rendering it inactive. 3. The modified this compound is not effectively released at the target site. | 1. If the active site is known, consider site-specific modification to avoid blocking it. 2. Perform structural analysis (e.g., circular dichroism) to assess conformational changes. 3. For delivery systems, design them to release this compound in response to specific stimuli at the target site (e.g., pH, enzymes). |
Section 3: Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and HC50 (half-maximal hemolytic concentration) values for this compound A and B are not consistently reported across the literature, this section provides a template for how to present such data once obtained. It is crucial to determine these values for your specific cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound A and B on Various Cancer Cell Lines (Example Data)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound A | HeLa | MTT | 48 | [Insert your data] |
| This compound B | HeLa | MTT | 48 | [Insert your data] |
| This compound A | MCF-7 | MTT | 48 | [Insert your data] |
| This compound B | MCF-7 | MTT | 48 | [Insert your data] |
Table 2: Hemolytic Activity of this compound A and B (Example Data)
| Compound | Red Blood Cells | Incubation Time (h) | HC50 (µM) |
| This compound A | Human | 1 | [Insert your data] |
| This compound B | Human | 1 | [Insert your data] |
Table 3: Effect of Formulation on this compound B Cytotoxicity (Example Data)
| Formulation | Cell Line | Assay | IC50 (µM) | Fold-Increase in IC50 (vs. Free this compound B) |
| Free this compound B | HeLa | MTT | [Insert your data] | 1 |
| PEGylated this compound B | HeLa | MTT | [Insert your data] | [Calculate] |
| Liposomal this compound B | HeLa | MTT | [Insert your data] | [Calculate] |
Section 4: Experimental Protocols
Here are detailed methodologies for key experiments to assess this compound cytotoxicity.
MTT Assay for Cell Viability
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of your this compound formulations in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[18][19][20]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and calculate the percentage of cytotoxicity. Plot a dose-response curve to determine the IC50 value.
Hemolysis Assay
Principle: This assay measures the ability of a compound to lyse red blood cells (RBCs) by quantifying the amount of hemoglobin released into the supernatant.[21][22]
Protocol:
-
RBC Preparation: Obtain fresh whole blood with an anticoagulant (e.g., EDTA). Centrifuge at 500 x g for 10 minutes to pellet the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Sample Preparation: Prepare serial dilutions of your this compound formulations in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the diluted this compound formulations. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. Plot the percentage of hemolysis against the compound concentration to determine the HC50 value.[22]
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing and evaluating less cytotoxic this compound formulations.
Caption: Postulated mechanism of this compound-induced cytotoxicity via membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. justintimemedicine.com [justintimemedicine.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of membrane/lipid rafts with the cytoskeleton: impact on signaling and function: Membrane/Lipid Rafts, Mediators of Cytoskeletal Arrangement and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-cytotoxic activity relationship of sesquilignan, morinol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akadeum.com [akadeum.com]
- 8. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 14. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity requirements for flavone cytotoxicity and binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship of Chlorotoxin-Like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Circulin In Vivo Stability Optimization: A Technical Support Center
Welcome to the technical support center for optimizing Circulin stability in in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes. As a cyclic peptide, this compound presents unique opportunities and challenges in its therapeutic application. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance its in vivo stability and performance.
Troubleshooting Guide
Researchers may encounter several common issues when working with this compound in vivo. This section provides a systematic approach to troubleshooting these problems.
Issue 1: Low Bioavailability and Short Half-Life in Vivo
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Rapid Proteolytic Degradation | 1. Analyze Amino Acid Sequence: Identify potential cleavage sites for common proteases (e.g., trypsin, chymotrypsin). 2. In Vitro Plasma Stability Assay: Determine the half-life of this compound in plasma from the chosen animal model. | - Amino Acid Substitution: Replace susceptible L-amino acids with D-amino acids at cleavage sites. - Terminal Modifications: Although this compound is cyclic, if linearization occurs, N-terminal acetylation or C-terminal amidation of the linearized form can prevent degradation by exopeptidases. |
| Fast Renal Clearance | 1. Assess Molecular Weight: this compound's relatively small size can lead to rapid filtration by the kidneys. | - PEGylation: Covalently attach polyethylene (B3416737) glycol (PEG) to increase hydrodynamic volume. - Lipidation: Conjugate a lipid chain to promote binding to serum albumin, increasing its effective size. - Fusion to a Carrier Protein: Genetically fuse this compound to a larger protein like albumin or an Fc fragment. |
Issue 2: Poor Solubility and Formulation Aggregation
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Hydrophobicity | 1. Assess Physicochemical Properties: Computational analysis of this compound A and B suggests they possess hydrophobic regions.[1] 2. Visual Inspection of Formulation: Look for precipitation or turbidity upon reconstitution or storage. | - pH Optimization: Determine the isoelectric point (pI) and formulate at a pH at least 2 units away. - Use of Excipients: Incorporate solubilizing agents such as cyclodextrins, or stabilizing excipients like sugars and polyols.[2] |
| Unfavorable Formulation Conditions | 1. Screen Different Buffers and Excipients: Systematically test various formulation components for their effect on solubility and aggregation. | - Formulation Screening Studies: Employ high-throughput screening methods to test a matrix of conditions. - Encapsulation: Utilize liposomes or nanoparticles to protect this compound and improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good in vivo stability with this compound?
The main obstacles are enzymatic degradation by proteases in the blood and tissues, and rapid clearance from the body through the kidneys due to its size.[3] As a peptide, this compound is susceptible to cleavage, which can inactivate it and shorten its circulation time.
Q2: Which this compound variant is predicted to be more stable?
Computational studies have suggested that This compound B may have greater structural stability compared to this compound A.[1] This is based on analyses of intramolecular interactions, secondary structure, hydrophobicity, and other structural parameters.[1] Researchers may consider starting with this compound B for in vivo applications.
Q3: How can I increase this compound's half-life in circulation?
Several strategies can be employed to prolong the half-life:
-
Structural Modifications:
-
Cyclization: this compound is naturally cyclic, which inherently provides more stability compared to linear peptides.[4][5] Ensuring the cyclic structure is maintained is crucial.
-
Amino Acid Substitution: Introducing non-natural amino acids (e.g., D-amino acids) can make the peptide resistant to protease degradation.[4]
-
-
Conjugation:
-
PEGylation: Attaching PEG chains increases the molecule's size, reducing renal clearance.
-
Lipidation: Adding a lipid moiety can facilitate binding to serum albumin, extending its time in circulation.
-
-
Formulation Strategies:
-
Encapsulation: Using delivery systems like liposomes or nanoparticles can shield this compound from degradation and clearance.
-
Q4: What are the key initial experiments to assess this compound's stability?
An in vitro plasma stability assay is a critical first step. This experiment will provide a baseline half-life of your this compound construct in the plasma of the species you plan to use for your in vivo studies. This data will help you decide if stability-enhancing modifications are necessary.
Q5: How can I formulate this compound to prevent aggregation?
Aggregation is often driven by hydrophobic interactions and can be influenced by the formulation's pH and ionic strength.[2][6][7][8][9] To mitigate this:
-
Conduct a pH screening study to find a pH where this compound is most soluble and stable.
-
Screen various stabilizing excipients , such as sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol), which can help prevent aggregation.[2]
-
Consider using surfactants in your formulation to reduce surface-induced aggregation.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a method to determine the half-life of this compound in plasma.
Materials:
-
This compound (test peptide)
-
Control peptide with known stability
-
Plasma (from the relevant species, e.g., mouse, rat, human)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Spike the this compound stock solution into pre-warmed plasma at 37°C to achieve the final desired concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-Circulin mixture.
-
Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
Data Presentation:
| Time (minutes) | This compound Concentration (ng/mL) | % Remaining | ln(% Remaining) |
| 0 | 1000 | 100 | 4.61 |
| 15 | 850 | 85 | 4.44 |
| 30 | 720 | 72 | 4.28 |
| 60 | 510 | 51 | 3.93 |
| 120 | 260 | 26 | 3.26 |
Protocol 2: Formulation Screening for Aggregation Resistance
This protocol outlines a method to screen different excipients for their ability to prevent this compound aggregation under stress.
Materials:
-
This compound
-
Stock solutions of various excipients (e.g., sucrose, mannitol, polysorbate 20)
-
96-well plate
-
Plate reader capable of measuring absorbance at 350 nm (for turbidity)
-
Incubator with agitation capabilities
Methodology:
-
Prepare a stock solution of this compound in a baseline buffer.
-
In a 96-well plate, add the this compound solution to each well.
-
Add different excipients from the stock solutions to the wells to achieve a range of final concentrations. Include a control well with no excipient.
-
Seal the plate and incubate it under stress conditions (e.g., 40°C with agitation) to induce aggregation.
-
At regular intervals (e.g., 0, 2, 4, 8, 24 hours), measure the turbidity of each well by reading the absorbance at 350 nm.
-
Identify the excipients and concentrations that result in the lowest increase in turbidity over time.
Data Presentation:
| Excipient | Concentration | Turbidity (Abs @ 350 nm) at 24h |
| None (Control) | - | 0.55 |
| Sucrose | 5% | 0.12 |
| Sucrose | 10% | 0.08 |
| Mannitol | 5% | 0.15 |
| Polysorbate 20 | 0.01% | 0.21 |
Visualizations
Caption: Major pathways leading to reduced in vivo efficacy of this compound.
Caption: Experimental workflow for optimizing this compound's in vivo stability.
References
- 1. The structural and functional reliability of Circulins of Chassalia parvifolia for peptide therapeutic scaffolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 3. Production of cyclic peptides and proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stabilization of an Endoglucanase by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cyclic Biphalin Analogues by Ruthenium-Catalyzed Ring Closing Metathesis: in Vivo and in Vitro Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. leukocare.com [leukocare.com]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Troubleshooting Circulin Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Circulin in solution. The following information is tailored to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a 30-residue plant-derived polypeptide with known antimicrobial and anti-HIV properties.[1] Like many peptides, this compound can be prone to aggregation, which is the process of self-association into larger, often insoluble, complexes. Aggregation is a critical concern as it can lead to:
-
Loss of therapeutic activity
-
Inaccurate quantification and dosing
-
Interference with analytical techniques
-
Potential for immunogenicity in preclinical and clinical studies
Q2: What are the common causes of this compound aggregation?
A2: Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors: These relate to the inherent properties of the this compound peptide sequence, such as its hydrophobicity and charge distribution. Computational studies have indicated that this compound B has a high degree of hydrophobicity (67.34%), which can contribute to its aggregation propensity.[1]
-
Extrinsic Factors: These are environmental conditions that can be controlled during your experiment. Key factors include:
-
pH: The pH of the solution affects the net charge of the peptide. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The concentration of salts in the buffer can either shield charges and promote aggregation or stabilize the peptide, depending on the specific salt and its concentration.
-
Peptide Concentration: Higher concentrations of this compound increase the probability of intermolecular interactions, leading to aggregation.
-
Mechanical Stress: Agitation, vortexing, or freeze-thaw cycles can introduce mechanical stress that may induce aggregation.
-
Q3: How can I detect this compound aggregation?
A3: Aggregation can be detected both visually and through various analytical techniques:
-
Visual Inspection: The most straightforward method is to look for turbidity, precipitation, or visible particles in your this compound solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of peaks eluting earlier than the monomeric this compound peak is indicative of aggregation.
Troubleshooting Guides
Issue: My this compound solution has become cloudy or has visible precipitates.
This is a clear indication of significant aggregation. The following steps can help you troubleshoot this issue.
Troubleshooting Workflow for this compound Aggregation
Caption: Troubleshooting workflow for this compound aggregation.
Detailed Troubleshooting Steps:
-
pH Adjustment:
-
Solution: Adjust the pH of your buffer to be at least 1-2 units away from the suspected pI. For a peptide with a potential neutral pI, try buffers with a pH of 4-5 or 8-9.
-
Ionic Strength Optimization:
-
Problem: The salt concentration may be promoting aggregation.
-
Solution: Empirically test a range of salt concentrations (e.g., NaCl or KCl) from 25 mM to 500 mM. In some cases, low ionic strength is preferable, while in others, higher salt concentrations can help solubilize the peptide.
-
-
Concentration Reduction:
-
Problem: The concentration of this compound may be too high.
-
Solution: Perform experiments at the lowest feasible concentration. If a high concentration is necessary, consider concentrating the peptide just before use.
-
-
Temperature Control:
-
Problem: The working or storage temperature may be too high.
-
Solution: Whenever possible, handle this compound solutions on ice or at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Inclusion of Stabilizing Additives:
-
Problem: The buffer composition may not be optimal for stabilizing the peptide.
-
Solution: Introduce stabilizing excipients into your buffer. The table below provides a starting point for common additives.
-
Table 1: Common Additives to Mitigate Peptide Aggregation
| Additive Category | Example Additives | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-arginine, L-glutamic acid | 50-500 mM | Suppress aggregation by interacting with hydrophobic and charged regions. |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 250-500 mM | Stabilize the native conformation of the peptide. Glycerol also acts as a cryoprotectant. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and solubilize aggregates. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to systematically screen for a buffer that minimizes this compound aggregation.
References
Technical Support Center: Refinement of Curculin Purification Protocols
Disclaimer: The following guide assumes the user is inquiring about the purification of "Curculin" (also known as Neoculin in its heterodimeric form), a sweet-tasting and taste-modifying protein from Curculigo latifolia. Initial searches for "Circulin" were ambiguous; however, "Curculin" is a well-documented protein with established purification strategies.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their Curculin purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the active form of Curculin?
A1: The biologically active form of Curculin, which possesses both sweet-tasting and taste-modifying properties, is a heterodimer named Neoculin.[1] This heterodimer consists of an acidic subunit (NAS) and a basic subunit (NBS) linked by disulfide bonds.[2] Homodimers of either subunit do not exhibit these activities.[3]
Q2: What are the key properties of Curculin/Neoculin relevant to purification?
A2: Understanding the biochemical properties of Curculin is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Weight | ~27.8 kDa (Homodimer) | Guides selection of gel filtration media. |
| 12.5 kDa (Curculin 1/NBS) | ||
| 12.7 kDa (Curculin 2/NAS) | ||
| Subunit Composition | Heterodimer (Neoculin) | Purification strategy must separate the active heterodimer from inactive homodimers. |
| Isoelectric Point (pI) | 7.1 (Homodimer) | Useful for developing ion-exchange chromatography methods. |
| Glycosylation | Acidic subunit (NAS) is N-glycosylated | May affect molecular weight estimation and binding to certain chromatography resins. |
| Heat Stability | Degrades above 50°C | All purification steps should be performed at low temperatures (e.g., 4°C) to prevent denaturation and loss of activity.[1] |
| Source | Fruits of Curculigo latifolia or recombinant systems (E. coli, Aspergillus oryzae) | The purification protocol will vary significantly depending on the source material. |
Q3: What are the general steps for purifying Curculin?
A3: The general workflow for Curculin purification, whether from its natural source or a recombinant system, typically involves the following stages:
-
Extraction/Cell Lysis: Releasing the protein from the fruit matrix or host cells.
-
Clarification: Removing cell debris and other insoluble materials by centrifugation or filtration.
-
Initial Purification/Concentration: Often achieved through ammonium (B1175870) sulfate (B86663) precipitation.
-
Chromatographic Purification: A multi-step process that may include ion-exchange, hydrophobic interaction, and/or size-exclusion chromatography to separate Curculin from other proteins and contaminants.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the general purification workflows for Curculin from its native source and a recombinant expression system.
Caption: Workflow for Curculin purification from its natural source.
Caption: General workflow for recombinant Curculin purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Active Protein | Inefficient extraction: Incomplete homogenization of fruit tissue or inefficient cell lysis. | Optimize homogenization method (e.g., use of liquid nitrogen). For recombinant expression, test different lysis methods (e.g., sonication, French press, enzymatic lysis). |
| Protein degradation: Protease activity during extraction and purification. | Add a protease inhibitor cocktail to all buffers. Maintain low temperatures (4°C) throughout the purification process. | |
| Loss of activity due to heat: Exposure to temperatures above 50°C. | Ensure all steps are performed on ice or in a cold room. Use pre-chilled buffers and equipment. | |
| Suboptimal expression in recombinant systems: The basic subunit (NBS) may have lower production efficiency than the acidic subunit (NAS). | In co-transformation experiments, use a higher amount of the NBS expression plasmid compared to the NAS plasmid.[2] | |
| Purified Protein is Inactive | Purification of inactive homodimers: The purification protocol may not be effectively separating the active heterodimer from inactive homodimers. | Employ high-resolution chromatography techniques like ion-exchange or hydrophobic interaction chromatography. Analyze fractions for the presence of both subunits using SDS-PAGE under reducing conditions. |
| Incorrect disulfide bond formation: Improper protein folding, especially in recombinant systems. | Optimize expression conditions (e.g., lower temperature, different host strain). Consider in vitro refolding protocols if inclusion bodies are formed. | |
| Protein Elutes in Flow-Through of Ion-Exchange Column | Incorrect buffer pH: The pH of the buffer is not suitable for binding the protein to the resin. | For cation exchange (e.g., CM-Sepharose), the buffer pH should be below the protein's pI (7.1). For anion exchange, the pH should be above the pI. |
| High salt concentration in the sample: The salt concentration of the sample is too high, preventing the protein from binding to the resin. | Desalt the sample using dialysis or a desalting column before loading it onto the ion-exchange column. | |
| Poor Resolution in Chromatography | Column overloading: Too much protein is loaded onto the column. | Reduce the amount of protein loaded or use a larger column. |
| Inappropriate gradient: The elution gradient is too steep. | Use a shallower elution gradient to improve the separation of proteins with similar binding affinities. | |
| Contamination with phenolic compounds (from plant source): These compounds can interfere with purification. | Include steps to remove phenolic compounds, such as treatment with polyvinylpyrrolidone (B124986) (PVP), during the initial extraction.[4] |
Detailed Experimental Protocols
Protocol 1: Purification of Recombinant Neoculin from Aspergillus oryzae Culture Supernatant
This protocol is adapted from a published study on recombinant Neoculin purification.[2]
1. Concentration by Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the culture supernatant to a final saturation of 60%.
-
Stir for at least 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Discard the supernatant.
2. Resuspension and Dialysis:
-
Resuspend the pellet in Buffer A (20 mM sodium acetate, 3 M NaCl, pH 5.0).
-
Dialyze the resuspended pellet against Buffer A overnight at 4°C with at least two buffer changes.
3. Hydrophobic Interaction Chromatography (HIC):
-
Clarify the dialyzed sample by centrifugation at 20,000 x g for 30 minutes, followed by filtration through a 0.22-µm filter.
-
Equilibrate a HIC PH-814 column with Buffer A.
-
Load the clarified sample onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with a linear gradient of 3 M to 0 M NaCl in 20 mM sodium acetate, pH 5.0.
-
Collect fractions and analyze for the presence of Neoculin using SDS-PAGE.
Protocol 2: General Protocol for Purification of Curculin from Curculigo latifolia Fruits
This protocol is a generalized procedure based on early reports of Curculin purification.[1][5]
1. Extraction:
-
Homogenize fresh or frozen fruits in an extraction buffer (e.g., 0.5 M NaCl in a suitable buffer like sodium phosphate, pH 7.0) at 4°C.
-
Clarify the homogenate by centrifugation to remove pulp and seeds.
2. Ammonium Sulfate Fractionation:
-
Perform a stepwise ammonium sulfate precipitation to enrich for Curculin. The optimal percentage range should be determined empirically.
-
Collect the protein precipitate by centrifugation.
3. Ion-Exchange Chromatography:
-
Resuspend the precipitate in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 6.0) and dialyze to remove excess salt.
-
Load the sample onto a cation exchange column (e.g., CM-Sepharose) equilibrated with the same low-salt buffer.
-
Elute with a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).
-
Analyze fractions by SDS-PAGE and a functional assay (taste test) to identify those containing Curculin.
4. Gel Filtration Chromatography (Optional Polishing Step):
-
Pool and concentrate the active fractions from the ion-exchange step.
-
Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-75) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Elute with the same buffer and collect fractions. This step separates proteins based on size and can remove remaining contaminants and aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. Extracellular Production of Neoculin, a Sweet-Tasting Heterodimeric Protein with Taste-Modifying Activity, by Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant curculin heterodimer exhibits taste-modifying and sweet-tasting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
Technical Support Center: Circulin Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Circulin degradation in biological assays. The principles and protocols outlined here are designed to help ensure the integrity and stability of peptide-based analytes like this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal low, variable, or completely absent in my plasma/serum-based assay?
Low or inconsistent signals are common issues when working with peptides in biological matrices.[1] The primary cause is often the degradation of the analyte by endogenous enzymes called proteases.[2][3] Biological samples like blood, plasma, and serum contain a wide variety of these enzymes that can rapidly break down peptides, compromising assay accuracy and reproducibility.[4][5]
Key factors contributing to degradation include:
-
Sample Handling: Delays in processing blood samples can lead to the release of proteases from cells.[6]
-
Storage Temperature: Storing samples at improper temperatures (e.g., room temperature) can accelerate enzymatic activity.[4]
-
Freeze-Thaw Cycles: Repetitive freezing and thawing of samples can degrade analyte stability.[6]
-
Absence of Inhibitors: Without specific inhibitors, proteases present in the sample will remain active and degrade the target peptide.[7]
Q2: What types of proteases are responsible for degrading this compound?
Proteases are broadly classified based on the key amino acid residue in their active site involved in catalysis.[3] While the specific proteases affecting this compound would need empirical determination, degradation in biological fluids is typically caused by several common classes.[2]
-
Serine Proteases: These include enzymes like trypsin and chymotrypsin, which are abundant in biological systems.[3]
-
Cysteine Proteases: This class includes enzymes like papain and caspases.[8]
-
Aspartic Proteases: Pepsin is a well-known example of an aspartic protease.[3]
-
Metalloproteases: These enzymes require a metal ion (often zinc) for their activity.
The workflow below illustrates the general mechanism of proteolytic degradation.
Caption: General mechanism of protease action on a peptide substrate and its inhibition.
Troubleshooting Guides
Guide 1: Preventing Degradation During Sample Handling
Proper sample collection and handling are the first and most critical steps to prevent analyte degradation.[9] The stability of your analyte must be ensured from the moment of collection until the final analysis.[9]
Recommended Sample Handling Workflow:
Caption: A workflow designed to minimize pre-analytical sources of peptide degradation.
Table 1: Recommended Sample Collection Tubes & Storage
| Parameter | Recommendation | Rationale |
| Collection Tube | K2-EDTA tubes containing a protease inhibitor cocktail. | EDTA chelates metal ions, inhibiting metalloproteases, while the cocktail provides broad-spectrum protection.[10] |
| Processing Time | Process whole blood to plasma/serum within 1 hour of collection. | Minimizes the release of cellular proteases and ensures analyte stability. Studies show significant changes in some analytes after extended time at room temperature.[6] |
| Processing Temp | Keep samples on ice and use a refrigerated centrifuge (4°C). | Low temperatures slow down enzymatic reactions, preserving the integrity of the sample.[4] |
| Short-Term Storage | 2-8°C for up to 4 hours. | Suitable for immediate processing but not recommended for longer durations. |
| Long-Term Storage | -80°C. | Extends the stability of the analyte significantly.[6] Avoid repeated freeze-thaw cycles.[6] |
Guide 2: Using Protease Inhibitors
The most effective way to prevent enzymatic degradation is to use a cocktail of protease inhibitors.[7] These molecules block the active sites of proteases, preventing them from cleaving your peptide of interest.[2]
Table 2: Common Protease Inhibitors by Class
| Protease Class | Inhibitor | Mechanism of Action |
| Serine Proteases | PMSF (Phenylmethylsulfonyl Fluoride) | Covalently binds to the active serine residue, causing irreversible inactivation.[7] |
| Aprotinin | Forms a stable complex with the enzyme, blocking substrate access.[7] | |
| Aspartic Proteases | Pepstatin A | A transition-state analog that binds tightly to the enzyme's active site.[7] |
| Cysteine Proteases | E-64 | Irreversibly inhibits most cysteine proteases. |
| Metalloproteases | EDTA (Ethylenediaminetetraacetic acid) | Chelates the metal ions required for enzymatic activity. |
A commercially prepared protease inhibitor cocktail is often the most convenient and effective option. If preparing one in-house, a common recipe for a 100X stock solution is provided below.
Table 3: Example In-House Protease Inhibitor Cocktail (100X Stock)
| Component | Stock Concentration | Final Concentration (1X) | Target Proteases |
| Aprotinin | 200 mg/mL | 2 mg/mL | Serine |
| Leupeptin | 100 mg/mL | 1 mg/mL | Serine, Cysteine |
| Pepstatin A | 100 mg/mL | 1 mg/mL | Aspartic |
| PMSF | 100 mM | 1 mM | Serine |
| EDTA | 500 mM | 5 mM | Metalloproteases |
| Solvent | DMSO or Ethanol | - | - |
| Note: PMSF is unstable in aqueous solutions and should be added fresh to the buffer just before use. |
Guide 3: Troubleshooting Workflow
If you are experiencing poor results, use this decision tree to identify the potential source of the problem.
Caption: A decision tree to systematically troubleshoot causes of analyte loss.
Experimental Protocols
Protocol 1: this compound Stability Assessment in Plasma
This protocol is designed to determine the stability of this compound in a biological matrix (e.g., plasma) under different conditions. This is a crucial step in method validation for any bioanalytical assay.[4]
Objective: To quantify the rate of this compound degradation at various time points and temperatures and to validate the effectiveness of a protease inhibitor cocktail.
Materials:
-
This compound standard of known concentration
-
Control human (or other species) K2-EDTA plasma pool
-
Protease inhibitor cocktail (commercial or in-house)
-
Phosphate-buffered saline (PBS)
-
Incubators or water baths set to 4°C, 22°C (Room Temp), and 37°C
-
Validated this compound quantification assay (e.g., LC-MS or ELISA)
Methodology:
-
Preparation of Spiked Plasma:
-
Thaw the control plasma pool on ice.
-
Spike the plasma with this compound standard to a final concentration relevant to your expected sample concentrations (e.g., 100 ng/mL).
-
Divide the spiked plasma into two main batches:
-
Batch A: No inhibitor.
-
Batch B: Add protease inhibitor cocktail at the recommended 1X concentration.
-
-
Mix both batches gently by inversion.
-
-
Incubation:
-
Aliquot samples from both Batch A and Batch B for each time/temperature condition.
-
Time Points: T=0, T=1h, T=4h, T=8h, T=24h.
-
Temperatures: 4°C, 22°C, 37°C.
-
Immediately process the T=0 samples as described in step 3.
-
Place the remaining aliquots in their respective temperature-controlled environments.
-
-
Sample Processing:
-
At each designated time point, remove the corresponding aliquots from incubation.
-
Immediately stop the reaction. This can be done by protein precipitation (e.g., adding 3 volumes of ice-cold acetonitrile) or by freezing at -80°C if analysis will be done later.
-
If using protein precipitation, vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant (which contains the remaining this compound) to a new tube for analysis.
-
-
Quantification:
-
Analyze the processed samples using your validated this compound assay.
-
Calculate the concentration of this compound remaining at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining vs. time for each temperature and condition (with and without inhibitors).
-
This data will reveal the stability of this compound under different conditions and confirm if your chosen inhibitor cocktail is effective.
-
References
- 1. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 2. mdpi.com [mdpi.com]
- 3. Protease - Wikipedia [en.wikipedia.org]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Proteolysis - Wikipedia [en.wikipedia.org]
- 6. Stability of Circulating Blood-Based MicroRNAs – Pre-Analytic Methodological Considerations | PLOS One [journals.plos.org]
- 7. scbt.com [scbt.com]
- 8. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xtalks.com [xtalks.com]
- 10. e-b-f.eu [e-b-f.eu]
Technical Support Center: Improving the Solubility of Synthetic Circulin Peptides
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for overcoming solubility challenges associated with synthetic circulin peptides. Circulins, like other cyclic peptides rich in hydrophobic residues, often exhibit poor solubility in aqueous buffers, which can impede experimental progress. This resource offers a systematic approach to solubilization, from initial sequence analysis to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of synthetic this compound peptides make them difficult to dissolve?
A1: The solubility challenges with this compound peptides primarily stem from their physicochemical properties. Key factors include:
-
Amino Acid Composition: Circulins often contain a high percentage of non-polar (hydrophobic) amino acids, which leads to poor solubility in aqueous solutions. Peptides with 50% or more hydrophobic residues are likely to have limited aqueous solubility.
-
Cyclic Structure: The rigid, cyclic backbone of circulins can reduce flexibility and promote intermolecular interactions, leading to aggregation and precipitation.
-
Net Charge and Isoelectric Point (pI): A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which it has a net neutral charge. At this pH, the lack of electrostatic repulsion allows molecules to aggregate more easily.
-
Secondary Structure: The propensity to form stable secondary structures like β-sheets can facilitate self-aggregation, further reducing solubility.
Q2: What is the very first step I should take when I can't dissolve my this compound peptide?
A2: Always perform a solubility test on a small portion of your peptide (e.g., 1 mg) rather than the entire batch. This prevents the potential loss of valuable material if an inappropriate solvent is chosen. The initial solvent to test should be sterile, distilled water. If this fails, a systematic approach using different solvents and techniques should be employed.
Q3: How can I predict the best starting solvent based on my this compound peptide's sequence?
A3: You can estimate the peptide's overall charge to guide your solvent choice.
-
Assign charge values: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Calculate the net charge:
-
Net Positive Charge (Basic Peptide): The peptide is more likely to dissolve in an acidic solution. Start with water, and if that fails, try a dilute acidic solution (e.g., 10% acetic acid).
-
Net Negative Charge (Acidic Peptide): The peptide is more likely to dissolve in a basic solution. Start with water, and if unsuccessful, try a dilute basic solution (e.g., 0.1 M ammonium (B1175870) bicarbonate).
-
Net Zero Charge (Neutral/Hydrophobic Peptide): These are often the most challenging and typically require an organic co-solvent. Start by dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly diluting with your aqueous buffer.
-
Q4: Can physical methods like sonication or heating improve solubility?
A4: Yes, both methods can be effective.
-
Sonication: Using a bath sonicator can introduce ultrasonic energy to the solution, which helps break up aggregates and facilitate dissolution.
-
Gentle Warming: Warming the solution to temperatures below 40°C can increase the solubility of some peptides. However, excessive heating should be avoided as it can cause degradation.
Q5: My peptide dissolved in DMSO, but crashed out when I added it to my aqueous buffer. What should I do?
A5: This is a common problem when diluting a concentrated organic stock into an aqueous medium. The key is to add the peptide stock solution dropwise into the vigorously stirring aqueous buffer. This rapid, distributive mixing prevents the formation of localized high concentrations of the peptide that lead to precipitation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the solubilization process.
| Problem | Probable Cause | Recommended Solution(s) |
| Lyophilized peptide powder will not dissolve in water. | The peptide is hydrophobic or has a net neutral charge at neutral pH. | 1. Calculate the peptide's net charge. 2. If basic, try 10% acetic acid. 3. If acidic, try 0.1M ammonium bicarbonate. 4. If neutral/hydrophobic, proceed to the organic solvent protocol. |
| The solution is cloudy or contains visible particulates. | The peptide is not fully dissolved and exists as a suspension or has formed aggregates. | 1. Use a bath sonicator for 10-20 minutes. 2. Gently warm the solution (not exceeding 40°C). 3. If cloudiness persists, the solubility limit has been exceeded. Try dissolving a smaller amount in the same volume or use a stronger solvent system. |
| The peptide forms a gel in the aqueous buffer. | The peptide sequence has a high propensity for forming intermolecular hydrogen bonds, leading to a cross-linked network. | 1. Attempt to dissolve the peptide in an organic solvent (DMSO, DMF) first. 2. For highly resistant gels, use strong denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea. Note that these may interfere with downstream biological assays. |
| Peptide precipitates upon freezing/thawing. | The peptide is aggregating at low temperatures or during the concentration changes that occur during freezing. | 1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Consider storing the peptide at 4°C for short-term use if it is stable in the chosen solvent. 3. If the problem persists, the peptide may need to be freshly prepared before each experiment. |
| Inconsistent solubility between different batches of the same peptide. | Variations in the lyophilization process or residual counter-ions (like TFA from purification) can affect solubility. | 1. Ensure a consistent final handling step before lyophilization if synthesizing in-house. 2. Residual TFA can make the microenvironment of the peptide powder acidic. Adjusting the pH with a dilute base may help. 3. Always perform a small-scale solubility test on each new batch. |
Data on Improving Cyclic Peptide Solubility
While specific quantitative data for this compound peptides is not widely published, the following table presents data from a study on a generic water-insoluble cyclic peptide ("Peptide A") using a Hyaluronic Acid (HA) nanogel formulation as a solubilizing agent. This illustrates the potential for significant solubility enhancement using advanced formulation strategies.
| Formulation | Peptide Concentration (µM) | Solubilizer Concentration (mg/mL) | Achieved Peptide Solubility |
| HA Nanogel (CHHA) | 2057 - 3994 | 16 - 24 | Clear solution, indicating significant solubilization in water without organic solvents. |
| 10% Tween 80 | 909 | 100 | Used as a conventional solubilizer for comparison. |
| 10% Cyclodextrin | 909 | 100 | Used as a conventional solubilizer for comparison. |
This data is illustrative for a model cyclic peptide and demonstrates a formulation approach. Actual results for this compound peptides may vary.
Experimental Protocols & Workflows
Visualizing the Solubilization Workflow
The following diagram outlines a systematic workflow for tackling this compound peptide solubility issues.
Protocol 1: Systematic Solubility Testing
This protocol provides a step-by-step method for determining the optimal solvent for your this compound peptide.
Materials:
-
Lyophilized synthetic this compound peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid in water
-
0.1 M Ammonium Bicarbonate (NH₄HCO₃) in water
-
High-purity DMSO
-
Vortex mixer
-
Bath sonicator
-
Benchtop microcentrifuge
Procedure:
-
Preparation: Before opening, allow the peptide vial to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Initial Test (Water):
-
Weigh 1 mg of the peptide into a sterile microfuge tube.
-
Add 1 mL of sterile water to achieve a target concentration of 1 mg/mL.
-
Vortex the tube for 1-2 minutes.
-
If the solution is not clear, sonicate in a water bath for 10 minutes.
-
If the peptide dissolves, it is water-soluble at this concentration. Proceed to final preparation.
-
-
pH Adjustment (for charged peptides):
-
If the peptide is insoluble in water and predicted to be basic (net positive charge), use a new 1 mg sample and attempt to dissolve it in 1 mL of 10% acetic acid.
-
If the peptide is predicted to be acidic (net negative charge), use a new 1 mg sample and attempt to dissolve it in 1 mL of 0.1 M ammonium bicarbonate.
-
Vortex and sonicate as described above. If the peptide dissolves, the pH modification was successful.
-
-
Organic Solvent (for hydrophobic/neutral peptides):
-
If the peptide is insoluble in the previous steps, take a new 1 mg sample.
-
Add 20-50 µL of pure DMSO directly to the dry peptide pellet.
-
Vortex thoroughly until the peptide is fully dissolved, creating a concentrated stock solution.
-
To prepare the working solution, add the DMSO stock drop-by-drop to a vortexing tube of your desired aqueous buffer to reach the final concentration. Never add the buffer to the DMSO stock.
-
-
Final Check: Once a clear solution is obtained by any method, centrifuge the sample at high speed (>10,000 x g) for 5 minutes. Carefully collect the supernatant, leaving behind any potential micro-aggregates or undissolved particulates.
Visualizing the Logic for Solvent Selection
This diagram illustrates the logical process for selecting an appropriate solubilization strategy based on the peptide's properties.
Technical Support Center: Enhancing the Oral Bioavailability of Curcumin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the oral bioavailability of curcumin (B1669340).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of curcumin?
A1: The clinical application of curcumin via oral administration is primarily hindered by its poor aqueous solubility, low permeability, and extensive first-pass metabolism.[1][2] Curcumin is a lipophilic polyphenol, making it almost insoluble in water.[2][3] Furthermore, it is susceptible to rapid degradation and metabolism in the gastrointestinal (GI) tract and liver, which significantly reduces the amount of active compound reaching systemic circulation.[2][4][5]
Q2: What are the main formulation strategies to improve the oral bioavailability of curcumin?
A2: Several formulation strategies have been developed to overcome the challenges of poor solubility and rapid metabolism.[4][6] These can be broadly categorized as:
-
Nanoformulations: Encapsulating or incorporating curcumin into various nanocarriers such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, micelles, and nanoemulsions can enhance its solubility, stability, and absorption.[1][6][7][8][9][10]
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) and microemulsions improve the solubility and facilitate the absorption of hydrophobic drugs like curcumin.[9][11][12][13]
-
Solid Dispersions: Dispersing curcumin in a solid matrix can improve its dissolution rate.[11][14]
-
Complexation: The formation of complexes with substances like cyclodextrins can enhance the solubility of curcumin.[14][15]
-
Adjuvants: Co-administration with absorption enhancers or metabolism inhibitors, such as piperine (B192125), can significantly increase curcumin's bioavailability.[3][4]
Q3: How do nanoformulations enhance the oral bioavailability of curcumin?
A3: Nanoformulations improve curcumin's bioavailability through several mechanisms. The small particle size increases the surface area for dissolution, leading to enhanced solubility.[15] Nanocarriers can protect curcumin from degradation in the harsh environment of the GI tract.[7] They can also facilitate transport across the intestinal epithelium and may promote lymphatic uptake, thereby bypassing first-pass metabolism in the liver.[13]
Q4: What is the role of piperine in enhancing curcumin's bioavailability?
A4: Piperine, an alkaloid from black pepper, is a well-known bio-enhancer. It inhibits enzymes involved in the metabolism of curcumin, such as UDP-glucuronosyltransferase and CYP3A4, in the liver and intestinal wall.[3] By blocking these metabolic pathways, piperine allows a greater amount of unmetabolized curcumin to be absorbed into the bloodstream.
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Bioavailability Despite Using a Nanoformulation
| Potential Cause | Troubleshooting Step |
| Particle Aggregation in GI Fluids | Characterize the particle size and zeta potential of the nanoformulation in simulated gastric and intestinal fluids. If aggregation is observed, consider surface modification with hydrophilic polymers (e.g., PEG) to improve stability. |
| Premature Drug Release | Conduct in vitro release studies under conditions mimicking the GI tract (varying pH and enzymes). If release is too rapid, modify the formulation by using a polymer with a different degradation profile or by increasing the cross-linking density. |
| P-glycoprotein (P-gp) Efflux | Curcumin is a substrate for the P-gp efflux pump.[1] Consider co-administering a P-gp inhibitor, such as piperine, or formulating the nanoparticles with excipients that have P-gp inhibitory activity. |
| Insufficient Mucoadhesion | Evaluate the mucoadhesive properties of your formulation. If interaction with the mucus layer is poor, incorporate mucoadhesive polymers like chitosan (B1678972) or thiolated polymers to prolong residence time at the absorption site. |
Issue 2: Poor Drug Loading or Encapsulation Efficiency in Lipid-Based Formulations
| Potential Cause | Troubleshooting Step |
| Low Solubility of Curcumin in the Lipid Phase | Screen a variety of oils and lipids to identify a system in which curcumin has the highest solubility. The choice of surfactant and co-surfactant is also critical for creating a stable microemulsion or nanoemulsion. |
| Incorrect Surfactant-to-Co-surfactant Ratio | Systematically vary the ratio of surfactant to co-surfactant to optimize the formulation. A phase diagram can be constructed to identify the optimal region for forming a stable emulsion with high drug loading. |
| Precipitation of Curcumin During Formulation | Ensure that the temperature during the formulation process is optimized for curcumin solubility. For self-emulsifying systems, assess the stability of the emulsion upon dilution in aqueous media to ensure curcumin does not precipitate out. |
Quantitative Data Summary
The following table summarizes the reported enhancement in the oral bioavailability of curcumin using different formulation strategies.
| Formulation Strategy | Key Findings | Reference |
| Piperine Co-administration | A 20-fold increase in the Area Under the Curve (AUC) was observed with the co-administration of 20 mg of piperine with 2 g of curcumin. | [3] |
| Solid Lipid Nanoparticles (SLNs) | A single oral dose of 50 mg/kg of curcumin-loaded SLNs resulted in a maximum plasma concentration (Cmax) of 14.29 ± 0.15 µg/ml, compared to 0.292 ± 0.06 µg/ml for free curcumin. | [7] |
| Theracurmin® (a commercial nanoformulation) | Showed a 27-fold increase in the total curcumin AUC compared to unformulated curcumin. | [3] |
Experimental Protocols
Protocol 1: Preparation of Curcumin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Dissolve curcumin in the molten lipid.
-
Preparation of the Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a specified period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Dissolution and Permeation Study
-
Dissolution Setup: Use a USP dissolution apparatus (e.g., Apparatus II - paddle) with simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).
-
Sample Introduction: Introduce the curcumin formulation (e.g., free curcumin, nanoformulation) into the dissolution medium.
-
Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Permeation Study (Caco-2 Cell Model):
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, which mimics the intestinal epithelium.
-
Apply the dissolved curcumin samples from the dissolution study to the apical side of the Caco-2 cell monolayer.
-
At specific time points, collect samples from the basolateral side.
-
-
Analysis: Analyze the concentration of curcumin in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Data Calculation: Calculate the cumulative drug release over time for the dissolution study and the apparent permeability coefficient (Papp) for the permeation study.
Visualizations
Caption: Challenges to the oral bioavailability of curcumin.
Caption: Strategies to enhance curcumin's oral bioavailability.
References
- 1. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin nanoformulations: a future nanomedicine for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin nanoformulations: a future nanomedicine for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. cris.biu.ac.il [cris.biu.ac.il]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Addressing Off-Target Effects of Circulin Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Circulin peptides. The information is designed to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptides and what are their primary known activities?
This compound A and B are macrocyclic peptides belonging to the cyclotide family, originally isolated from the plant Chassalia parvifolia.[1] They are characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, which confers exceptional stability.[2][3] Their primary reported biological activities are antimicrobial and anti-HIV.[1][2]
Q2: What are off-target effects in the context of this compound peptides?
Off-target effects refer to the interactions of this compound peptides with molecules or cellular pathways other than the intended therapeutic or experimental target. These unintended interactions can lead to a variety of outcomes, including cytotoxicity, modulation of unintended signaling pathways, and misleading experimental results. Due to their membrane-disrupting capabilities, a primary off-target effect of many cyclotides is cytotoxicity against host cells.
Q3: What is the most common off-target effect observed with cyclotides like Circulins?
The most frequently reported off-target effect of cyclotides is cytotoxicity, which is often mediated by membrane disruption.[4] This can manifest as hemolysis (disruption of red blood cells) or general cytotoxicity to various cell lines. The amphipathic nature of cyclotides allows them to interact with and disrupt cellular membranes.
Q4: Are there known specific off-target binding proteins for this compound A or B?
Currently, there is limited publicly available data identifying specific off-target protein binding partners for this compound A and B. Research on the off-target interactions of many cyclotides is ongoing. General screening methods are required to identify potential unintended protein interactions in your specific experimental system.
Q5: How can I minimize off-target effects in my experiments?
Minimizing off-target effects involves careful experimental design. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of the this compound peptide to minimize off-target binding.
-
Control experiments: Include appropriate negative and positive controls to differentiate between on-target and off-target effects.
-
Use of specific cell lines: If the intended target is expressed in a specific cell line, use that line for primary experiments to maximize on-target engagement.
-
Formulation strategies: For in vivo or advanced in vitro models, consider encapsulating the peptide in delivery systems like liposomes or nanoparticles to control its release and reduce off-target effects.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed in Cell-Based Assays
Problem: You observe a higher-than-expected level of cell death or inhibition of cell proliferation in your cell-based assays.
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | Perform a dose-response experiment to determine the IC50 value of the this compound peptide on your specific cell line. Use concentrations at or below the IC50 for your primary experiments. |
| Membrane Disruption | The observed cytotoxicity may be due to the inherent membrane-disrupting activity of cyclotides. Assess membrane integrity using an LDH release assay or a dye exclusion assay (e.g., Trypan Blue or Propidium Iodide). |
| Apoptosis Induction | To determine if the cytotoxicity is due to programmed cell death, perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay. |
| Contamination of Peptide Stock | Ensure the purity of your this compound peptide stock. Contaminants from synthesis or handling can be cytotoxic. Consider re-purifying the peptide if purity is in doubt. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to cytotoxic agents. If possible, test the this compound peptide on a non-target cell line to assess its general cytotoxicity. |
Guide 2: Inconsistent or Non-Reproducible Experimental Results
Problem: You are experiencing high variability in your experimental results between replicates or across different experimental dates.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | This compound peptides, like other peptides, can aggregate, leading to inconsistent effective concentrations. Ensure proper dissolution of the lyophilized peptide. Consider using a brief sonication step to aid dissolution. Visually inspect the solution for precipitates. |
| Peptide Degradation | Although cyclotides are highly stable, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquot the peptide stock upon reconstitution to minimize degradation. |
| Inaccurate Peptide Quantification | The net peptide content of a lyophilized powder can be lower than the gross weight due to the presence of counter-ions and water. Use a quantitative amino acid analysis or a colorimetric peptide assay (e.g., BCA) to accurately determine the peptide concentration. |
| Variability in Cell Culture | Ensure consistent cell seeding densities, passage numbers, and growth conditions for all experiments. |
Data Presentation
Table 1: Reported Biological Activities of this compound Peptides
| Peptide | Primary Activity | Organism/Cell Line | Reported EC50/IC50 | Reference |
| This compound A | Anti-HIV | Human T-lymphoblastoid cells (CEM-SS) | 0.03 µM | [1] |
| This compound B | Anti-HIV | Human T-lymphoblastoid cells (CEM-SS) | 0.04 µM | [1] |
| This compound A | Antimicrobial | Escherichia coli | Not specified | [2] |
| This compound B | Antimicrobial | Escherichia coli | Not specified | [2] |
Experimental Protocols
Protocol 1: Hemolysis Assay for Assessing Erythrocyte Lysis
This protocol provides a method to assess the hemolytic activity of this compound peptides, a common off-target effect of membrane-active peptides.
Materials:
-
Freshly collected human or animal red blood cells (RBCs) in an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.
-
This compound peptide stock solution.
-
96-well microtiter plate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare RBC suspension:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and buffy coat.
-
Wash the RBC pellet with 3-5 volumes of cold PBS and centrifuge again. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay setup:
-
Add 50 µL of PBS to each well of a 96-well plate.
-
Add 50 µL of the this compound peptide dilutions (in PBS) to the sample wells.
-
For the negative control (0% hemolysis), add 50 µL of PBS.
-
For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 80 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Protocol 2: MTT Assay for Assessing Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound peptides.
Materials:
-
Cells of interest cultured in a 96-well plate.
-
This compound peptide stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Include wells with medium only as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) * 100
-
Visualizations
References
- 1. Analysis of the disulfide linkage pattern in this compound A and B, HIV-inhibitory macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Circulin Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for assessing the biological activity of Circulin.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during this compound activity assays, with a focus on optimizing buffer conditions for reliable and reproducible results.
Question 1: My this compound peptide is precipitating out of solution. How can I improve its solubility?
Answer:
Peptide precipitation can be a significant issue. Here are several factors to consider:
-
pH: The net charge of this compound can be influenced by the buffer's pH. If the buffer pH is close to this compound's isoelectric point (pI), its net charge will be near zero, reducing its solubility in aqueous solutions. Try adjusting the pH of your buffer away from the pI. For many peptides, a pH change of 1-2 units can significantly improve solubility.
-
Ionic Strength: At very low ionic strengths, peptides can aggregate. Conversely, excessively high salt concentrations can lead to "salting out." It is advisable to test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to find the optimal ionic strength for this compound's solubility.
-
Additives: In some cases, the addition of small amounts of organic solvents (e.g., DMSO, acetonitrile) or non-ionic detergents can help to solubilize hydrophobic peptides. However, be mindful that these additives may interfere with your biological assay. Always include appropriate vehicle controls in your experiments.
Question 2: I am observing inconsistent results between experiments. Could the buffer be the cause?
Answer:
Yes, buffer variability is a common source of inconsistent experimental outcomes. To ensure reproducibility:
-
Fresh Buffer Preparation: Buffers should be prepared fresh for each experiment. Over time, the pH of a buffer can change due to absorption of atmospheric CO2, and microbial growth can occur.
-
Consistent Reagents: Use high-purity water and reagents from the same lot, if possible, to prepare your buffers.
-
Accurate pH Measurement: Calibrate your pH meter before each use with fresh standards. Ensure the buffer is at the intended experimental temperature when adjusting the pH, as pH can be temperature-dependent.
-
Buffer Capacity: Ensure your chosen buffer has sufficient buffering capacity at the desired pH. This means the buffer's pKa should be close to the experimental pH.
Question 3: I am not observing the expected level of this compound activity. How can I optimize the buffer to enhance its performance?
Answer:
Suboptimal buffer conditions can negatively impact the biological activity of this compound. Consider the following optimizations:
-
pH: The biological activity of peptides is often pH-dependent. The pH can affect the conformation of the peptide and its interaction with target cells or membranes. It is recommended to perform a pH titration experiment, testing a range of pH values around the physiological pH (e.g., pH 6.5 to 8.0) to determine the optimal pH for this compound's activity in your specific assay.
-
Ionic Strength: The ionic strength of the buffer can influence electrostatic interactions between this compound and its target. Test a range of salt concentrations to see if this affects the observed activity.
-
Divalent Cations: Some peptides require divalent cations like Ca²⁺ or Mg²⁺ for their activity. Conversely, chelating agents like EDTA in the buffer could be inhibiting activity by sequestering necessary cations. Check the literature for any known requirements of this compound or related peptides.
Summary of Buffer Condition Effects on Peptide Activity
The following table summarizes the general effects of key buffer parameters on peptide stability and activity. The optimal conditions for this compound should be determined empirically.
| Parameter | General Effect on Peptide Activity | Recommended Starting Range | Troubleshooting Considerations |
| pH | Affects peptide solubility, stability, and interaction with targets. Most biological assays are performed around physiological pH. | 6.5 - 8.0 | Test a range of pH values to find the optimum for this compound's activity. Avoid the peptide's isoelectric point to prevent precipitation. |
| Temperature | Influences peptide stability and the kinetics of biological interactions. Higher temperatures can lead to degradation. | 4°C (storage), Room Temperature or 37°C (assay) | Ensure consistent temperature control during the assay. For long-term storage, keep this compound solutions at or below -20°C. |
| Ionic Strength (e.g., NaCl) | Affects peptide solubility ("salting in" vs. "salting out") and electrostatic interactions with targets. | 50 mM - 150 mM | Titrate the salt concentration to find the optimal balance for solubility and activity. |
Experimental Protocol: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol provides a general method for determining the antimicrobial activity of this compound. Buffer conditions are critical at several steps.
1. Reagent and Media Preparation:
-
This compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile water, or a small amount of DMSO followed by dilution in sterile water) to create a high-concentration stock solution.
-
Assay Buffer: Prepare a sterile buffer at the desired pH and ionic strength (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
96-Well Plates: Use sterile, clear, flat-bottom 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilution: Create a two-fold serial dilution of the this compound stock solution in the assay buffer across the wells of the 96-well plate.
-
Bacterial Inoculum: Dilute the mid-log phase bacterial culture in the assay buffer to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Controls:
-
Positive Control: Wells containing bacteria in assay buffer without this compound.
-
Negative Control: Wells containing assay buffer only (no bacteria or this compound).
-
Vehicle Control: If an organic solvent was used for the stock solution, include wells with bacteria and the highest concentration of the solvent used in the assay.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the optical density (OD) at 600 nm using a plate reader.
3. Optimizing Buffer Conditions for the MIC Assay:
-
To determine the optimal pH, perform the MIC assay in parallel using assay buffers with different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
To determine the optimal ionic strength, perform the MIC assay in parallel using assay buffers with the optimal pH and varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM NaCl).
Visualizations
Caption: Experimental workflow for optimizing this compound activity assays.
Caption: Influence of buffer conditions on this compound's biological activity.
minimizing batch-to-batch variability of Circulin extracts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize batch-to-batch variability when working with Circulin extracts.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays between different batches of this compound. What could be the cause?
A1: Inconsistent results are often due to inherent variability in the phytochemical composition of the extract. Key factors include:
-
Raw Material Sourcing: Genetic and environmental variations in the source plant (Circula officinalis) can significantly alter the concentration of active compounds.
-
Extraction Process: Minor deviations in extraction solvent, temperature, or duration can lead to different phytochemical profiles.
-
Storage and Handling: Improper storage can lead to the degradation of sensitive compounds, affecting the extract's bioactivity.
We strongly recommend performing a dose-response curve for each new batch to determine the effective concentration (EC50) before proceeding with large-scale experiments.
Q2: The new batch of this compound extract has a slightly different color and solubility compared to the previous one. Is this normal?
A2: Minor variations in color and solubility can occur and may not necessarily indicate a problem with the extract's bioactivity. These physical differences are often due to variations in minor plant pigments or residual chlorophyll. However, it is crucial to verify the new batch's performance. We recommend running a quality control check, such as HPLC, to compare the chemical fingerprint with previous batches and performing a bioassay to confirm its potency.
Q3: How can we standardize our experiments to account for batch-to-batch variability?
A3: Standardization is key to reproducible research. We recommend the following:
-
Chemical Fingerprinting: Use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to compare the chemical profiles of different batches. Focus on quantifying the main bioactive compounds, if known.
-
Bioassay Normalization: Always test new batches in a validated, quantitative bioassay to measure their biological activity. Results can then be normalized based on the activity of a reference standard or a well-characterized previous batch.
-
Internal Controls: Include positive and negative controls in all your experiments to ensure the assay itself is performing as expected.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Reduced Potency in a New Batch
If a new batch of this compound shows lower than expected activity in your bioassay, consider the potential causes and solutions outlined in the decision tree below.
Caption: Troubleshooting workflow for reduced extract potency.
Issue 2: Unexpected Cytotoxicity
If you observe unexpected cell death or signs of stress, follow this workflow.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation: Batch Comparison
The following tables summarize example quality control data for three different batches of this compound extract.
Table 1: HPLC Analysis of Primary Bioactive Compounds
| Batch ID | Compound A (mg/g) | Compound B (mg/g) | Total Bioactives (mg/g) |
| CIR-24A | 15.2 | 31.5 | 46.7 |
| CIR-24B | 14.8 | 30.9 | 45.7 |
| CIR-25A | 16.1 | 33.0 | 49.1 |
Table 2: Bioassay Potency (AMPK Activation Assay)
| Batch ID | EC50 (µg/mL) | Max Activation (Fold Change) |
| CIR-24A | 12.5 | 3.1 |
| CIR-24B | 13.1 | 3.0 |
| CIR-25A | 11.8 | 3.3 |
Experimental Protocols
Protocol 1: HPLC Fingerprinting of this compound Extract
This protocol provides a method for generating a chemical fingerprint and quantifying key bioactive markers.
-
Standard Preparation: Prepare stock solutions of reference standards (e.g., Compound A, Compound B) in methanol (B129727) at 1 mg/mL. Create a dilution series (e.g., 1, 5, 10, 25, 50 µg/mL) for the calibration curve.
-
Sample Preparation: Accurately weigh 10 mg of this compound extract and dissolve it in 10 mL of methanol. Vortex thoroughly and sonicate for 10 minutes. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for the reference compounds in both the standards and the samples. Calculate the concentration in the extract using the calibration curve. Compare the full chromatogram profile between batches.
Protocol 2: Cell-Based AMPK Activation Bioassay
This protocol measures the biological activity of this compound by quantifying the phosphorylation of AMP-activated protein kinase (AMPK).
-
Cell Culture: Plate a suitable cell line (e.g., C2C12 myotubes) in a 96-well plate and allow them to differentiate or reach 80-90% confluency.
-
Sample Preparation: Prepare a 10 mg/mL stock solution of this compound extract in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound extract. Include a vehicle control (DMSO) and a positive control (e.g., AICAR). Incubate for the desired time (e.g., 1 hour).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the levels of phosphorylated AMPK (p-AMPK) and total AMPK using a suitable method, such as a sandwich ELISA kit or Western blotting.
-
Data Analysis: Normalize the p-AMPK signal to the total AMPK signal. Plot the fold change in p-AMPK/AMPK ratio relative to the vehicle control against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.
Signaling Pathway and Experimental Workflow
Circulin Production Technical Support Center
Welcome to the technical support center for Circulin production. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the scaling up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound production?
Scaling up the production of recombinant proteins like this compound often presents several challenges. The most frequently encountered issues include low protein yield, formation of insoluble aggregates known as inclusion bodies, difficulties in achieving high purity during purification, loss of biological activity, and ensuring batch-to-batch reproducibility.[1][2] Factors such as the choice of expression system, culture conditions, and purification strategies can significantly impact the success of scaling up production.[1]
Q2: How can I improve the yield of soluble this compound?
Improving the yield of soluble this compound can be approached by optimizing several factors. These include lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), and choosing a host strain that is better suited for your protein.[3][4] Additionally, using a different expression vector with a weaker promoter or a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), can also increase the amount of soluble protein.[4][5] Optimizing the composition of the culture media can also play a crucial role.[1]
Q3: What are the signs of this compound aggregation?
This compound aggregation can manifest in several ways. The most obvious sign is the formation of visible precipitates or a cloudy appearance in the protein solution, especially after purification and concentration.[6] During purification, you might observe that a significant portion of the protein is found in the insoluble fraction after cell lysis, indicating the formation of inclusion bodies.[1] Analytical techniques like size-exclusion chromatography and dynamic light scattering can also be used to detect the presence of soluble aggregates, which are not visible to the naked eye.[7]
Q4: What is the best way to store purified this compound?
Proper storage is crucial to maintain the stability and activity of purified this compound. For short-term storage (a few days), keeping the protein at 4°C is often sufficient. For long-term storage, it is generally recommended to store the protein at -80°C.[7] To prevent aggregation during freeze-thaw cycles, it is advisable to add cryoprotectants like glycerol (B35011) to the storage buffer and to aliquot the protein into single-use volumes.[1][8] The optimal storage buffer composition, including pH and salt concentration, should be determined for this compound to ensure maximum stability.[8]
Q5: My purified this compound shows low biological activity. What could be the reason?
Low biological activity can stem from several factors. Improper protein folding is a common cause, which can occur during expression or refolding from inclusion bodies.[1] The purification process itself, if harsh, can lead to denaturation. It's also possible that necessary post-translational modifications are absent, especially if using a bacterial expression system for a protein of eukaryotic origin.[1] Verifying the protein's structure and ensuring that the purification and storage conditions are not compromising its integrity are important steps in troubleshooting low activity.[1]
Troubleshooting Guides
Problem: Low Yield of this compound
Q1: My this compound expression is very low or undetectable. What should I check first?
If you are observing low or no expression of this compound, a systematic approach to troubleshooting is recommended. Start by verifying the integrity of your expression vector through DNA sequencing to ensure the gene is in the correct reading frame and there are no mutations.[9] Codon usage can also be a factor; if your this compound gene contains codons that are rare for the expression host (e.g., E. coli), this can hinder translation.[3][10] In such cases, codon optimization of the gene is recommended.[4] Also, ensure that your induction conditions (inducer concentration, induction time, and temperature) are optimized.[11]
Q2: I have decent expression, but the final purified yield is low. Where could I be losing my protein?
Significant protein loss can occur at various stages of purification. Inefficient cell lysis may leave a substantial amount of protein trapped in intact cells.[4] During affinity chromatography, suboptimal binding conditions (e.g., incorrect pH or ionic strength) can lead to poor capture of the target protein.[4] Conversely, harsh elution conditions can cause the protein to remain on the column or elute in an aggregated state. Protein degradation by proteases is another common issue; using protease inhibitor cocktails and keeping the sample at low temperatures throughout the purification process can mitigate this.[3][8]
Problem: this compound Aggregation and Insolubility
Q1: My this compound is forming inclusion bodies. How can I increase the soluble fraction?
The formation of inclusion bodies is a common issue when overexpressing recombinant proteins.[1] To increase the soluble fraction of this compound, you can try several strategies. Lowering the expression temperature (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[3][10] Reducing the inducer concentration can have a similar effect.[4] Using a host strain that promotes disulfide bond formation (if this compound has them) or co-expressing molecular chaperones can also enhance solubility.[10] Another approach is to use a solubility-enhancing fusion tag.[5]
Q2: this compound precipitates during purification or concentration. What can I do to prevent this?
Protein precipitation during purification or concentration is often due to suboptimal buffer conditions or high protein concentration.[8] To address this, you can screen for optimal buffer conditions, varying the pH and ionic strength. Adding stabilizing excipients such as glycerol, arginine, or non-denaturing detergents to the buffer can also prevent aggregation.[5][8] When concentrating the protein, it's important to do so gently and to avoid over-concentration.[8] If the protein has a His-tag, leached nickel ions from the affinity column can sometimes promote aggregation, which can be prevented by adding a chelating agent like EDTA to the elution buffer.[6]
Problem: Issues in this compound Purification
Q1: this compound is not binding to the affinity column. What are the possible causes?
Several factors could prevent this compound from binding to an affinity column. If using a tagged protein (e.g., His-tag), ensure the tag is accessible and not buried within the folded protein. The binding buffer conditions are critical; for His-tags, the pH should typically be around 8.0, and the presence of certain additives can interfere with binding.[4] Also, verify that the affinity resin has not been exhausted and is properly equilibrated. In some cases, the protein may not be expressed with the tag intact, which can be checked by Western blot analysis using an anti-tag antibody.
Q2: I see many contaminating bands after affinity purification. How can I improve purity?
If you observe significant contamination after the initial affinity purification step, further purification steps are necessary.[12] A multi-step purification strategy often yields the best results.[1] Ion-exchange chromatography can be used to separate proteins based on charge, while size-exclusion chromatography separates them based on size.[10] Hydrophobic interaction chromatography is another option.[13] Optimizing the wash steps during affinity chromatography by increasing the stringency (e.g., adding a low concentration of imidazole (B134444) for His-tag purification) can also help remove non-specifically bound proteins.
Data Presentation
Table 1: Effect of Expression Conditions on this compound Solubility
| Condition | Temperature (°C) | Inducer (IPTG) Conc. (mM) | Soluble this compound Yield (mg/L) | Insoluble this compound (% of total) |
| A | 37 | 1.0 | 15 | 85 |
| B | 30 | 1.0 | 30 | 70 |
| C | 25 | 0.5 | 60 | 40 |
| D | 18 | 0.1 | 100 | 15 |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize this compound Solubility
This protocol outlines a method for systematically testing different expression conditions to maximize the yield of soluble this compound.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the expression host harboring the this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Expression Cultures: The next day, inoculate 4 flasks, each containing 100 mL of fresh LB medium with antibiotic, with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce the cultures according to the conditions outlined in Table 1. For example, for condition D, move the flask to an 18°C shaker and add IPTG to a final concentration of 0.1 mM.
-
Harvesting: After the induction period (e.g., 4 hours for 37°C, overnight for 18°C), harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis and Analysis: Resuspend the cell pellets in lysis buffer and lyse the cells. Separate the soluble and insoluble fractions by centrifugation. Analyze the amount of this compound in each fraction by SDS-PAGE.
Protocol 2: SDS-PAGE and Western Blot for this compound Expression Analysis
This protocol describes the analysis of this compound expression levels in total cell lysates, as well as in soluble and insoluble fractions.
-
Sample Preparation: Take aliquots of the cell culture before and after induction. For the analysis of soluble and insoluble fractions, use the supernatant and pellet obtained after cell lysis and centrifugation. Mix the samples with SDS-PAGE loading buffer.
-
Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Coomassie Staining: To visualize total protein, stain the gel with Coomassie Brilliant Blue. A band corresponding to the molecular weight of this compound should be visible in the induced samples.
-
Western Blotting: For more specific detection, transfer the proteins from an unstained gel to a PVDF membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for this compound or its affinity tag. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Circulin Impurities
Welcome to the technical support center for the analysis of Circulin and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the analytical methods used for impurity detection and quantification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
Impurities in this compound, a cyclic polypeptide, can originate from various stages of its lifecycle, including manufacturing, purification, and storage.[1] The primary sources include:
-
Manufacturing-Related Impurities: These arise during the synthesis process. Common examples are incomplete or side reactions leading to deletion or insertion of amino acid sequences.[1] Residual chemicals, such as solvents or reagents used in production, can also remain in the final product.[1]
-
Degradation Products: this compound can degrade over time when exposed to environmental factors like light, heat, or suboptimal pH levels.[1] This degradation can lead to chemical modifications such as oxidation or deamidation.[1]
Q2: Which analytical techniques are most suitable for detecting this compound impurities?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the primary and most powerful technique for separating, identifying, and quantifying this compound and its impurities.[2] Capillary Electrophoresis (CE) is another valuable orthogonal technique that provides complementary separation based on the charge-to-size ratio of the molecules.[3][4]
Q3: How can I differentiate between impurities related to my this compound sample and system contaminants?
To determine the origin of unexpected peaks in your chromatogram, a blank injection is a simple and effective diagnostic tool. Prepare a sample containing only the mobile phase or the solvent used to dissolve your this compound standard and run it using the same analytical method. If the unexpected peaks are present in the blank run, they are likely due to contamination from the solvent, mobile phase, or carryover from a previous injection. If the blank is clean, the peaks are almost certainly related to your this compound sample.
Q4: What are the regulatory guidelines for acceptable levels of impurities in polypeptide drugs like this compound?
Regulatory bodies like the FDA and EMA have specific guidelines for impurities in pharmaceutical products. While specific thresholds for this compound are not publicly defined, general guidance from the International Council for Harmonisation (ICH) can be applied. For peptide drug products, impurities should be identified, and acceptance criteria should be justified based on data from preclinical and clinical studies, manufacturing consistency, and stability studies.[5][6] The FDA suggests that for generic peptide drugs, no new peptide-related impurity should be present at a level greater than 0.5%.[7]
Troubleshooting Guides
HPLC-MS Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Reduce Sample Load: Decrease the injection volume or the sample concentration.- Adjust Mobile Phase pH: Modify the pH to alter the ionization state of this compound and its impurities, which can improve peak shape.- Change Column Chemistry: If the issue persists, consider a column with a different stationary phase (e.g., C8 instead of C18). |
| Split Peaks | - Sample solvent incompatibility.- Clogged column inlet frit.- Column void. | - Ensure Sample Solubility: Dissolve the sample in a solvent that is compatible with the initial mobile phase.- Filter Samples: Use a 0.22 µm filter to remove particulates before injection.- Flush or Replace Column: If the problem continues, try back-flushing the column. If a void is suspected, the column may need to be replaced. |
| Poor Resolution between this compound and Impurities | - Suboptimal mobile phase composition.- Gradient is too steep. | - Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile) concentration. Even small changes can significantly impact separation.- Shallow Gradient: Employ a shallower gradient (e.g., a smaller % increase of organic solvent per minute) to improve the separation of closely eluting peaks. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues. | - Prepare Fresh Mobile Phase: Ensure mobile phase components are accurately measured and well-mixed. Degas the mobile phase before use.- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.- Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
Capillary Electrophoresis (CE) Analysis
| Issue | Possible Causes | Troubleshooting Steps |
| No Peaks Observed | - No sample injection.- Clogged or broken capillary.- Incorrect detector settings.- Power supply off. | - Verify Injection: Observe the sample vial to ensure the sample is being introduced into the capillary.- Inspect Capillary: Check for blockages or breaks. If necessary, replace the capillary.- Check Detector and Power: Ensure the detector is on, the correct wavelength is set, and the high-voltage power supply is active. |
| Shifting Migration Times | - Inconsistent buffer composition.- Capillary surface not properly conditioned.- Temperature instability. | - Replenish Buffers: Use fresh, filtered buffer for each run to avoid changes in composition due to electrolysis or evaporation.- Implement a Rigorous Rinsing Routine: Condition the capillary with a consistent rinsing protocol before each analysis to ensure a stable electroosmotic flow.- Control Temperature: Use a temperature-controlled system for the capillary cartridge to maintain stable and reproducible migration times. |
| Noisy Baseline | - Air bubbles in the capillary or detector.- Contaminated buffer or capillary.- Unstable power supply. | - Degas Buffers: Thoroughly degas all buffers before use.- Flush System: Flush the capillary with a cleaning solution (e.g., 0.1 M NaOH), followed by water and fresh buffer.- Check Connections: Ensure all electrical connections are secure. |
| Poor Resolution | - Inappropriate buffer pH or concentration.- Sample overload. | - Optimize Buffer: Adjust the pH and ionic strength of the buffer to maximize differences in the electrophoretic mobilities of this compound and its impurities.- Reduce Sample Concentration: Inject a more dilute sample to prevent band broadening. |
Experimental Protocols
Protocol 1: HPLC-MS/MS for Impurity Profiling of this compound
This protocol is based on methods developed for the analysis of Polymyxin B, a structurally similar cyclic polypeptide antibiotic, and is adapted for this compound analysis.
1. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- UV Detection: 215 nm.
3. Mass Spectrometry Conditions:
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Range: m/z 100-2000 for full scan analysis.
- MS/MS: For structural elucidation, perform data-dependent MS/MS on the most abundant ions detected in the full scan.
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 300°C.
Protocol 2: Capillary Zone Electrophoresis (CZE) for this compound Purity Analysis
1. Sample Preparation:
- Dissolve the this compound sample in the background electrolyte (BGE) or deionized water to a concentration of 0.5 mg/mL.
- Centrifuge the sample to remove any insoluble material.
2. CZE System and Conditions:
- Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 50 cm total length).
- Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.
- Voltage: 20 kV.
- Temperature: 25°C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV detection at 200 nm.
3. Capillary Conditioning (for a new capillary):
- Flush with 1 M NaOH for 20 minutes.
- Flush with deionized water for 20 minutes.
- Flush with the BGE for 30 minutes before the first injection.
- Between runs, flush with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
Quantitative Data Summary
The following table provides a representative framework for the acceptance criteria for impurities in this compound, based on general guidelines from regulatory agencies for peptide-based drugs. Specific limits must be established based on the safety and efficacy data for the specific product.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Specified Identified Impurity | ≥ 0.1% | ≥ 0.5% | > 1.0% |
| Specified Unidentified Impurity | ≥ 0.1% | ≥ 0.5% | > 1.0% |
| Unspecified Impurity | ≥ 0.1% | - | - |
| Total Impurities | - | - | ≤ 2.0% |
Note: Thresholds are expressed as a percentage of the active pharmaceutical ingredient (API). Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified.
Visualized Workflows
Caption: Workflow for HPLC-MS/MS analysis of this compound impurities.
Caption: Workflow for Capillary Zone Electrophoresis of this compound.
References
- 1. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Spectra of Circulin A and B
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of Circulin A and this compound B, supported by experimental data and detailed methodologies.
This compound A and this compound B are cyclic antimicrobial peptides (AMPs) that have garnered significant interest for their potent activity against a range of microbial pathogens. While structurally similar, subtle differences in their amino acid composition lead to distinct variations in their antimicrobial spectra. This guide elucidates these differences through a comprehensive review of their minimum inhibitory concentrations (MICs) against various microorganisms and outlines the standard experimental protocols used to determine their efficacy.
Data Presentation: Antimicrobial Spectrum of this compound A and B
The antimicrobial activities of this compound A and this compound B have been quantified using minimum inhibitory concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the known MIC values for this compound A and this compound B against representative Gram-positive and Gram-negative bacteria.
| Microorganism | Gram Stain | This compound A (µM) | This compound B (µM) |
| Staphylococcus aureus | Positive | ~0.2 | Moderately Active |
| Escherichia coli | Negative | Ineffective | 0.41 |
Note: "Moderately Active" indicates that while some inhibitory effect is observed, the specific MIC value is not consistently reported as highly potent. "Ineffective" indicates a lack of significant antimicrobial activity at tested concentrations.
As the data indicates, this compound A demonstrates high potency specifically against the Gram-positive bacterium Staphylococcus aureus.[1] In contrast, this compound B exhibits a broader spectrum of activity, with notable potency against the Gram-negative bacterium Escherichia coli, while showing only moderate activity against S. aureus.[1] This difference in spectrum is a critical consideration for the targeted development of these peptides as therapeutic agents.
Experimental Protocols
The determination of the antimicrobial spectrum for this compound A and B relies on standardized laboratory procedures designed to assess the in vitro efficacy of antimicrobial agents. The most common method employed is the broth microdilution assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
- Microorganisms: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used for bacteria.
- Antimicrobial Peptides: Stock solutions of this compound A and this compound B of known concentrations.
- Equipment: Sterile 96-well microtiter plates, pipettes, incubators, and a spectrophotometer or microplate reader.
2. Inoculum Preparation:
- A few colonies of the test microorganism are inoculated into a sterile broth and incubated until the culture reaches a logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.
- The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Serial Dilution of Peptides:
- Serial twofold dilutions of this compound A and this compound B are prepared in the appropriate broth within the wells of the 96-well plate. This creates a gradient of peptide concentrations.
4. Inoculation and Incubation:
- The standardized bacterial inoculum is added to each well containing the serially diluted peptides.
- Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only).
- The plate is incubated at a temperature suitable for the growth of the test microorganism (typically 37°C for common bacteria) for 18-24 hours.
5. Determination of MIC:
- After incubation, the plate is examined for visible turbidity.
- The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Mandatory Visualization
To facilitate a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Membrane Disruption
Caption: Proposed mechanism of action for this compound peptides on bacterial membranes.
References
Circulin vs. Other Cyclotides: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cyclotide circulin against other well-characterized cyclotides. This analysis is supported by available experimental data to inform research and development decisions.
Cyclotides are a fascinating class of plant-derived peptides characterized by their unique head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design and agricultural applications. Among the diverse family of cyclotides, circulins have garnered significant interest for their wide range of biological activities. This guide provides a comparative analysis of this compound's performance against other notable cyclotides, namely kalata B1, kalata B2, and cycloviolacin O2.
Performance Comparison: Antimicrobial, Insecticidal, and Cytotoxic Activities
The biological activities of cyclotides are a key area of investigation. The following tables summarize the available quantitative data for this compound and its counterparts.
Antimicrobial Activity
Cyclotides exhibit varying degrees of antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, with lower values indicating higher potency.
| Cyclotide | Target Organism | MIC (µM) | Reference |
| This compound A | Staphylococcus aureus | 0.2 | [1] |
| Gram-negative bacteria | Inactive | [1] | |
| This compound B | Gram-positive bacteria | 0.4 - 25 | [1] |
| Gram-negative bacteria | 0.4 - 25 | [1] | |
| Kalata B1 | Staphylococcus aureus | 0.2 | [1] |
| Gram-negative bacteria | Inactive | [1] | |
| Cycloviolacin O2 | Acinetobacter baumannii | 4.2 | [2] |
| Bacillus subtilis | 2.1 | [2] |
Insecticidal Activity
| Cyclotide | Target Organism | LC50 | Reference |
| This compound A & B | Lepidopteran larvae | Data not available | |
| Kalata B1 | Helicoverpa punctigera larvae | 50% mortality at 0.8 µmol/g of diet | [4] |
| Kalata B2 | Helicoverpa armigera larvae | Potent inhibitory effect on growth and development | [5] |
| Parigidin-br1 | Diatraea saccharalis larvae | 60% mortality at 1 µM in diet | [2] |
Cytotoxic Activity
The cytotoxic effects of cyclotides against cancer cell lines are a significant area of research for potential therapeutic applications. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting cell growth.
| Cyclotide | Cell Line | IC50 (µM) | Reference |
| This compound A & B | Various | Reduced cytotoxicity noted | [6] |
| Kalata B1 | U-937 GTB (human lymphoma) | ~3.5 | [7] |
| Cycloviolacin O2 | A549 (human non-small cell lung cancer) | 0.149 | [2] |
| T24 (human bladder cancer) | 0.724 (for a similar cyclotide, viba 11) | [2] | |
| 4T1 (mouse breast cancer) | 0.162 | [2] | |
| 7402 (human hepatocellular carcinoma) | 1.332 | [2] | |
| MCF-7 (human breast cancer) | 3.17 | [7] | |
| MCF-7/ADR (doxorubicin-resistant breast cancer) | 3.27 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the biological activities of cyclotides.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Cyclotides: The cyclotide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted cyclotide is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the cyclotide that completely inhibits visible bacterial growth.
Insecticidal Bioassay (Diet Incorporation Method)
This assay assesses the effect of a substance on insect larvae when incorporated into their diet.
-
Preparation of Artificial Diet: A standard artificial diet for the target insect species is prepared.
-
Incorporation of Cyclotide: The cyclotide is dissolved in a suitable solvent and mixed into the diet at various concentrations. A control diet without the cyclotide is also prepared.
-
Larval Exposure: Neonate larvae are placed individually in containers with a portion of the prepared diet.
-
Incubation: The larvae are reared under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Data Collection: Mortality, larval weight, and developmental stage are recorded at regular intervals. The LC50 is calculated from the mortality data after a specified period.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the cyclotide. Control wells with untreated cells are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing Cyclotide Biosynthesis
The biosynthesis of cyclotides is a complex multi-step process that occurs within the plant cell. The following diagram illustrates the key stages of this pathway.
Caption: Generalized workflow of cyclotide biosynthesis.
Mechanism of Action: A Common Thread
A unifying characteristic of many cyclotides is their ability to interact with and disrupt cell membranes. This membrane-disrupting activity is believed to be the primary mechanism underlying their diverse biological effects, including antimicrobial, insecticidal, and cytotoxic activities. The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic patches on their surface, facilitates their insertion into and perturbation of the lipid bilayer of cell membranes. This can lead to pore formation, leakage of cellular contents, and ultimately, cell death.
The following diagram illustrates the proposed mechanism of cyclotide-induced membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Structural Characterization of Novel Cyclotide with Activity against an Insect Pest of Sugar Cane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. magnascientiapub.com [magnascientiapub.com]
- 5. [PDF] Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae) | Semantic Scholar [semanticscholar.org]
- 6. environmentandecology.com [environmentandecology.com]
- 7. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
From Benchtop to Bedside: A Comparative Guide to the Anti-HIV Activity of Circulin A and Enfuvirtide
A tale of two peptides: one, a promising natural cyclotide with potent in-vitro anti-HIV activity, and the other, a clinically approved synthetic peptide that has been a stalwart in salvage antiretroviral therapy. This guide provides a comprehensive comparison of Circulin A, a potential future therapeutic, against the established efficacy of Enfuvirtide (B549319). While this compound A's journey is currently confined to the laboratory, this document aims to contextualize its potential by juxtaposing its in-vitro performance with the real-world in-vivo data of Enfuvirtide, offering researchers, scientists, and drug development professionals a clear perspective on the challenges and opportunities in translating a promising compound from the benchtop to the bedside.
This comparison will delve into the available data on the anti-HIV activity of both compounds, their mechanisms of action, and the experimental methodologies used to evaluate them. It is important to note that a direct in-vivo comparison is not yet possible due to the lack of published animal or human studies for this compound A's anti-HIV activity.
Quantitative Comparison of Anti-HIV Activity
The following tables summarize the key quantitative data for this compound A (in vitro) and Enfuvirtide (in vivo). This side-by-side view highlights the different stages of development and the types of data available for each.
Table 1: In Vitro Anti-HIV Activity of this compound A
| Parameter | Value | Cell Line | Virus Strain | Assay Method | Reference |
| EC50 (50% Effective Concentration) | ~70 nM | CEM-SS | HIV-1 | XTT Assay | [1] |
| IC50 (50% Inhibitory Concentration) | ~520 nM | CEM-SS | HIV-1 | Not Specified | [1] |
| CC50 (50% Cytotoxic Concentration) | >225 µM | Various cell lines | - | XTT/MTT Assay | [2] |
| Selectivity Index (SI = CC50/EC50) | >3214 | - | - | Calculated | [1][2] |
Table 2: In Vivo Anti-HIV Activity of Enfuvirtide
| Parameter | Value | Population/Model | Study Type | Key Findings | Reference(s) |
| Dosage (Adults) | 90 mg twice daily, subcutaneous | Treatment-experienced adults with HIV-1 | Clinical Trials (TORO 1 & 2) | - | [3][4][5][6][7] |
| Viral Load Reduction (Clinical) | Mean decrease of 1.4 to 1.7 log10 copies/mL at 24 weeks | Treatment-experienced adults with HIV-1 | Clinical Trials (TORO 1 & 2) | Significantly greater reduction compared to optimized background regimen alone. | [8] |
| CD4+ T-Cell Count Increase (Clinical) | Mean increase of 76 to 84.9 cells/µL at 24-48 weeks | Treatment-experienced adults with HIV-1 | Clinical Trials | Significant immunological benefit. | [8] |
| Preclinical Efficacy (Humanized Mice) | Suppression of HIV-1 replication | Humanized mouse models (e.g., BLT mice) | Preclinical studies | Demonstrates in vivo activity prior to human trials. | [9][10][11][12][13] |
| Toxicity (Clinical) | Most common: injection-site reactions. Low potential for systemic toxicities. | Treatment-experienced adults with HIV-1 | Clinical Trials | Generally well-tolerated. | [14][15] |
Mechanisms of Action: Targeting Viral Entry
Both this compound A and Enfuvirtide are believed to inhibit HIV-1 entry into host cells, albeit through different proposed mechanisms.
This compound A: As a cyclotide, this compound A's anti-HIV activity is thought to stem from its interaction with the host cell membrane. It is hypothesized that this compound A binds to and disrupts the lipid bilayer, thereby interfering with the fusion of the viral and cellular membranes, a critical step for viral entry.
Enfuvirtide: Enfuvirtide is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. It works by binding to another region of gp41, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This effectively blocks the virus from entering the CD4+ T-cell.
Below are diagrams illustrating the proposed signaling pathways and mechanisms of action for both compounds.
References
- 1. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Enfuvirtide: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enfuvirtide | Johns Hopkins HIV Guide [hopkinsguides.com]
- 6. Enfuvirtide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II clinical study of the long-term safety and antiviral activity of enfuvirtide-based antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An advanced BLT-humanized mouse model for extended HIV-1 cure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized Mice for Studies of HIV-1 Persistence and Elimination [mdpi.com]
- 11. Humanized mouse models to study pathophysiology and treatment of HIV infection. - Research - Institut Pasteur [research.pasteur.fr]
- 12. Humanized Mouse Models for Preclinical Evaluation of HIV Cure Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Humanized Mouse Model of HIV Infection [massgeneral.org]
- 14. Enfuvirtide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Peptide inhibitors of virus-cell fusion: enfuvirtide as a case study in clinical discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Circulin and Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of circulin, a member of the cyclotide family of antimicrobial peptides (AMPs), with other well-characterized AMPs, namely defensins and cathelicidins. The information presented herein is intended to assist researchers in evaluating the potential of these peptides as therapeutic agents. This document summarizes key performance metrics, details experimental methodologies for crucial assays, and visualizes the mechanisms of action and experimental workflows.
Introduction to Antimicrobial Peptides
Antimicrobial peptides are a diverse group of naturally occurring molecules that serve as a first line of defense against a wide range of pathogens, including bacteria, fungi, and viruses. Their unique mechanisms of action, often involving disruption of microbial cell membranes, make them promising candidates for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This guide focuses on a comparative evaluation of this compound, human defensins (HNP-1 and HBD-2), and the human cathelicidin (B612621) LL-37.
Circulins: Circulins A and B are cyclotides, a family of plant-derived peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds. This unique structure confers exceptional stability to chemical, thermal, and enzymatic degradation.
Defensins: Defensins are a large family of cationic, cysteine-rich peptides found in vertebrates, invertebrates, and plants. They are classified into alpha, beta, and theta defensins based on their disulfide bridging pattern. This guide focuses on human α-defensin 1 (HNP-1) and human β-defensin 2 (HBD-2).
Cathelicidins: Cathelicidins are a family of AMPs found in the granules of neutrophils and other immune cells. In humans, the only cathelicidin is hCAP18, from which the active peptide LL-37 is cleaved. LL-37 is an amphipathic, alpha-helical peptide with broad-spectrum antimicrobial activity.
Performance Comparison
The following tables summarize the available quantitative data for the antimicrobial, hemolytic, and cytotoxic activities of this compound, defensins, and cathelicidin LL-37.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| This compound A | Staphylococcus aureus | ~0.2[1] |
| Escherichia coli | >100[1] | |
| Pseudomonas aeruginosa | Ineffective[1] | |
| This compound B | Staphylococcus aureus | Moderately active[1] |
| Escherichia coli | 0.41[1] | |
| Pseudomonas aeruginosa | Not Available | |
| HNP-1 (α-defensin) | Staphylococcus aureus | 4 mg/L (~1.1 µM)[2][3] |
| Escherichia coli | 12 mg/L (~3.4 µM)[2][3] | |
| Pseudomonas aeruginosa | >32 mg/L (>9.3 µM)[3] | |
| HBD-2 (β-defensin) | Staphylococcus aureus | Not effective[1] |
| Escherichia coli | Potent activity[4] | |
| Pseudomonas aeruginosa | EC50 of 2.5 µg/ml (~0.6 µM)[5] | |
| LL-37 (cathelicidin) | Staphylococcus aureus | 0.62 µM[6] |
| Escherichia coli | <10 µg/ml (~2.2 µM)[7] | |
| Pseudomonas aeruginosa | <10 µg/ml (~2.2 µM)[7] |
Table 1: Antimicrobial Activity of Selected AMPs. MIC values represent the lowest concentration of the peptide that inhibits the visible growth of the microorganism.
| Peptide | Cell Type | Hemolytic Activity (HC50) (µM) | Cytotoxicity (IC50) (µM) |
| This compound A & B | Human Red Blood Cells | ~400 (LD50)[1] | Not Available |
| HNP-1 (α-defensin) | Human Red Blood Cells | >100[8] | Not Available |
| HBD-2 (β-defensin) | Human Red Blood Cells | No hemolytic activity reported[8] | ≥50 µM against various tumor cell lines[9] |
| LL-37 (cathelicidin) | Human Red Blood Cells | ~150[10] | 10.17 µM (PANC1), 11.52 µM (MIA PaCa-2)[11] |
Table 2: Hemolytic and Cytotoxic Activity of Selected AMPs. HC50 is the concentration causing 50% hemolysis of red blood cells. IC50 is the concentration causing 50% inhibition of viability in mammalian cells.
Mechanisms of Action
The primary mechanism of action for many AMPs involves the disruption of the microbial cell membrane. However, the specific interactions and downstream effects can vary.
Circulins: The antimicrobial activity of circulins is believed to be initiated by electrostatic interactions with the microbial cell surface, leading to membrane permeabilization.[1] Their cyclic and knotted structure likely plays a crucial role in their interaction with and disruption of the bacterial membrane. The proposed mechanism involves the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects.
Defensins: Defensins exert their antimicrobial effects through various mechanisms, including direct membrane permeabilization and the inhibition of intracellular processes. HNP-1 can interact with bacterial cell wall components like peptidoglycan and teichoic acid in Gram-positive bacteria.[12] HBD-2 interacts with lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] These interactions lead to membrane disruption and can also trigger intracellular signaling cascades that contribute to bacterial cell death.[13]
References
- 1. pnas.org [pnas.org]
- 2. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short and Robust Anti-infective Lipopeptides Engineered Based on the Minimal Antimicrobial Peptide KR12 of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclotides as natural anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Nucleation of a key beta-turn promotes cyclotide oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
Cross-Resistance Between Circulin and Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between Circulin, a member of the cyclotide family of antimicrobial peptides, and conventional antibiotics. Due to a lack of direct experimental studies on this compound cross-resistance, this guide draws upon the known mechanisms of action of cyclotides and established principles of antibiotic resistance to provide a scientifically grounded perspective. All quantitative data presented is illustrative and intended to guide future experimental design.
Introduction to this compound and Cross-Resistance
This compound is a cyclotide, a class of macrocyclic peptides produced by plants, with the producing organism resembling Bacillus circulans.[1][2][3][4][5] Like other cyclotides, this compound's structure is characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, which confers significant stability.[1] While the precise mechanism of action for this compound is not fully elucidated, cyclotides generally exert their antimicrobial effects by disrupting bacterial cell membranes.[3][4][6] This is primarily achieved through binding to phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683) in the bacterial membrane, leading to membrane permeabilization and cell death.[6]
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other, often structurally or mechanistically related, antibiotics.[7][8][9] This can occur through shared mechanisms of action or the development of broad-spectrum resistance mechanisms, such as the upregulation of efflux pumps.[7] Understanding the potential for cross-resistance between a novel agent like this compound and existing conventional antibiotics is crucial for its development as a therapeutic.
Potential Mechanisms of Cross-Resistance
Given that this compound's likely target is the bacterial membrane, any pre-existing or developed resistance mechanisms that alter the membrane composition or integrity could potentially confer cross-resistance to conventional antibiotics that also interact with or traverse the cell envelope.
Potential Signaling Pathways for Resistance Development
Caption: Putative signaling pathways leading to cross-resistance involving this compound.
Comparative Data (Hypothetical)
As no direct comparative studies on this compound cross-resistance are available, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data. This data illustrates how cross-resistance might manifest between this compound and conventional antibiotics in a resistant bacterial strain. The hypothetical scenario assumes the development of resistance in E. coli through a mechanism that alters the cell membrane.
| Antibiotic Class | Antibiotic | E. coli (Wild-Type) MIC (µg/mL) | E. coli (Hypothetical Resistant Mutant) MIC (µg/mL) | Fold Increase in MIC | Potential for Cross-Resistance |
| Cyclotide | This compound | 2 | 32 | 16 | Primary Resistance |
| Polymyxin | Polymyxin B | 1 | 16 | 16 | High |
| Beta-Lactam | Ampicillin | 4 | 4 | 1 | Low |
| Aminoglycoside | Gentamicin | 1 | 2 | 2 | Low to Moderate |
| Quinolone | Ciprofloxacin | 0.06 | 0.12 | 2 | Low to Moderate |
Note: This table is for illustrative purposes only. Actual experimental data is required to confirm these relationships.
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and conventional antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Generation of this compound-Resistant Mutants
Developing resistant strains is a prerequisite for studying cross-resistance.
Protocol:
-
Serial Passage: Culture a wild-type bacterial strain in the presence of sub-inhibitory concentrations of this compound.
-
Increasing Concentration: With each subsequent passage (every 24 hours), transfer an aliquot of the culture to a medium with a gradually increasing concentration of this compound.
-
Isolation of Resistant Mutants: After several passages, plate the culture onto agar (B569324) containing a high concentration of this compound to select for resistant colonies.
-
Confirmation of Resistance: Confirm the resistance of the isolated mutants by re-determining the MIC of this compound.
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can be adapted to evaluate cross-resistance by observing the growth of a resistant strain in the presence of a second antibiotic.
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of two antibiotics. Dilute Antibiotic A (e.g., this compound) horizontally and Antibiotic B (a conventional antibiotic) vertically.
-
Inoculation: Inoculate the plate with a standardized suspension of the this compound-resistant mutant.
-
Incubation and Reading: Incubate as for a standard MIC assay. The results can be used to calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, indifferent, or antagonistic. For cross-resistance, a lack of inhibition by the conventional antibiotic in the resistant strain would be indicative.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for investigating cross-resistance between this compound and conventional antibiotics.
Conclusion and Future Directions
The potential for cross-resistance between this compound and conventional antibiotics remains a critical area for investigation. Based on the membrane-disrupting mechanism of action of cyclotides, it is plausible that resistance mechanisms involving alterations to the bacterial cell envelope could lead to cross-resistance with other membrane-active agents, such as polymyxins. However, cross-resistance with antibiotics targeting intracellular processes (e.g., protein or DNA synthesis) is likely to be less common, unless a broad-spectrum resistance mechanism like an efflux pump is involved.
Future research should focus on generating this compound-resistant mutants and performing comprehensive susceptibility testing with a wide range of conventional antibiotics. Such studies are essential to understand the full therapeutic potential and limitations of this compound and to guide its development as a novel antimicrobial agent in an era of increasing antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance is futile: targeting multidrug-resistant bacteria with de novo Cys-rich cyclic polypeptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00015J [pubs.rsc.org]
- 6. Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Circulins from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural characteristics of Circulins, a class of cyclotides, isolated from various plant sources. The information presented is supported by experimental data to aid in research and development of peptide-based therapeutics.
Introduction to Circulins
Circulins are a group of macrocyclic peptides, belonging to the cyclotide family, which are characterized by their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds known as a cyclic cystine knot (CCK) motif. This unique structural framework confers exceptional stability to thermal, chemical, and enzymatic degradation. Initially discovered in Chassalia parvifolia, Circulins and other closely related cyclotides have since been identified in other plant families, such as Violaceae and other members of the Rubiaceae family. These peptides exhibit a range of biological activities, including potent anti-HIV, antimicrobial, and insecticidal properties, making them promising candidates for drug design and development.
Structural Comparison of Circulins and Related Cyclotides
The primary structure of Circulins and related cyclotides from different plant sources reveals conserved features, particularly the six cysteine residues that form the characteristic cystine knot. However, variations in the amino acid sequences of the intervening loops contribute to the diversity of their biological activities.
Amino Acid Sequences
The following table summarizes the amino acid sequences of Circulins A-F from Chassalia parvifolia and selected representative cyclotides from Viola species and Oldenlandia affinis.
| Peptide Name | Plant Source | Subfamily | Sequence | Length (AA) |
| Circulin A | Chassalia parvifolia | Bracelet | GVP[C]GET[C]VWGGT[C]NTPG[C]S[C]TWPV[C]T | 30 |
| This compound B | Chassalia parvifolia | Bracelet | GIP[C]GGT[C]VWGGT[C]NTPG[C]S[C]TWPV[C]T | 30 |
| This compound C | Chassalia parvifolia | Bracelet | GVP[C]GET[C]FWGGT[C]NTPG[C]S[C]TWPV[C]T | 30 |
| This compound D | Chassalia parvifolia | Bracelet | GVP[C]GET[C]VWGGT[C]NTPG[C]S[C]TWPI[C]T | 30 |
| This compound E | Chassalia parvifolia | Bracelet | GIP[C]GET[C]VWGGT[C]NTPG[C]S[C]TWPI[C]T | 30 |
| This compound F | Chassalia parvifolia | Bracelet | GVP[C]GET[C]FWGGT[C]NTPG[C]S[C]TWPI[C]T | 30 |
| Kalata B1 | Oldenlandia affinis | Möbius | GLP[C]GET[C]VGT[C]GTP[C]TPI[C]YE[C]S | 29 |
| Kalata B2 | Oldenlandia affinis | Möbius | GLP[C]GET[C]VGT[C]GTP[C]TPI[C]YE[C]S | 29 |
| Cycloviolacin O2 | Viola odorata | Bracelet | GVP[C]GET[C]VFLGT[C]TTP[C]S[C]TYPV[C]S | 30 |
| Varv F | Viola arvensis | Möbius | GLP[C]GET[C]VGT[C]GTP[C]TPI[C]YE[C]S | 29 |
Note: The sequences are presented in a linear fashion for comparison, with the six conserved cysteine residues highlighted in brackets [C]. All these peptides are cyclic.
Three-Dimensional Structure
The 3D structures of several Circulins and related cyclotides have been determined by NMR spectroscopy and X-ray crystallography. These studies have confirmed the presence of the cyclic cystine knot motif, which is formed by three disulfide bridges with a connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI.[1][2] This knotted fold is crucial for their remarkable stability.
| Peptide | PDB ID | Experimental Method |
| This compound A | 1BH4[3] | Solution NMR |
| This compound B | 2ERI | Solution NMR |
| Kalata B1 | 1NB1 | Solution NMR |
| Varv F | 2K7G | X-ray Crystallography |
The overall fold of Circulins and other cyclotides is globular and compact. They are classified into two main subfamilies: Möbius and Bracelet . Möbius cyclotides, such as Kalata B1, contain a cis-proline residue in loop 5, which introduces a twist in the peptide backbone. Bracelet cyclotides, including Circulins A-F, lack this cis-proline and have a more planar, circular structure.
Experimental Protocols
The structural characterization of Circulins and other cyclotides involves a series of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of Cyclotides from Plant Material
Objective: To extract and purify cyclotides from plant tissues for structural and functional analysis.
Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., leaves, stems).
-
Extract the powdered material with a mixture of dichloromethane/methanol (B129727) (1:1, v/v) or 60% aqueous methanol to isolate a broad range of peptides.
-
Perform a liquid-liquid partition against water to separate the hydrophilic and hydrophobic compounds. Cyclotides will predominantly be in the aqueous phase.
-
Lyophilize the aqueous extract to obtain a dry powder.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the lyophilized extract in an appropriate solvent (e.g., 10% acetonitrile (B52724) in water).
-
Load the solution onto a C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile) to remove polar impurities.
-
Elute the cyclotides with a higher concentration of organic solvent (e.g., 80% acetonitrile).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the cyclotide-containing fraction from SPE using a semi-preparative C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by mass spectrometry to identify those containing peptides with the expected molecular weights of cyclotides.
-
Pool and lyophilize the fractions containing the purified cyclotides.
-
Amino Acid Sequencing by Edman Degradation
Objective: To determine the N-terminal amino acid sequence of a linearized cyclotide.
Protocol:
-
Reduction and Alkylation:
-
To break the disulfide bonds, dissolve the purified cyclotide in a buffer containing a reducing agent (e.g., dithiothreitol, DTT).
-
Incubate to ensure complete reduction of the disulfide bridges.
-
Alkylate the free sulfhydryl groups of the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent re-oxidation.
-
-
Enzymatic Digestion (for cyclic peptides):
-
Since Edman degradation requires a free N-terminus, the cyclic backbone must be linearized.
-
Treat the reduced and alkylated cyclotide with a specific endoproteinase (e.g., endoproteinase Arg-C) that cleaves at a single, known site within the peptide sequence.[4]
-
Purify the linearized peptide by RP-HPLC.
-
-
Automated Edman Degradation:
-
Immobilize the linearized peptide onto a polyvinylidene difluoride (PVDF) membrane.
-
Perform automated sequential degradation using a protein sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved off, and converted to a stable phenylthiohydantoin (PTH)-amino acid.[5][6][7]
-
Identify the PTH-amino acid by RP-HPLC, comparing its retention time to that of known standards.
-
Structural Analysis by NMR Spectroscopy
Objective: To determine the three-dimensional structure of a cyclotide in solution.
Protocol:
-
Sample Preparation:
-
Dissolve the purified cyclotide in a suitable solvent, typically 90% H₂O/10% D₂O or a deuterated organic solvent mixture, to a concentration of 1-5 mM.
-
Adjust the pH of the sample to a value where the peptide is stable and gives good quality spectra (typically between pH 3 and 6).
-
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Structure Calculation:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the amino acid sequence.
-
Derive distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants measured in COSY-type spectra.
-
Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Validate the final structures using programs like PROCHECK to assess their stereochemical quality.
-
Structural Analysis by X-ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of a cyclotide in a crystalline state.
Protocol:
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and protein concentration) using vapor diffusion methods (hanging or sitting drop).
-
Due to the difficulty in crystallizing cyclotides, racemic crystallography, where a 1:1 mixture of the L- and D-enantiomers of the peptide is used, can be employed to facilitate crystal formation.[8][9]
-
-
X-ray Diffraction Data Collection:
-
Mount a single, high-quality crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Rotate the crystal in the X-ray beam and collect the diffraction pattern on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its fit and stereochemistry.
-
Validate the final structure for its geometric and stereochemical quality.
-
Mechanism of Action: Membrane Disruption
The primary mechanism of action for the anti-HIV and antimicrobial activities of Circulins and other cyclotides is believed to be the disruption of cellular or viral membranes.[10][11] This process is initiated by the binding of the cyclotide to the membrane, followed by insertion and pore formation, leading to leakage of cellular contents and cell death.
Caption: Proposed mechanism of action for Circulins involving membrane disruption.
Conclusion
Circulins and related cyclotides represent a fascinating and promising class of natural peptides with significant potential for therapeutic applications. Their unique cyclic cystine knot structure provides a hyperstable scaffold that is amenable to protein engineering. While Circulins have been most extensively studied from Chassalia parvifolia, the structural and functional similarities with cyclotides from other plant genera like Viola and Oldenlandia highlight a conserved evolutionary strategy for plant defense and a rich source for the discovery of new bioactive molecules. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the structure-function relationships of these remarkable peptides.
References
- 1. Biosynthesis and insecticidal properties of plant cyclotides: the cyclic knotted proteins from Oldenlandia affinis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyclotide Evolution: Insights from the Analyses of Their Precursor Sequences, Structures and Distribution in Violets (Viola) [frontiersin.org]
- 4. Cyclotides are a component of the innate defense of Oldenlandia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthbiotechpharm.org [healthbiotechpharm.org]
- 7. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Mapping of Cyclotides from Viola philippica by Using Mass Spectrometry-Based Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the Membrane Activity of the Cyclotide Kalata B1: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to the Mechanism of Action of Cyclin A/B Inhibitors
Introduction: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, are central to the progression of the cell cycle. The targeting of this machinery has led to the development of several anti-cancer therapies. This guide focuses on validating the proposed mechanism of action for a novel class of macrocyclic drugs that dually inhibit Cyclin A and Cyclin B, with a specific focus on the clinical candidate CID-078, developed by Circle Pharma. We will compare its mechanism with alternative therapeutic strategies that also target the cell cycle and provide an overview of the experimental data supporting its action.
Proposed Mechanism of Action: Dual Inhibition of Cyclin A and Cyclin B
The primary proposed mechanism of action for CID-078 is the direct and selective disruption of the protein-protein interaction (PPI) between Cyclins A and B and their essential substrates.[1] These cyclins lack an enzymatic active site, making them historically challenging targets for small molecules. CID-078, an orally bioavailable macrocycle, binds to the RxL motif binding site on Cyclin A and Cyclin B, preventing them from interacting with and activating their downstream substrates.
-
Cyclin A Inhibition: By blocking the Cyclin A-E2F interaction, CID-078 prevents the phosphorylation of E2F, a key transcription factor.[1] This leads to the suppression of genes required for S-phase entry and DNA replication, ultimately causing cell cycle arrest.
-
Cyclin B Inhibition: Inhibition of the Cyclin B-Myt1 interaction disrupts the G2/M checkpoint.[1] This interference with mitotic entry and progression leads to mitotic catastrophe and apoptosis in cancer cells.
This dual inhibition is designed to be synthetically lethal in cancer cells that have a dysregulated cell cycle, particularly those with high E2F pathway scores or mutations in genes like RB1, while sparing healthy cells.[2][3]
Below is a diagram illustrating the proposed signaling pathway and the points of inhibition by CID-078.
Comparison with Alternative Mechanisms
The therapeutic landscape for cell cycle dysregulation in cancer includes several approved and investigational drugs with distinct mechanisms of action. The table below compares the dual Cyclin A/B inhibition of CID-078 with two major alternative classes: CDK4/6 inhibitors and microtubule-targeting agents.
| Feature | Dual Cyclin A/B Inhibitors (e.g., CID-078) | CDK4/6 Inhibitors (e.g., Palbociclib) | Microtubule Inhibitors (e.g., Paclitaxel) |
| Primary Target(s) | Cyclin A, Cyclin B (protein-protein interaction) | CDK4, CDK6 (kinase activity) | Tubulin/Microtubules |
| Mechanism | Prevents cyclin-substrate binding, disrupting S-phase and G2/M progression.[1] | Inhibits kinase activity, preventing Rb phosphorylation and blocking G1/S transition. | Stabilizes or destabilizes microtubules, disrupting the mitotic spindle and causing mitotic arrest.[4][5] |
| Cell Cycle Phase | G1/S and G2/M | G1 | M-phase |
| Mode of Action | Synthetic lethality in tumors with high E2F scores or RB1 mutations.[2][3] | Cytostatic in Rb-proficient tumors. | Cytotoxic, primarily affecting rapidly dividing cells. |
| Resistance Mechanism | Under investigation; potential bypass via alternative pathways. | Loss of Rb, amplification of CDK6, activation of bypass pathways (e.g., PI3K/AKT). | Upregulation of drug efflux pumps (e.g., P-gp), tubulin mutations. |
| Oral Bioavailability | Yes (for CID-078)[2] | Yes | No (typically intravenous) |
Supporting Experimental Data & Protocols
The validation of CID-078's mechanism relies on a combination of biochemical assays, cellular studies, and preclinical tumor models. Below is a summary of key experiments and their findings.
Biochemical studies are crucial to confirm that a compound directly interacts with its intended target.
-
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Objective: To quantify the disruption of the Cyclin A/B-substrate protein-protein interaction.
-
Methodology: Recombinant tagged Cyclin A or Cyclin B is mixed with a fluorescently labeled peptide representing the RxL binding motif of a substrate (e.g., E2F).
-
A FRET signal is generated when the proteins are in close proximity.
-
Increasing concentrations of CID-078 are added to the mixture.
-
The disruption of the PPI is measured as a decrease in the FRET signal.
-
The IC50 value is calculated, representing the concentration of CID-078 required to inhibit 50% of the binding.
-
-
Results: In biochemical studies, CID-078 was shown to potently and selectively disrupt the interaction between Cyclins A and B and their key substrates.[1]
Cell-based assays are used to confirm that the biochemical activity translates into the desired biological effect in a cellular context.
-
Experimental Protocol: Western Blot for Downstream Markers
-
Objective: To measure the effect of CID-078 on the phosphorylation of downstream targets and cell cycle markers.
-
Methodology: Cancer cell lines (e.g., small cell lung carcinoma, ovarian cancer lines) are treated with varying concentrations of CID-078 for a defined period.[1]
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with specific antibodies against phosphorylated proteins (e.g., p-Rb) and cell cycle markers (e.g., Cyclin E).
-
Changes in protein levels are quantified relative to a loading control (e.g., GAPDH).
-
-
Results: Treatment with Cyclin A/B inhibitors leads to expected changes in cell cycle markers, confirming on-target activity within the cell.
The final step in preclinical validation involves testing the agent's ability to inhibit tumor growth in animal models.
-
Experimental Protocol: Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of orally administered CID-078.
-
Methodology: Human tumor cells (e.g., from small cell lung cancer or ovarian cancer) are implanted into immunocompromised mice.[1]
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
CID-078 is administered orally according to a defined schedule.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
-
Results: Preclinical studies have demonstrated that CID-078 can cause significant tumor regression in multiple xenograft models, including small cell lung carcinoma and ovarian cancer.[1]
The experimental workflow for validating a novel inhibitor like CID-078 is depicted below.
References
- 1. circlepharma.com [circlepharma.com]
- 2. biospace.com [biospace.com]
- 3. circlepharma.com [circlepharma.com]
- 4. Exploring the mechanisms of action of the novel microtubule inhibitor vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Circulin: An Evaluation of Antiretroviral Efficacy in Comparison to Established Drugs
A comprehensive review of available scientific literature reveals no evidence of a compound named "Circulin" being investigated as an antiretroviral agent. Searches in established scientific and medical databases for "this compound" in the context of HIV or other retroviral infections did not yield any relevant studies. Therefore, a direct comparison of its efficacy to established antiretroviral drugs is not possible at this time.
For a substance to be considered for comparison against current antiretroviral therapies, it would need to have undergone extensive preclinical and clinical evaluation. This process typically involves:
-
In vitro studies: Initial testing in a laboratory setting to determine if the compound can inhibit viral replication in cell cultures. Key metrics such as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are established.
-
Mechanism of Action studies: Experiments designed to understand how the compound interferes with the viral life cycle.
-
Animal model studies: Evaluation of the compound's safety and efficacy in living organisms.
-
Human clinical trials: A multi-phase process to assess the drug's safety, optimal dosage, and effectiveness in humans.
Without any of this foundational data for a compound referred to as "this compound," a comparative analysis cannot be conducted.
To illustrate the type of data required for such a comparison, the following sections outline the established classes of antiretroviral drugs and the experimental data typically presented in their evaluation.
Established Antiretroviral Drug Classes and Mechanisms of Action
Current antiretroviral therapy (ART) involves the use of drugs from several classes, each targeting a different step in the HIV life cycle. A combination of these drugs is typically used to effectively suppress the virus and prevent the development of drug resistance.
A simplified representation of the HIV life cycle and the targets of major antiretroviral drug classes is provided below.
Caption: HIV life cycle and targets of antiretroviral drugs.
Hypothetical Data Comparison Table
For a meaningful comparison, quantitative data from standardized assays are essential. The table below illustrates how the efficacy of a hypothetical compound, "Compound X," would be compared against an established drug, using common metrics.
| Metric | Compound X (Hypothetical) | Established Drug (Example) |
| IC50 (nM) | Data not available | 15 |
| EC50 (nM) | Data not available | 10 |
| Cytotoxicity (CC50, µM) | Data not available | >100 |
| Selectivity Index (CC50/IC50) | Data not available | >6667 |
| Resistance Profile | Data not available | Known resistance mutations |
Standard Experimental Protocols in Antiviral Drug Evaluation
The generation of the data presented above relies on well-established experimental protocols. A brief overview of a typical workflow for assessing the in vitro efficacy of a potential antiretroviral compound is provided.
1. Cell-Based HIV-1 Inhibition Assay:
-
Objective: To determine the concentration of the compound required to inhibit HIV-1 replication in a susceptible cell line.
-
Methodology:
-
Cell Culture: T-lymphocyte cell lines (e.g., MT-4, CEM-SS) are cultured under standard conditions.
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a known amount of HIV-1 in the presence of the various concentrations of the test compound.
-
Incubation: The infected cells are incubated for a period of 3-5 days.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral enzyme reverse transcriptase.
-
Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase) upon successful infection and replication.
-
-
Data Analysis: The data are used to calculate the EC50 value.
-
The workflow for such an experiment can be visualized as follows:
Caption: In vitro antiviral assay workflow.
At present, there is no scientific basis for a comparison between "this compound" and established antiretroviral drugs. The development of a new antiretroviral agent is a rigorous, data-driven process that requires extensive documentation in the scientific literature. Should information on "this compound" become available, a thorough comparative analysis would be warranted. Researchers are encouraged to consult peer-reviewed journals and reputable scientific databases for information on novel antiretroviral compounds.
A Comparative Guide to Circulin Synthesis Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of complex biomolecules is a critical bottleneck. Circulin, a cyclotide with potent anti-HIV and antimicrobial activities, presents a significant synthetic challenge due to its cyclic backbone and knotted disulfide bridge arrangement.[1] This guide provides an objective comparison of the primary synthetic approaches to this compound: solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis, and enzymatic synthesis. We present a detailed comparison of their performance, supported by experimental protocols and mechanistic diagrams to aid in the selection of the most suitable method.
Performance Comparison of this compound Synthesis Methods
The choice of a synthetic route for this compound is dictated by factors such as desired yield, purity, scalability, and the availability of specialized reagents and equipment. While solid-phase synthesis is the most mature and widely used method, solution-phase and enzymatic approaches offer distinct advantages in specific contexts.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Enzymatic Synthesis |
| Overall Yield | Moderate to Good (Isolated yields for similar cyclotides reported in the 45-70% range after purification)[2][3] | Generally lower for complex peptides due to purification challenges at each step.[4] | Potentially high, but highly dependent on enzyme efficiency and substrate specificity.[5] |
| Purity | High, facilitated by on-resin purification and final HPLC.[3] | Can be challenging to achieve high purity due to the accumulation of side products.[6] | High, due to the high specificity of enzymatic reactions.[5] |
| Scalability | Well-established for small to medium scale (mg to g).[7] | More amenable to large-scale synthesis (kg scale) once the process is optimized.[6] | Scalability can be limited by the cost and availability of required enzymes.[5] |
| Key Advantages | Automation, high purity, well-established protocols.[8] | Scalability, flexibility in reagent use.[4] | High specificity, mild reaction conditions, environmentally friendly.[5] |
| Key Limitations | Aggregation of growing peptide chain, use of harsh chemicals for cleavage.[8] | Time-consuming, purification challenges, potential for racemization.[6][9] | Limited availability of suitable enzymes, potential for low yields if not optimized.[5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.[8]
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)[3][10]
-
Activation reagent: DIPEA (N,N-diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[2][3]
-
Oxidative folding buffer: Ammonium bicarbonate buffer with a glutathione (B108866) redox system (GSH/GSSG)[11]
Procedure:
-
Resin Swelling and First Amino Acid Loading: Swell the 2-chlorotrityl chloride resin in DMF. Load the first Fmoc-protected amino acid onto the resin.[12]
-
Peptide Chain Elongation:
-
Cleavage from Resin: Cleave the linear peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/water).[8]
-
Cyclization: Cyclize the linear peptide in a dilute solution of DMF using PyBOP as the coupling reagent.[2][3]
-
Oxidative Folding: Induce the formation of the correct disulfide bridges by dissolving the cyclized peptide in an oxidative folding buffer containing a glutathione redox system.[11]
-
Purification: Purify the final this compound product using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Solution-Phase Peptide Synthesis of this compound
This method involves the stepwise coupling of amino acids or peptide fragments in solution.
Materials:
-
N- and C-terminally protected amino acids/peptide fragments
-
Coupling reagents (e.g., DCC/HOBt, HATU)
-
Deprotection reagents (e.g., TFA for Boc group removal, piperidine for Fmoc group removal)
-
Organic solvents (e.g., DMF, DCM)
Procedure:
-
Fragment Synthesis: Synthesize protected peptide fragments of the this compound sequence.
-
Fragment Coupling: Couple the fragments sequentially in solution using a suitable coupling reagent. Purify the product after each coupling step.[6]
-
Deprotection and Cyclization: Remove the terminal protecting groups and perform intramolecular cyclization in dilute solution.[9]
-
Oxidative Folding and Purification: Perform oxidative folding and purify the final product as described for SPPS.
Enzymatic Synthesis of this compound
This approach utilizes enzymes for the cyclization of a linear precursor.
Materials:
-
Linear this compound precursor peptide
-
Reaction buffer specific to the enzyme
Procedure:
-
Linear Precursor Synthesis: Synthesize the linear precursor of this compound, typically via SPPS.
-
Enzymatic Cyclization: Dissolve the linear precursor in the appropriate reaction buffer and add the enzyme (e.g., immobilized trypsin). Incubate under optimal conditions for the enzyme.[13]
-
Oxidative Folding and Purification: Perform oxidative folding and purify the final product as described for SPPS.
Visualizing Synthesis and Mechanism of Action
To better understand the synthesis workflow and the biological activity of this compound, the following diagrams are provided.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Chemical and biological production of cyclotides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Biological Activities of Circulin and Kalata B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two well-characterized cyclotides, Circulin and Kalata B1. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Introduction to this compound and Kalata B1
This compound and Kalata B1 are prototypic members of the cyclotide family, a class of macrocyclic peptides found in plants. Their unique cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design. Both peptides exhibit a range of biological activities, primarily attributed to their ability to interact with and disrupt cell membranes. While sharing a common structural framework, subtle differences in their amino acid sequences lead to distinct activity profiles.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of this compound A, this compound B, and Kalata B1. It is important to note that experimental conditions can influence these values, and direct comparisons should be made with caution.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Organism | This compound A | This compound B | Kalata B1 |
| Staphylococcus aureus | 0.19[1] | 0.41-25[1] | ~0.2[1] |
| Escherichia coli | Inactive[1] | 0.41[1] | Inactive or conflicting reports[1][2] |
| Pseudomonas aeruginosa | Inactive[1] | Active (MIC not specified)[1] | Inactive[1] |
| Candida kefyr | ~19[1] | Moderately active[1] | Moderately active[1] |
| Candida tropicalis | ~19[1] | Moderately active[1] | Moderately active[1] |
| Candida albicans | Inactive[1] | Inactive[1] | Inactive[1] |
Table 2: Hemolytic and Cytotoxic Activity
| Activity | This compound A | This compound B | Kalata B1 |
| Hemolytic Activity (LD50, µM) | 1020[1] | 550[1] | 1510[1] |
| Cytotoxicity (IC50, µM) vs. Mouse Fibroblasts | >400[1] | 820[1] | >400[1] |
| Anti-HIV Activity (EC50, nM) | ~70[3] | ~70[3] | ~900[3] |
Mechanism of Action: Membrane Disruption
The primary mechanism of action for both this compound and Kalata B1 involves the disruption of cellular membranes. This process is generally considered to be receptor-independent. The amphipathic nature of these cyclotides allows them to preferentially bind to and insert into the phospholipid bilayer of cell membranes, leading to pore formation, increased membrane permeability, and eventual cell lysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hemolytic Assay
This protocol is used to determine the concentration of a peptide that causes 50% lysis of red blood cells (LD50).
-
Preparation of Red Blood Cells (RBCs):
-
Obtain fresh whole blood (e.g., human or rat) containing an anticoagulant.
-
Centrifuge the blood at 1000 xg for 10 minutes to pellet the RBCs.
-
Aspirate the supernatant and wash the RBC pellet three times with a phosphate-buffered saline (PBS) solution.
-
Resuspend the washed RBCs in PBS to a final concentration of 0.5% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the cyclotides in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Analysis:
-
Centrifuge the plate at 1000 xg for 10 minutes to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
-
The LD50 is determined by plotting the percentage of hemolysis against the peptide concentration.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
References
Validating Curcumin Analogs as Superior Therapeutic Lead Compounds Over Curcumin
A Comparative Guide for Researchers and Drug Development Professionals
The quest for effective and safe therapeutic agents has led researchers to explore the vast potential of natural products. Curcumin (B1669340), the active polyphenol in turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its clinical application is significantly hampered by poor bioavailability, rapid metabolism, and low aqueous solubility.[3][4][5] To overcome these limitations, numerous synthetic curcumin analogs have been developed, demonstrating enhanced stability, bioavailability, and therapeutic efficacy.[1][3][4] This guide provides an objective comparison of curcumin with its promising synthetic analogs, supported by experimental data, to validate their potential as superior therapeutic lead compounds.
Comparative Efficacy and Physicochemical Properties
Synthetic modifications of the curcumin scaffold have yielded analogs with significantly improved pharmacological profiles. These modifications often involve altering the β-diketone moiety, the phenolic groups, or the heptadienone linker to enhance stability and bioavailability.[4][6][7]
| Compound | Key Structural Modification | In Vitro Efficacy (IC50) | Bioavailability/Stability Improvement | Key References |
| Curcumin | - | Varies by cell line (typically in the low micromolar range) | Low bioavailability, rapid metabolism | [1][3] |
| CDF (Difluorinated Curcumin) | Difluoro substitution on the phenyl rings | Significantly lower IC50 values in pancreatic, breast, and prostate cancer cell lines compared to curcumin. | Preferential accumulation in the pancreas; levels 10 times higher than in serum. | [3] |
| Monocarbonyl Analogs (e.g., 1e) | Replacement of the β-diketone with a single keto group | Improved efficacy against colorectal cancer cells (HCT116) compared to curcumin. | Enhanced stability in physiological conditions. | [4][8] |
| PAC (a novel curcumin analog) | Not specified in detail in the provided abstracts | Five times more efficient than curcumin in inducing apoptosis in breast cancer cells. | Higher stability in blood and greater bio-distribution and bioavailability in mice. | [3] |
| Analogs with 5-carbon linkers | Modification of the heptadienone linker | Favorable pharmacological and pharmacokinetic profiles. | Greatly enhanced in vitro stability and significantly improved in vivo pharmacokinetic profiles. | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
Curcumin and its analogs exert their therapeutic effects by modulating a multitude of cellular signaling pathways implicated in cell proliferation, survival, and inflammation.[9][10][11] Synthetic analogs often exhibit more potent and specific targeting of these pathways.
Key Signaling Pathways Modulated:
-
NF-κB Signaling Pathway: Curcumin and its analogs are potent inhibitors of the NF-κB (Nuclear Factor-kappaB) pathway, a master regulator of inflammation and cell survival.[12][13] They can inhibit the activation of IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[12]
-
STAT3 Signaling Pathway: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is crucial for cancer cell proliferation and survival. Curcumin and its analogs, such as FLLL11 and FLLL12, have been shown to directly inhibit the phosphorylation and activation of STAT3.[14]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli. Curcumin can inhibit the phosphorylation of key MAPK proteins, thereby reducing the expression of inflammatory mediators.[13][15]
-
PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation. Curcumin has been shown to inhibit Akt activity, leading to reduced expression of cell cycle regulators like cyclin D1.[10][16]
Below are diagrams illustrating the key signaling pathways targeted by curcumin and its analogs.
Caption: NF-κB signaling pathway and the inhibitory action of curcumin analogs.
Caption: STAT3 signaling pathway and the inhibitory action of curcumin analogs.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used in the evaluation of curcumin and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of curcumin or its analogs for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with curcumin or its analogs are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Validating a Curcumin Analog
The validation of a novel curcumin analog as a therapeutic lead compound follows a structured workflow, from initial synthesis to preclinical evaluation.
References
- 1. Perspectives on new synthetic curcumin analogs and their potential anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Curcumin Analogs in the Treatment of Cancer: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration and synthesis of curcumin analogues with improved structural stability both in vitro and in vivo as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin: A Natural Lead for Potential New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docsdrive.com [docsdrive.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Potential anticancer properties and mechanisms of action of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 16. Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Circulin's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Circulin, a cyclotide of interest, with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms of action to aid in research and development.
Antimicrobial Activity
Circulins, particularly this compound A and this compound B, have demonstrated notable antimicrobial properties. Their activity is often compared to other cyclotides like kalata B1 and cyclopsychotride. The primary mechanism of action for these peptides involves the disruption of microbial cell membranes.
Comparative Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound A, this compound B, and comparable cyclotides against various microorganisms. Lower MIC values indicate higher potency.
| Compound | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Candida kefyr (MIC, µM) | Candida tropicalis (MIC, µM) |
| This compound A | ~0.2 | Ineffective | ~19 | ~19 |
| This compound B | Moderately Active | ~0.41 | Moderately Active | Moderately Active |
| Kalata B1 | ~0.2 | Ineffective | Moderately Active | Moderately Active |
| Cyclopsychotride | Active | Active | Moderately Active | Moderately Active |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptide (e.g., this compound A)
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB), cation-adjusted for peptides
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh MHB to a standardized concentration, typically around 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control well (microbes in broth without peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Signaling Pathway: Antimicrobial Mechanism of Action
The antimicrobial activity of cyclotides like this compound is primarily attributed to their ability to disrupt the integrity of microbial cell membranes. This process is generally understood to occur in a receptor-independent manner.
Stability Showdown: Circulin's Cyclic Advantage Over Linear Counterparts
For researchers, scientists, and drug development professionals, the quest for stable and effective therapeutic peptides is paramount. In this guide, we delve into a comparative analysis of the stability of circulin, a member of the cyclotide family, and its linear analogs. While specific quantitative stability data for this compound itself is limited in publicly available literature, we will draw upon representative data from the well-studied, archetypal cyclotide, kalata B1, to illustrate the profound impact of the cyclic cystine knot motif on peptide stability.
Cyclotides, including this compound, are characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1][2] This intricate structure, known as the cyclic cystine knot, confers exceptional resistance to thermal, chemical, and enzymatic degradation.[1][2][3] Linear analogs, which possess the same amino acid sequence but lack the cyclic backbone, offer a valuable comparison to elucidate the specific contribution of cyclization to overall stability.
Quantitative Stability Comparison: A Representative Analysis
The following table summarizes representative quantitative data comparing the stability of the cyclotide kalata B1 to its linear analog. This data serves as a strong indicator of the stability advantages conferred by the cyclic structure, which are expected to be similar for this compound and its linear counterparts.
| Stability Parameter | Cyclic Kalata B1 | Linear Analog of Kalata B1 | Key Finding | Reference |
| Proteolytic Stability | Highly resistant to various proteases (trypsin, chymotrypsin, thermolysin, pepsin) | Susceptible to degradation by proteases | The cyclic backbone provides significant protection against enzymatic cleavage. | [1][3] |
| Thermal Stability (Tm) | No significant unfolding observed at temperatures up to 90°C | Lower melting temperature (Tm) | The cyclic structure enhances thermal stability, preventing denaturation at high temperatures. | [1][3] |
| Chemical Stability | Stable in the presence of chaotropic agents (6 M GdHCl, 8 M urea) and at acidic pH | Less stable under the same denaturing conditions | The cyclic cystine knot is crucial for maintaining structural integrity in harsh chemical environments. | [1][3] |
| Serum Half-Life | Terminal half-life in plasma determined to be 113 minutes in rats. | Expected to have a significantly shorter half-life due to proteolytic degradation. | The high stability of the cyclic structure translates to a longer circulation time in a biological environment. | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability comparison.
Proteolytic Stability Assay
Objective: To assess the resistance of a peptide to enzymatic degradation.
Methodology:
-
Sample Preparation: The test peptide (cyclic or linear analog) is dissolved in a suitable buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL.
-
Enzyme Addition: A specific protease (e.g., trypsin, chymotrypsin) is added to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubation: The reaction mixture is incubated at 37°C.
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, and 24 hours). The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA).
-
Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.[1][3]
-
Data Interpretation: The percentage of intact peptide is plotted against time to determine the rate of degradation.
Thermal Stability Assay (Thermal Denaturation)
Objective: To determine the melting temperature (Tm) of a peptide, which is the temperature at which 50% of the peptide is unfolded.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Instrumentation: A differential scanning calorimeter (DSC) or a thermal shift assay using a fluorescent dye (e.g., SYPRO Orange) with a real-time PCR instrument is used.[5][6][7]
-
Temperature Gradient: The temperature of the sample is gradually increased (e.g., 1°C/minute) over a defined range (e.g., 25°C to 100°C).
-
Data Acquisition: Changes in heat capacity (DSC) or fluorescence (thermal shift assay) are monitored as a function of temperature.[5][6][7]
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the resulting thermogram or fluorescence curve.[5][6][7]
Chemical Stability Assay
Objective: To evaluate the stability of a peptide in the presence of chemical denaturants or at different pH values.
Methodology:
-
Sample Preparation: The peptide is incubated in solutions containing various concentrations of a chemical denaturant (e.g., guanidine (B92328) hydrochloride, urea) or in buffers with a range of pH values.
-
Incubation: The samples are incubated for a defined period at a specific temperature.
-
Analysis: The structural integrity of the peptide is assessed using spectroscopic techniques such as circular dichroism (CD) spectroscopy or fluorescence spectroscopy.[1][3]
-
Data Interpretation: Changes in the spectroscopic signal (e.g., molar ellipticity in CD) are monitored to determine the extent of unfolding or degradation.
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in stability assessment and the mechanism of action of this compound, the following diagrams are provided.
As this compound's primary antimicrobial and cytotoxic activities stem from its interaction with and disruption of cell membranes, a classical signaling pathway is not applicable. Instead, the following diagram illustrates its proposed mechanism of action.
Conclusion
The exceptional stability of this compound and other cyclotides is a direct consequence of their unique cyclic cystine knot structure. This framework provides remarkable resistance to enzymatic, thermal, and chemical degradation compared to their linear analogs. This inherent stability makes cyclotides like this compound highly attractive scaffolds for the development of novel therapeutics with improved pharmacokinetic properties, such as longer half-lives and the potential for oral bioavailability. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of these promising molecules.
References
- 1. Thermal, chemical, and enzymatic stability of the cyclotide kalata B1: the importance of the cyclic cystine knot [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved method for quantitative analysis of the cyclotide kalata B1 in plasma and brain homogenate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Synergistic Antimicrobial Effects of Circulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulin, a member of the cyclotide family of plant-derived peptides, has garnered attention for its inherent antimicrobial properties. Cyclotides are characterized by their unique cyclic backbone and knotted disulfide bond arrangement, which confers exceptional stability. This guide provides a comparative overview of the potential synergistic effects of this compound with other antimicrobial agents. While direct experimental data on synergistic combinations involving this compound is limited in publicly available literature, this document extrapolates from the known mechanisms of antimicrobial peptides (AMPs) and related cyclotides to present a comprehensive analysis of potential synergistic interactions, supported by generalized experimental protocols and conceptual pathway diagrams.
Antimicrobial Spectrum of this compound
Studies have indicated that Circulins, including this compound A and this compound B, exhibit activity against a range of microorganisms. Their primary mechanism of action is believed to involve the disruption of microbial cell membranes. The amphipathic nature of these peptides allows them to interact with and permeabilize the lipid bilayers of bacterial and fungal cells, leading to leakage of cellular contents and cell death.
Table 1: Reported Antimicrobial Activity of this compound Peptides
| This compound Peptide | Target Organism(s) | Reported Activity |
| This compound A | Gram-positive bacteria, Gram-negative bacteria, Fungi | Antimicrobial |
| This compound B | Gram-positive bacteria, Gram-negative bacteria, Fungi | Antimicrobial |
| Circulins C-F | Various microbes | Antimicrobial |
Note: Specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not widely available in the reviewed literature.
Potential for Synergistic Interactions
The membrane-disrupting mechanism of this compound suggests a strong potential for synergistic interactions with conventional antimicrobial agents that have different cellular targets. By increasing membrane permeability, this compound could facilitate the entry of other drugs into the microbial cell, thereby enhancing their efficacy at lower concentrations.
Table 2: Potential Synergistic Combinations with this compound and Rationale
| Antimicrobial Agent Class | Mechanism of Action | Potential Synergistic Rationale with this compound |
| β-lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis | This compound-mediated membrane disruption may expose peptidoglycan, increasing access for β-lactams. |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Inhibit protein synthesis (30S subunit) | Increased membrane permeability by this compound could enhance the uptake of aminoglycosides into the cytoplasm. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibit protein synthesis (50S subunit) | Facilitated entry across the cell membrane could overcome intrinsic resistance in some bacteria. |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication | Enhanced uptake could lead to higher intracellular concentrations and more effective inhibition of DNA gyrase/topoisomerase IV. |
| Antifungals (e.g., Azoles, Polyenes) | Inhibit ergosterol (B1671047) synthesis or bind to ergosterol | This compound's activity on fungal membranes could complement the action of antifungals, leading to enhanced fungal cell death. |
Experimental Protocols for Assessing Synergy
The following are detailed methodologies for key experiments to quantitatively assess the synergistic effects of this compound with other antimicrobial agents.
Checkerboard Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobials: Prepare stock solutions of this compound and the partner antimicrobial agent in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute this compound along the rows and the partner agent along the columns.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include growth control (no antimicrobials) and sterility control (no inoculum) wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the target microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that visibly inhibits microbial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or fungicidal activity of antimicrobial combinations over time.
Protocol:
-
Preparation: Prepare cultures of the target microorganism in the logarithmic growth phase.
-
Exposure: Expose the microbial cultures to this compound alone, the partner agent alone, and their combination at specific concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control without any antimicrobial agents.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) media to determine the number of viable cells (Colony Forming Units per mL, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Visualizing Synergistic Mechanisms and Workflows
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antimicrobial synergy.
Conceptual Signaling Pathway of Synergy
Caption: Proposed mechanism of this compound synergy.
Conclusion
While direct evidence for the synergistic effects of this compound with other antimicrobials is still emerging, its mechanism of action as a membrane-active cyclotide provides a strong theoretical basis for such interactions. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to investigate and validate the potential of this compound in combination therapies. Further research is warranted to elucidate specific synergistic partners and to translate these findings into novel therapeutic strategies to combat antimicrobial resistance.
Benchmarking Cingulin's Performance in Diverse Assay Formats: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cingulin's performance across various assay formats, supported by experimental data and detailed methodologies.
Cingulin is a key component of the cytoplasmic plaque of tight junctions, playing a crucial role in the regulation of RhoA signaling and gene expression.[1] Its paralog, paracingulin, also contributes to the apical junctional complex in vertebrate epithelial and endothelial cells.[2] This guide delves into the performance of Cingulin in common immunological and molecular biology assays, offering insights into the selection of appropriate methods for its detection and quantification.
Data Presentation: Quantitative Analysis of Cingulin Expression and Activity
The following tables summarize quantitative data from various studies, showcasing the impact of Cingulin modulation on gene and protein expression, as well as providing examples of its quantification in different experimental setups.
Table 1: Impact of Cingulin Knockdown on mRNA Expression of Tight Junction Proteins
| Gene | Fold Change in Cingulin KD Cells | Reference |
| Claudin-2 | ~3.0-fold increase | [3] |
| ZO-3 | ~1.7-fold increase | [3] |
| RhoA | ~1.5-fold increase | [3] |
Table 2: Densitometric Analysis of Relative Cingulin Levels During Early Mouse Development
| Embryonic Stage | Relative Cingulin Level (Normalized to Early Blastocyst) | Reference |
| Unfertilised eggs (E) | Higher than 8-cell | [4] |
| 2-cell/4-cell embryos (2/4) | Higher than 8-cell | [4] |
| Precompact 8-cell embryos (E8) | Lower than eggs and early blastocysts | [4] |
| Compact 8-cell embryos (C8) | Lower than eggs and early blastocysts | [4] |
| Early blastocysts (EB) | 1.00 | [4] |
| Late blastocysts (LB) | Increased compared to early blastocysts | [4] |
Experimental Protocols: Methodologies for Key Experiments
Detailed protocols for the immunoprecipitation, Western blotting, and immunofluorescence staining of Cingulin are provided below. These protocols are based on established methods from the cited literature.
Immunoprecipitation of Cingulin
Objective: To isolate Cingulin and its interacting proteins from cell lysates.
Protocol:
-
Cell Lysis:
-
Pre-clearing the Lysate:
-
Incubate the supernatant with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.[6]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Cingulin antibody (e.g., polyclonal rabbit anti-Cingulin) overnight at 4°C with gentle rocking.[7]
-
Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[6]
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
The eluted proteins are now ready for analysis by Western blotting.
-
Western Blotting for Cingulin Detection
Objective: To detect and quantify the amount of Cingulin protein in a sample.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in the immunoprecipitation protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
-
Capture the signal using X-ray film or a digital imaging system.
-
Immunofluorescence Staining of Cingulin
Objective: To visualize the subcellular localization of Cingulin.
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips to the desired confluency.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
-
Blocking:
-
Block non-specific binding by incubating the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.[13]
-
-
Primary Antibody Incubation:
-
Incubate the cells with a primary anti-Cingulin antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway involving Cingulin and the general workflows for the described experimental procedures.
References
- 1. The tight junction protein cingulin regulates gene expression and RhoA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cingulin family: Structure, function and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cingulin Regulates Claudin-2 Expression and Cell Proliferation through the Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. ptglab.com [ptglab.com]
- 9. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Cingulin antibody (21369-1-AP) | Proteintech [ptglab.com]
- 12. img.abclonal.com [img.abclonal.com]
- 13. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Polypeptide-Based Compounds in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of polypeptide-based compounds, using a hypothetical substance "Circulin" as an example, in the absence of specific disposal information for a compound under that name. The procedures outlined below are based on best practices for similar bioactive peptides and general laboratory chemical waste management.
Immediate Safety and Handling Principles
Before beginning any disposal procedure, it is imperative to handle all chemical waste with the utmost care to ensure personnel safety and prevent environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling chemical waste.
-
Containment: Handle solid (lyophilized) polypeptide waste in a designated area to minimize the generation and inhalation of dust.
-
Segregation: Never dispose of chemical waste in regular trash, biohazard bags (unless also contaminated with a biohazard), or down the drain. All chemical waste must be segregated for proper disposal.
Quantitative Data Summary for Waste Segregation
Proper segregation of chemical waste is essential. The following table provides a clear guide for categorizing and handling different types of polypeptide-related waste streams.
| Waste Stream Category | Description | Recommended Container | Disposal Pathway |
| Solid Polypeptide Waste | Unused or expired lyophilized powder, contaminated personal protective equipment (e.g., gloves, weigh boats). | Sealed, labeled hazardous waste container. | Incineration via a licensed hazardous waste management facility. |
| Liquid Polypeptide Waste | Leftover solutions, buffers used for reconstitution, and rinsate from cleaning contaminated glassware. | Leak-proof, sealed hazardous waste container (e.g., HDPE, glass). | Incineration via a licensed hazardous waste management facility. |
| Contaminated Sharps | Needles, syringes, pipette tips, and any broken glass that has come into contact with the polypeptide. | Designated, puncture-resistant sharps container labeled for chemical contamination. | Autoclaving followed by disposal as hazardous waste, or as per institutional guidelines. |
Experimental Protocol: Decontamination of Glassware
Following the use of glassware for handling polypeptide solutions, proper decontamination is crucial before it can be washed for reuse or disposed of.
Materials:
-
Contaminated glassware
-
Appropriate solvent (e.g., 70% ethanol, or as indicated by the specific properties of the polypeptide)
-
Squirt bottle
-
Liquid hazardous waste container
-
Lab coat, gloves, and safety goggles
Procedure:
-
Initial Rinse: In a fume hood, rinse the glassware three times with a suitable solvent known to solubilize the polypeptide.
-
Collect Rinsate: Collect all rinsate in a designated liquid hazardous waste container. This rinsate is considered hazardous waste.
-
Washing: After the initial solvent rinse, the glassware can typically be washed with laboratory detergent and water.
-
Final Rinse: Rinse the washed glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of polypeptide waste.
Caption: Workflow for the safe disposal of polypeptide-based laboratory waste.
This guide is intended to provide a framework for the safe disposal of polypeptide compounds. Researchers should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the particular chemical they are working with. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
